Fmoc-Gly-Gly-allyl propionate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H26N2O7 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-5-prop-2-enoxypentanoic acid |
InChI |
InChI=1S/C25H26N2O7/c1-2-13-33-23(29)12-11-21(24(30)31)27-22(28)14-26-25(32)34-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,26,32)(H,27,28)(H,30,31)/t21-/m1/s1 |
Clave InChI |
CCNNYDKFKPLPIC-OAQYLSRUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Fmoc-Gly-Gly-allyl propionate: A Technical Guide for Drug Development Professionals
CAS Number: 2766214-15-5
Introduction
Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized chemical linker molecule crucial in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker component is critical as it connects the antibody to the drug and must be stable in circulation but cleavable at the target site to release the drug. Fmoc-Gly-Gly-allyl propionate serves as a cleavable linker, offering a strategic advantage in the design of effective and safe ADCs.[1]
This technical guide provides an in-depth overview of this compound, including its synthesis, purification, characterization, and application in the development of ADCs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2766214-15-5 | [1] |
| Molecular Formula | C₂₅H₂₆N₂O₇ | Vendor Data |
| Molecular Weight | 466.48 g/mol | Vendor Data |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM | General knowledge |
| Storage | Store at -20°C to -80°C, protected from light and moisture | [1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the preparation of the Fmoc-protected dipeptide, Fmoc-Gly-Gly-OH, followed by its esterification with allyl alcohol.
Synthesis of Fmoc-Gly-Gly-OH
A common method for the synthesis of Fmoc-Gly-Gly-OH involves the reaction of Glycylglycine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an aqueous basic solution.
Experimental Protocol:
-
Dissolve Glycylglycine in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Separately, dissolve Fmoc-OSu in a suitable organic solvent like acetone (B3395972) or dioxane.
-
Add the Fmoc-OSu solution dropwise to the Glycylglycine solution while maintaining the temperature and pH.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Fmoc-Gly-Gly-OH.
| Parameter | Value |
| Starting Materials | Glycylglycine, Fmoc-OSu, Sodium Carbonate |
| Solvents | Water, Acetone (or Dioxane) |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Yield | >90% |
Esterification to this compound
The final step is the esterification of the carboxylic acid of Fmoc-Gly-Gly-OH with allyl alcohol. This can be achieved using a variety of coupling agents.
Experimental Protocol:
-
Dissolve Fmoc-Gly-Gly-OH in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and an activating agent like 4-dimethylaminopyridine (B28879) (DMAP).
-
Add allyl alcohol to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.
-
Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Starting Materials | Fmoc-Gly-Gly-OH, Allyl Alcohol, Coupling Agent (e.g., DCC, BOP) |
| Solvents | DCM or DMF |
| Reaction Temperature | Room Temperature |
| Purification Method | Silica Gel Column Chromatography |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| HPLC | A single major peak indicating high purity (typically >95%). A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is a common method for analysis of Fmoc-protected peptides.[2] |
| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons), the glycine (B1666218) residues (alpha-protons and amide protons), and the allyl group (vinyl and methylene (B1212753) protons). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is utilized as a cleavable linker in the synthesis of ADCs. The workflow involves several key stages, from drug-linker conjugation to the final ADC product.
Cleavage Mechanism of the Allyl Ester
The allyl ester group is stable under a variety of conditions but can be selectively cleaved under mild conditions using a palladium(0) catalyst. This orthogonality is a key advantage in complex multi-step syntheses. The cleavage proceeds via a π-allyl palladium complex formation and subsequent nucleophilic attack.
References
In-Depth Technical Guide: Fmoc-Gly-Gly-allyl propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized chemical compound frequently employed in the fields of peptide synthesis and bioconjugation chemistry. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a di-glycine peptide backbone, and an allyl propionate ester. This unique combination of moieties makes it a valuable tool, particularly as a cleavable linker in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its molecular properties, relevant experimental protocols, and key chemical transformations.
Molecular and Component Data
A precise understanding of the molecular weights of Fmoc-Gly-Gly-allyl propionate and its constituent parts is fundamental for accurate quantitative analysis and experimental design. The table below summarizes these key values.
| Compound/Component | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C25H26N2O6 | 466.48 [1] |
| Fmoc-Gly-Gly-OH | C19H18N2O5 | 354.36[3] |
| Fmoc-Gly-OH | C17H15NO4 | 297.31[4][5] |
| Glycine (Gly) | C2H5NO2 | 75.07[2][6][7] |
| Allyl Propionate | C6H10O2 | 114.14[8][9][10] |
| Fmoc Group | C15H11O2 | 222.243 (mass change)[11] |
Key Experimental Protocols
The utility of this compound is defined by the chemical reactions that allow for the selective removal of its protecting groups. The following sections detail standardized protocols for Fmoc group deprotection and cleavage of the allyl ester.
Protocol 1: Fmoc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is a base-labile protecting group, celebrated for its stability in acidic conditions and its straightforward removal with a mild base, typically piperidine (B6355638). This protocol is a cornerstone of Fmoc-based solid-phase peptide synthesis.[12]
Objective: To remove the Fmoc protecting group from the N-terminus of a peptide chain, exposing a primary amine for subsequent amino acid coupling.
Materials:
-
Fmoc-protected peptide resin
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF) for washing
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide resin in DMF within the synthesis vessel for approximately 1 hour.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (a typical volume is 10 mL per gram of resin).[8]
-
Agitation: Agitate the mixture at room temperature. A common procedure involves an initial 2-minute agitation, followed by draining the solution.[8]
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Completion: Continue to agitate the mixture for an additional 5-7 minutes at room temperature to ensure complete removal of the Fmoc group.[8][13]
-
Washing: Drain the deprotection solution and thoroughly wash the resin multiple times with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Cleavage of the Allyl Propionate Ester
The allyl ester is a versatile protecting group for carboxylic acids. Its cleavage is typically achieved under mild conditions using a palladium catalyst, which makes it orthogonal to many other protecting groups used in peptide synthesis.[3]
Objective: To selectively cleave the allyl ester, releasing the carboxylic acid, for applications such as linker modification or payload attachment in ADC synthesis.
Materials:
-
Peptide or compound with an allyl ester
-
Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Allyl cation scavenger, e.g., Phenylsilane, Morpholine, or Pyrrolidine[14][15]
-
Anhydrous, deoxygenated solvent, e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolution: Dissolve the allyl ester-containing substrate in the anhydrous, deoxygenated solvent under an inert atmosphere.
-
Addition of Scavenger: Add an excess of the chosen allyl cation scavenger to the reaction mixture.
-
Catalyst Addition: Add a catalytic amount of the Palladium(0) complex (typically 1-5 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst and the solvent is removed under reduced pressure. Further purification of the resulting carboxylic acid can be performed using standard chromatographic techniques.
Diagrams of Key Processes
To visually represent the chemical transformations and workflows involving this compound, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound stands as a sophisticated and enabling molecule for advanced chemical synthesis. Its defined molecular weight and well-characterized reactivity provide chemists and drug developers with a reliable component for constructing complex peptides and bioconjugates. The orthogonal nature of the Fmoc and allyl protecting groups allows for selective and sequential chemical modifications, a critical feature in the multi-step synthesis of targeted therapeutics like ADCs. The protocols and data presented in this guide offer a foundational resource for the effective application of this versatile chemical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. adooq.com [adooq.com]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. Fmoc-Gly-(d-Gly)-allyl propionate | ADC Linker | MCE [medchemexpress.cn]
- 11. Fmoc-allyl-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
An In-depth Technical Guide to Fmoc-Gly-Gly-allyl propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Gly-Gly-allyl propionate (B1217596), a cleavable linker molecule increasingly utilized in the field of bioconjugation and drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This document outlines its chemical structure, physicochemical properties, a detailed hypothetical synthesis protocol, and its application in the development of targeted therapeutics.
Core Concepts
Fmoc-Gly-Gly-allyl propionate is a heterobifunctional linker composed of three key moieties:
-
Fluorenylmethyloxycarbonyl (Fmoc) group: A base-labile protecting group for the N-terminus of the dipeptide, crucial for controlled peptide synthesis.
-
Glycyl-glycine (Gly-Gly) dipeptide: A short peptide spacer that can be susceptible to enzymatic cleavage, particularly by lysosomal enzymes like Cathepsin B, within the target cell. This enzymatic susceptibility allows for the controlled release of a conjugated payload.
-
Allyl propionate ester: This functional group provides a reactive handle for conjugation and is a key feature of its use as a cleavable linker. The allyl group can be selectively removed under mild conditions, typically using palladium catalysis, which is orthogonal to many other protecting group strategies used in complex molecule synthesis.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its precursors is provided below.
| Property | This compound | Fmoc-Gly-Gly-OH | Allyl Propionate |
| CAS Number | 2766214-15-5[1] | 35665-38-4[2] | 2408-20-0[3][4][5][6] |
| Molecular Formula | C₂₅H₂₆N₂O₇ | C₁₉H₁₈N₂O₅[2] | C₆H₁₀O₂[3][7] |
| Molecular Weight | 466.48 g/mol | 354.36 g/mol [2] | 114.14 g/mol [3][7] |
| Appearance | White to off-white solid (predicted) | White to off-white powder | Colorless liquid[6] |
| Melting Point | Not available | ~182 °C[2] | Not available |
| Boiling Point | Not available | Not applicable | 123-125 °C[6][8] |
| Density | Not available | Not available | ~0.913 g/mL at 25 °C[6] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (predicted). | Soluble in organic solvents. | Soluble in ethanol, methanol, isopropanol.[3] |
Chemical Structure
The chemical structure of this compound is depicted below, illustrating the connectivity of the Fmoc protecting group, the diglycine spacer, and the allyl propionate ester.
Caption: Chemical structure of this compound.
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a two-step process starting from commercially available Fmoc-Gly-OH.
Step 1: Synthesis of Fmoc-Gly-Gly-OH
This step involves the coupling of Fmoc-Gly-OH to another glycine (B1666218) residue.
-
Activation of Fmoc-Gly-OH: Dissolve Fmoc-Gly-OH (1 equivalent) and a suitable activating agent such as N-Hydroxysuccinimide (NHS) (1.1 equivalents) in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Coupling Reaction: Add a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution at 0°C and stir for 1-2 hours.
-
Addition of Glycine: To the activated Fmoc-Gly-NHS ester, add a solution of Glycine methyl ester hydrochloride (1 equivalent) and a base such as Diisopropylethylamine (DIPEA) (2.2 equivalents) in DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then subjected to an aqueous work-up, followed by purification using column chromatography on silica (B1680970) gel to yield Fmoc-Gly-Gly-OMe.
-
Saponification: The methyl ester is then hydrolyzed to the carboxylic acid by treatment with a mild base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water. Acidification with a weak acid like citric acid, followed by extraction and purification, will yield the desired Fmoc-Gly-Gly-OH.
Step 2: Esterification of Fmoc-Gly-Gly-OH with Allyl Propionate Precursors
This step involves the formation of the allyl ester. A more direct approach than using allyl propionate itself would be a Steglich esterification with allyl alcohol and propionic anhydride (B1165640) or a direct esterification with allyl 3-bromopropionate. A plausible method is the esterification of Fmoc-Gly-Gly-OH with allyl alcohol.
-
Reaction Setup: Dissolve Fmoc-Gly-Gly-OH (1 equivalent) in a suitable anhydrous solvent such as DCM.
-
Addition of Reagents: Add allyl alcohol (1.5 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Esterification: Add a coupling agent like DCC (1.2 equivalents) portion-wise at 0°C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Purification: After the reaction is complete, filter off the DCU. The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the final product, this compound.
Application in Antibody-Drug Conjugate (ADC) Development
This compound serves as a crucial linker in the construction of ADCs. The workflow for its incorporation and subsequent payload release is outlined below.
Caption: Workflow for ADC synthesis and payload release using a Gly-Gly linker.
This workflow illustrates the sequential steps from the deprotection of the linker, coupling to the cytotoxic payload, conjugation to the antibody, and finally, the intracellular release of the drug within the target cancer cell. The cleavage of the Gly-Gly dipeptide by lysosomal proteases is a critical step that ensures the selective release of the payload at the site of action, minimizing systemic toxicity.
Conclusion
This compound is a valuable and versatile tool for researchers and professionals in the field of drug development. Its well-defined chemical properties and predictable cleavage mechanisms make it an attractive linker for the construction of sophisticated bioconjugates. The synthetic route, although requiring careful execution and purification, relies on established and robust chemical transformations. As the field of targeted therapeutics continues to expand, the demand for such precisely engineered linkers is expected to grow, further solidifying the importance of molecules like this compound in the design of next-generation therapies.
References
- 1. 阿拉丁,F1499052,2766214-15-5,this compound销售,采购,样品 [jskchem.com]
- 2. Fmoc-Gly-Gly-OH | 35665-38-4 | FF48582 | Biosynth [biosynth.com]
- 3. scent.vn [scent.vn]
- 4. ALLYL PROPIONATE CAS#: 2408-20-0 [m.chemicalbook.com]
- 5. allyl propionate, 2408-20-0 [thegoodscentscompany.com]
- 6. ALLYL PROPIONATE | 2408-20-0 [chemicalbook.com]
- 7. Propanoic acid, 2-propenyl ester [webbook.nist.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Synthesis of Fmoc-Gly-Gly-Allyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Fmoc-Gly-Gly-allyl ester. This dipeptide-linker conjugate is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the development of complex peptide structures and antibody-drug conjugates (ADCs). This document outlines the synthetic strategy, detailed experimental protocols, and quantitative data to support the successful laboratory-scale production of this reagent.
Note on Nomenclature: The requested "Fmoc-Gly-Gly-allyl propionate" is likely a misnomer for Fmoc-Gly-Gly-allyl ester, which is the terminal allyl ester of the Fmoc-protected diglycine. A search for related CAS numbers, such as 2766214-15-5, indicates a different molecular structure, specifically an allyl-esterified glutamine derivative (Fmoc-Gln(O-allyl)-OH). This guide will focus on the synthesis of Fmoc-Gly-Gly-allyl ester.
Synthesis Pathway Overview
The synthesis of Fmoc-Gly-Gly-allyl ester is a two-step process, commencing with the preparation of the Fmoc-protected dipeptide, Fmoc-Gly-Gly-OH, followed by the esterification of the C-terminal carboxylic acid with allyl alcohol.
Step 1: Synthesis of Fmoc-Gly-Gly-OH
The initial step involves the coupling of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) with glycylglycine (B550881) (Gly-Gly). This reaction proceeds with high efficiency in an aqueous alkaline solution.
Step 2: Allyl Esterification of Fmoc-Gly-Gly-OH
The second step is the esterification of the resulting Fmoc-Gly-Gly-OH with allyl alcohol. A highly effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[1][2] This method is known for its mild reaction conditions and high yields.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of Fmoc-Gly-Gly-allyl ester, based on reported yields for similar reactions.
| Step | Product | Starting Materials | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | Fmoc-Gly-Gly-OH | Glycylglycine, Fmoc-ONSu | 1 : 1.05 | Acetone/10% aq. Na2CO3 | 2 hours | 20-30 | 91-93 | >99 | [3] |
| 2 | Fmoc-Gly-Gly-allyl ester | Fmoc-Gly-Gly-OH, Allyl alcohol, DCC, DMAP | 1 : 1.2 : 1.2 : 0.1 | Dichloromethane (DCM) | 3-4 hours | 0 to 20 | High (Typical for Steglich) | High | [4] |
Experimental Protocols
Synthesis of Fmoc-Gly-Gly-OH
This protocol is adapted from the method described in patent CN101654473A.[3]
Materials:
-
Glycylglycine (Gly-Gly)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-ONSu)
-
Sodium Carbonate (Na2CO3)
-
Acetone
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a reaction vessel, dissolve 6.1 g (0.050 mol) of glycylglycine in 63 mL of a 10% aqueous sodium carbonate solution. Stir at 20°C until the glycylglycine is completely dissolved.
-
In a separate flask, prepare a solution of 16.8 g (0.05 mol) of Fmoc-ONSu in 60 mL of acetone.
-
Slowly add the Fmoc-ONSu solution dropwise to the glycylglycine solution over a period of 30 minutes, while maintaining the reaction temperature at 20°C.
-
After the addition is complete, continue to stir the reaction mixture at a temperature below 30°C for 2 hours.
-
Dilute the reaction mixture with approximately 50 mL of water.
-
Extract the aqueous solution with 80 mL of toluene to remove any unreacted Fmoc-ONSu and byproducts.
-
Separate the aqueous layer and acidify it to a pH of 2 with concentrated hydrochloric acid. A white solid will precipitate.
-
Extract the acidified aqueous layer with 100 mL of ethyl acetate.
-
Wash the organic phase with water, then concentrate it under reduced pressure to remove the ethyl acetate.
-
The white solid product, Fmoc-Gly-Gly-OH, will crystallize out.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum.
-
Expected yield: 16.1 g (91%).[3]
Synthesis of Fmoc-Gly-Gly-allyl ester (Steglich Esterification)
This is a general protocol for Steglich esterification, adapted for the specific substrates.[1][4]
Materials:
-
Fmoc-Gly-Gly-OH
-
Allyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-Gly-OH (1 equivalent) in anhydrous dichloromethane.
-
Add allyl alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0°C with stirring.
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with 0.5 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure Fmoc-Gly-Gly-allyl ester.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis pathway of Fmoc-Gly-Gly-allyl ester.
Experimental Workflow: Fmoc-Gly-Gly-OH Synthesis
Caption: Experimental workflow for Fmoc-Gly-Gly-OH synthesis.
Logical Relationship: Steglich Esterification Mechanism
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
An In-depth Technical Guide to the Physical Properties of Fmoc-Gly-Gly-allyl propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Gly-Gly-allyl propionate (B1217596), a cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[1] This document details its known physical characteristics, outlines representative experimental protocols for its synthesis and characterization, and illustrates its application in ADC development through logical diagrams.
Core Physical and Chemical Properties
Fmoc-Gly-Gly-allyl propionate is a well-defined chemical entity with specific properties that are crucial for its application in bioconjugation and drug delivery. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2766214-15-5 | [2][3] |
| Molecular Formula | C25H26N2O7 | [2] |
| Molecular Weight | 466.48 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (commonly supplied as a 10 mM solution) | [3] |
| Melting Point | Data not available in public sources | |
| Storage Conditions | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Keep sealed and away from moisture and light. | [1] |
Experimental Protocols
While specific experimental data for the synthesis and characterization of this compound are not extensively published, the following protocols are representative of the standard methodologies employed for similar compounds, based on established Fmoc-based solid-phase peptide synthesis (SPPS) and esterification techniques.
The synthesis of this compound can be achieved through a stepwise process involving the coupling of Fmoc-protected glycine (B1666218) residues followed by esterification with allyl propionate.
-
Preparation of Fmoc-Gly-Gly-OH :
-
Fmoc-Gly-OH is coupled with a glycine ester (e.g., Gly-OtBu) using a standard peptide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
The resulting dipeptide ester is then deprotected (e.g., removal of the tBu group with trifluoroacetic acid (TFA)) to yield Fmoc-Gly-Gly-OH.[5]
-
-
Esterification with Allyl Propionate :
-
Fmoc-Gly-Gly-OH is dissolved in a suitable solvent such as DCM.
-
Allyl alcohol and a catalytic amount of a coupling agent like 4-(Dimethylamino)pyridine (DMAP) are added.
-
The reaction is initiated by the addition of a carbodiimide, such as DCC or DIC, and is allowed to proceed at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to remove byproducts and the crude product is purified, typically by column chromatography on silica (B1680970) gel.
-
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) :
-
Purpose : To assess the purity of the final compound.
-
Method : A solution of the compound is injected onto a reverse-phase C18 column. A gradient elution is typically used, for example, with a mobile phase consisting of water and acetonitrile, both containing 0.1% TFA. The eluent is monitored by UV detection at a wavelength where the Fmoc group absorbs strongly (around 265 nm).
-
Expected Result : A major peak corresponding to the product with a purity of ≥95% is expected.
-
-
Mass Spectrometry (MS) :
-
Purpose : To confirm the molecular weight of the compound.
-
Method : Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Expected Result : The spectrum should show a prominent ion corresponding to the molecular weight of this compound (466.48 g/mol ), typically as the protonated species [M+H]+ at m/z 467.5.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Purpose : To confirm the chemical structure of the compound.
-
Method : 1H NMR and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Expected Result : The spectra should show characteristic peaks for the protons and carbons of the Fmoc, glycine, and allyl propionate moieties, with appropriate chemical shifts, multiplicities, and integrations.
-
Visualizations
The following diagrams illustrate the synthetic workflow and the role of this compound as a cleavable linker in ADC technology.
Caption: Synthetic workflow for this compound.
Caption: Role of this compound as an ADC linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. yeasen.com [yeasen.com]
- 3. 阿拉丁,F1499052,2766214-15-5,this compound销售,采购,样品 [jskchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
In-Depth Technical Guide: Solubility of Fmoc-Gly-Gly-allyl propionate
This technical guide provides a comprehensive overview of the solubility of Fmoc-Gly-Gly-allyl propionate (B1217596), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental protocols to facilitate its use in laboratory settings.
Core Data: Quantitative Solubility
| Solvent | Solubility | Molar Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 110 mg/mL[1] | 235.81 mM[1] | Ultrasonic assistance may be required.[1] | It is recommended to use newly opened, hygroscopic DMSO for optimal dissolution.[1] |
| Water | Data not available | Data not available | - | Fmoc-protected amino acids and peptides are generally sparingly soluble in water. |
| Methanol (MeOH) | Data not available | Data not available | - | - |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | - | - |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a peptide or a protected amino acid derivative like Fmoc-Gly-Gly-allyl propionate. This protocol is based on common laboratory practices for peptide handling and solubility testing.
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, DMF, methanol)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Solvent Addition: Accurately weigh a small, known amount of the compound (e.g., 1 mg) and place it in a clean vial. Add a calculated volume of the solvent to achieve a desired starting concentration.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the sample in a water bath for 10-15 minute intervals. Visually inspect for any remaining solid particles.
-
-
Incremental Solvent Addition: If the compound remains insoluble, add small, precise increments of the solvent, vortexing and sonicating after each addition until the compound is fully dissolved.
-
Observation: A solution is considered clear when no solid particles are visible to the naked eye.
-
Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the known mass of the compound and is typically expressed in mg/mL or mol/L.
-
pH Adjustment (for aqueous solutions): For peptides, if solubility in water is low, the pH of the solution can be adjusted. For acidic peptides, a basic buffer can be used, and for basic peptides, an acidic buffer can be used to facilitate dissolution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a peptide or a protected amino acid derivative.
This compound is a cleavable linker that can be utilized in the synthesis of Antibody-Drug Conjugates (ADCs). The solubility of this linker is a crucial factor in the efficiency of the conjugation process. As a neutral, hydrophobic molecule, its solubility in aqueous solutions is expected to be low, while it exhibits good solubility in organic solvents like DMSO. For neutral peptides or those with a high proportion of hydrophobic residues, organic solvents such as DMSO, DMF, or acetonitrile (B52724) are often required for solubilization.
References
An In-depth Technical Guide to Fmoc-Gly-Gly-allyl propionate: A Cleavable Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized chemical entity primarily utilized as a cleavable linker in the field of bioconjugation, most notably in the construction of Antibody-Drug Conjugates (ADCs). This technical guide delineates the chemical mechanism of action, synthesis, and application of this linker, providing detailed protocols and structured data for researchers in drug development. Its design incorporates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a di-glycine (Gly-Gly) spacer, and a cleavable allyl propionate ester. The strategic combination of these elements allows for its integration into complex biomolecules and subsequent selective cleavage under specific, mild conditions.
Core Components and Physicochemical Properties
The structure of Fmoc-Gly-Gly-allyl propionate is tailored for its role in multi-step synthesis and bioconjugation.
| Property | Value | Source |
| Molecular Formula | C24H26N2O6 | N/A (Calculated) |
| Molecular Weight | 454.48 g/mol | N/A (Calculated) |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) | General knowledge |
Functional Components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: An amine-protecting group that is stable under acidic conditions but readily removed by a base, typically piperidine (B6355638). This orthogonality is fundamental to its use in solid-phase peptide synthesis (SPPS).
-
Gly-Gly Dipeptide Spacer: This dipeptide unit acts as a hydrophilic and flexible spacer. In the context of ADCs, glycine-containing linkers can enhance solubility and potentially modulate the pharmacokinetic properties of the conjugate.[1] The flexibility of the Gly-Gly linker can also improve the accessibility of the payload to its target upon release.
-
Allyl Propionate Ester: This functional group serves as the cleavable element of the linker. The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, leaving a free carboxyl group.[2] This cleavage is orthogonal to many other protecting groups used in peptide and protein chemistry, making it a valuable tool for selective deprotection.
Mechanism of Action: A Chemical Perspective
The "mechanism of action" of this compound is not biological but chemical, centered on its role as a linker that can be selectively cleaved. This process can be broken down into two main stages: incorporation into a larger molecule and subsequent cleavage.
Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected N-terminus allows for the straightforward incorporation of the Gly-Gly-allyl propionate unit onto a resin-bound peptide or other molecules using standard Fmoc-based SPPS protocols. The synthesis proceeds by deprotecting the N-terminal Fmoc group of a growing peptide chain and then coupling the free amine with the carboxyl group of the next Fmoc-protected amino acid.
Cleavage of the Allyl Ester
The key mechanistic step is the palladium(0)-catalyzed cleavage of the allyl ester. This reaction, often referred to as deallylation, proceeds via the formation of a π-allyl palladium complex. A nucleophilic scavenger, such as phenylsilane (B129415) or morpholine, is required to react with the activated allyl group, thereby releasing the free carboxylate and regenerating the palladium(0) catalyst. This process is highly selective and occurs under neutral and mild conditions, preserving the integrity of the rest of the molecule, including sensitive functionalities on an antibody or a cytotoxic payload.
Experimental Protocols
Synthesis of this compound
A representative protocol for the synthesis of this compound involves the esterification of commercially available Fmoc-Gly-Gly-OH.
Materials:
-
Fmoc-Gly-Gly-OH
-
Allyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve Fmoc-Gly-Gly-OH (1 equivalent) in anhydrous DCM.
-
Add allyl alcohol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Cleavage of the Allyl Ester from a Peptide on Solid Support
Materials:
-
Peptide-resin with a C-terminal allyl ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Phenylsilane (PhSiH3)
-
Dichloromethane (DCM), anhydrous and degassed
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
Swell the peptide-resin in anhydrous, degassed DCM in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a solution of Pd(PPh3)4 (0.1-0.25 equivalents relative to the resin loading) in a mixture of DCM and DMF.
-
Add the palladium catalyst solution to the swollen resin.
-
Add phenylsilane (10-20 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Monitor the cleavage progress by taking a small sample of the resin, cleaving the peptide with trifluoroacetic acid (TFA), and analyzing by HPLC-MS.
-
Once the deallylation is complete, filter the resin and wash thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate) to remove residual palladium, followed by further washes with DCM and methanol.
-
Dry the resin under vacuum. The resin-bound peptide now has a free C-terminal carboxylic acid.
Data Presentation
While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes typical properties and reaction conditions for similar dipeptide linkers and allyl ester cleavage.
| Parameter | Typical Value/Condition | Significance |
| Fmoc Deprotection | 20% piperidine in DMF, 2 x 10 min | Standard condition for Fmoc removal in SPPS. |
| Allyl Ester Cleavage Catalyst | Pd(PPh3)4, Pd(OAc)2/PPh3 | Efficient catalysts for deallylation. |
| Allyl Scavenger | Phenylsilane, Morpholine, Dimedone | Required to trap the activated allyl group. |
| Cleavage Reaction Time | 30 min - 2 hours | Generally rapid under optimized conditions. |
| Cleavage Reaction Temperature | Room temperature | Mild conditions preserve sensitive functional groups. |
| Plasma Stability of Gly-Gly Linker | Generally high | Peptide bonds are relatively stable in circulation. |
Visualizations
Chemical Structure of this compound
Caption: Block diagram of this compound structure.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Allyl Ester Cleavage Mechanism
Caption: Simplified mechanism of palladium-catalyzed allyl ester cleavage.
Conclusion
This compound serves as a valuable and versatile tool in the synthesis of complex bioconjugates, particularly ADCs. Its well-defined chemical properties, including the orthogonal nature of the Fmoc and allyl protecting groups, allow for its strategic incorporation and selective cleavage. The di-glycine spacer offers favorable physicochemical properties such as increased hydrophilicity. The palladium-catalyzed cleavage of the allyl ester proceeds under mild conditions, ensuring the integrity of sensitive biomolecules. This technical guide provides the foundational knowledge and representative protocols to aid researchers and drug development professionals in the effective application of this cleavable linker technology.
References
The Strategic Application of Allyl Protecting Groups in Peptide Synthesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the function and application of allyl-based protecting groups, such as those derived from allyl propionate, in the field of peptide synthesis. It details the underlying chemical principles, experimental methodologies, and strategic advantages of employing allyl groups for orthogonal protection schemes in Solid-Phase Peptide Synthesis (SPPS).
Core Function of Allyl Protection in Peptide Synthesis
In peptide synthesis, reactive functional groups on amino acid side chains (e.g., the carboxyl group of aspartic or glutamic acid, or the amino group of lysine) must be temporarily blocked or "protected" to prevent unwanted side reactions during peptide chain elongation. The allyl group serves as a versatile and reliable protecting group for this purpose.
The primary function of the allyl protecting group is to provide orthogonality to the synthesis strategy. In the context of the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) SPPS, the allyl group is stable under the basic conditions used to remove the temporary N-terminal Fmoc group (e.g., piperidine) and the acidic conditions used for the final cleavage and removal of permanent side-chain protecting groups like tBu (e.g., trifluoroacetic acid).[1] This unique stability allows for the selective removal of the allyl group under very mild, specific conditions, enabling on-resin modification of the peptide.[2]
Key applications stemming from this orthogonal strategy include:
-
On-resin cyclization: Formation of lactam bridges between a deprotected carboxylic acid side chain and a deprotected amino side chain to create cyclic peptides with enhanced stability and bioactivity.[2][3]
-
Branched peptide synthesis: Building peptide chains off a deprotected side-chain functional group.
-
Site-specific labeling: Attaching fluorescent tags, chelating agents, or other moieties to a specific location on the peptide while it is still anchored to the solid support.
Chemical Structures and Mechanisms
The two most common forms of allyl protection are allyl esters (for carboxylic acids) and the allyloxycarbonyl (Alloc) group (for amines).
Palladium-Catalyzed Deprotection Mechanism
The removal of allyl and Alloc groups is most commonly achieved via a palladium(0)-catalyzed reaction, known as the Tsuji-Trost reaction.[4] The process involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group and undergoes oxidative addition to form a π-allyl palladium(II) complex. This cleaves the bond between the allyl group and the protected heteroatom (oxygen or nitrogen).
-
Formation of the π-Allyl Complex: The peptide is released as the leaving group, resulting in a stable cationic π-allyl palladium complex.[4]
-
Nucleophilic Attack & Scavenging: A nucleophilic "scavenger" attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5] Common scavengers include phenylsilane (B129415) (PhSiH₃), tributyltin hydride (Bu₃SnH), or morpholine.
Figure 1: Palladium-catalyzed allyl deprotection cycle.
Data Presentation: Comparison of Deprotection Methods
The efficiency of allyl group removal can vary based on the chosen methodology. Below is a summary of quantitative data from cited experiments.
| Method | Catalyst / Reagent | Conditions | Purity / Yield | Reference(s) |
| Classical Palladium(0) Catalysis | Pd(PPh₃)₄ / Phenylsilane (PhSiH₃) | Room temperature, inert atmosphere, 1-3h | Yields can be variable (e.g., 5-10% purified yield over 10 steps for a complex synthesis) | [6] |
| Microwave-Assisted Deprotection | Pd(PPh₃)₄ / Phenylsilane (PhSiH₃) | 38-50°C, 2 x 5-10 minutes, atmospheric | >98% purity, faster reaction times | [2] |
| Metal-Free Deprotection | Iodine (I₂) / Water (H₂O) | 50°C, 1.5 hours | 99% purity, comparable to Pd(0) methods | [7][8] |
Experimental Protocols
Protocol for Synthesis of an Allyl-Protected Amino Acid: Fmoc-Asp(OAl)-OH
This protocol describes the protection of the side-chain carboxyl group of aspartic acid as an allyl ester.[1]
-
Acid-Catalyzed Esterification:
-
Cool 1 liter of anhydrous ether on ice under argon in a 3.0 L flask.
-
Slowly add 60 mL of concentrated H₂SO₄, followed by 300 mL (4.4 moles) of allyl alcohol.
-
Remove the ether by rotary evaporation.
-
Add 60 g (0.45 moles) of aspartic acid to the flask. Stir the cloudy mixture overnight. The product is Asp(OAl)-OH.
-
-
Fmoc Protection:
-
Standard procedures are then used to attach the Fmoc protecting group to the α-amino moiety of the resulting Asp(OAl)-OH.
-
Protocol for On-Resin Allyl/Alloc Deprotection (Classical Method)
This is a standard protocol for removing allyl or Alloc groups from a peptide attached to a solid support.[9][10]
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Deprotection Cocktail Preparation:
-
In a separate flask under an inert atmosphere (e.g., argon), dissolve Pd(PPh₃)₄ (0.25-0.5 equivalents relative to resin loading) in DCM.
-
Add the scavenger, phenylsilane (PhSiH₃), to the palladium solution (typically 20 equivalents).
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the swollen resin.
-
Gently agitate the resin suspension under an inert atmosphere for 1-3 hours. This is often performed in multiple cycles (e.g., 3 x 30 minutes).[10]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5x), N,N-dimethylformamide (DMF) (3x), and finally DCM (5x) to remove all traces of the catalyst and scavenger.[7]
-
-
Scavenger Wash (Optional but Recommended): To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyl dithiocarbamate (B8719985) in DMF (2 x 20 minutes).[10]
Protocol for Microwave-Assisted On-Resin Deprotection
This method significantly accelerates the deprotection process.[2]
-
Resin Preparation: Place the Alloc/Allyl-protected peptide-resin in a microwave-safe reaction vessel and swell in DMF.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ and phenylsilane in DMF.
-
Microwave Irradiation:
-
Add the deprotection solution to the resin.
-
Place the vessel in a microwave peptide synthesizer and irradiate at a controlled temperature (e.g., 38°C) for 5 minutes.
-
Repeat the irradiation step one more time for complete removal.
-
-
Washing: Drain the solution and wash the resin thoroughly with DMF and DCM as described in the classical protocol.
Mandatory Visualizations
Orthogonal Protection Strategy in Fmoc-SPPS
The following diagram illustrates the logical relationship between different protecting groups in an orthogonal synthesis scheme.
Figure 2: Orthogonal deprotection scheme in Fmoc-based SPPS.
Experimental Workflow for On-Resin Peptide Cyclization
This diagram outlines the sequential steps for synthesizing a side-chain cyclized peptide using allyl protection.
Figure 3: Workflow for on-resin side-chain cyclization.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of Fmoc-Protected Allylglycine Derivatives
Disclaimer: The chemical name "Fmoc-Gly-Gly-allyl propionate" does not correspond to a standard, readily available chemical entity in scientific databases. This guide therefore focuses on the safety and handling of the closely related and well-documented compound, Fmoc-L-allylglycine (Fmoc-allyl-Gly-OH) , which is widely used in peptide synthesis. The data and recommendations provided herein are based on available information for this surrogate compound and should be interpreted with caution.
This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety protocols, handling procedures, and hazard information associated with Fmoc-L-allylglycine.
Chemical and Physical Properties
Fmoc-L-allylglycine is an Fmoc-protected derivative of glycine (B1666218) containing an allyl side chain. It is primarily used as a building block in solid-phase peptide synthesis.[1]
| Property | Data | Reference |
| Synonyms | (S)-2-(Fmoc-amino)-4-pentenoic acid, Fmoc-L-2-allylglycine | [2] |
| CAS Number | 146549-21-5 | [2][3] |
| Molecular Formula | C₂₀H₁₉NO₄ | [3][4] |
| Molecular Weight | 337.37 g/mol | [2][3] |
| Appearance | White to off-white powder or crystals | [1][2][5] |
| Melting Point | 134-140 °C | [2] |
| Purity | ≥98.0% (HPLC) | [1][2] |
Hazard Identification and Safety Data
Fmoc-L-allylglycine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides the following classification for Fmoc-L-allylglycine:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[4] |
Other Hazard Information
| Hazard Type | Description | Reference |
| OSHA Hazards | No known OSHA hazards | [6] |
| WGK (Water Hazard Class) | WGK 3 (Germany) | [2] |
| Storage Class Code | 11 - Combustible Solids | [2] |
| Flash Point | Not applicable | [2] |
Experimental Protocols and Handling Procedures
Adherence to strict experimental protocols is crucial to ensure safety when working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Fmoc-L-allylglycine.
| Equipment | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or splash goggles. | [6][7] |
| Skin Protection | Impervious clothing (e.g., lab coat) and chemically resistant gloves inspected prior to use. | [6][7] |
| Respiratory Protection | A dust mask (type N95, US) or an approved/certified respirator should be used, especially if dust is generated or when handling large quantities. | [2][6][7] |
Engineering Controls
Work should be conducted in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[6][7]
Safe Handling and Storage
Handling:
-
Avoid the formation of dust and aerosols.[7]
-
Keep away from heat and sources of ignition.[6]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Recommended storage temperatures vary by supplier, with common ranges being 2-8°C and -20°C.[1][2][5]
-
For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months to prevent inactivation from freeze-thaw cycles.[5]
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [6][7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. | [6][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician. | [6][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [6][7] |
Accidental Release and Disposal
Spill Cleanup:
-
Use personal protective equipment.[6]
-
Use appropriate tools (e.g., a shovel) to put the spilled solid into a convenient waste disposal container.[6]
-
Prevent product from entering drains.[7]
Waste Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6]
Stability and Reactivity
-
Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Under fire conditions, hazardous thermal decomposition can produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[6]
Visualized Workflows and Pathways
Safe Handling and Disposal Workflow
The following diagram outlines the logical workflow for the safe handling of Fmoc-L-allylglycine from acquisition to disposal.
Caption: Workflow for safe handling, storage, and emergency response.
Hazardous Decomposition Pathway
This diagram illustrates the potential hazardous byproducts generated from thermal decomposition.
Caption: Potential thermal decomposition pathway of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-allyl-Gly-OH = 98.0 HPLC 146549-21-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the Storage and Stability of Fmoc-Gly-Gly-allyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and potential degradation pathways for Fmoc-Gly-Gly-allyl propionate (B1217596). The information herein is synthesized from data on its constituent chemical moieties and established principles of peptide and ester stability.
Introduction
Fmoc-Gly-Gly-allyl propionate is a protected dipeptide derivative used in solid-phase peptide synthesis (SPPS) and other synthetic organic chemistry applications. The N-terminal glycine (B1666218) is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the C-terminal glycine is esterified with an allyl group, which can be selectively removed under specific conditions. Understanding the stability of this compound is critical for ensuring its purity, reactivity, and the successful outcome of synthetic procedures. This document outlines the optimal storage conditions and provides a framework for assessing its stability.
Recommended Storage Conditions
Based on the stability profiles of its components—Fmoc-protected amino acids, peptides, and allyl esters—the following storage conditions are recommended for this compound to minimize degradation and maintain its chemical integrity.
Data Presentation: Recommended Storage Conditions
| Condition | Temperature | Atmosphere | Light Protection | Form | Recommended Duration |
| Long-Term Storage | -20°C or below[1][2] | Inert (Argon or Nitrogen) | Required | Solid (Powder) | Up to 3 years |
| Short-Term Storage | 2-8°C[3][4] | Dry | Required | Solid (Powder) | Up to 2 years |
| In-Solution | -20°C | Sealed Vial | Required | Solvent | Up to 1 month[5][6] |
| -80°C | Sealed Vial | Required | Solvent | Up to 6 months[5][6] |
Note: The storage durations are extrapolated from data on similar compounds and should be confirmed by experimental stability studies for the specific batch of this compound.
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Fmoc protecting group and the hydrolysis or cleavage of the allyl ester.
-
Fmoc Deprotection: The Fmoc group is susceptible to cleavage under basic conditions.[7] Trace amounts of amines or other bases in storage or handling can lead to the removal of the Fmoc group, resulting in the formation of the free amine and dibenzofulvene-adducts.[1]
-
Allyl Ester Cleavage: The allyl ester is generally stable to acidic and basic conditions but can be cleaved by metal catalysts, such as palladium(0) complexes.[8] While not a typical storage concern, contamination with such metals could lead to degradation. Hydrolysis of the ester can occur in the presence of moisture, particularly at non-neutral pH and elevated temperatures.
Visualization of Fmoc Deprotection Pathway
Caption: Base-catalyzed deprotection of the Fmoc group.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should be conducted in accordance with ICH guidelines Q1A(R2) and Q5C.[3]
4.1. Stress Testing (Forced Degradation)
Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Methodology:
-
Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile (B52724), DMF).
-
Expose the solutions to a range of stress conditions:
-
Acidic: 0.1 M HCl at 40°C for 24, 48, and 72 hours.
-
Basic: 0.1 M NaOH at room temperature for 1, 4, and 8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
-
Thermal: Store the solid compound at 60°C for 1, 2, and 4 weeks.
-
Photostability: Expose the solid compound and solutions to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
At each time point, analyze the samples by a stability-indicating method, such as HPLC, to quantify the parent compound and detect any degradation products.
-
4.2. Accelerated and Long-Term Stability Testing
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.
-
Methodology:
-
Package the solid this compound in its proposed container-closure system.
-
Place the samples in stability chambers under the following conditions:
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[10]
-
Analyze the samples for appearance, purity (HPLC), and moisture content.
-
Visualization of Stability Testing Workflow
Caption: Workflow for stability assessment of the compound.
Analytical Methods
A validated, stability-indicating analytical method is crucial for the accurate assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection (monitoring at wavelengths characteristic for the Fmoc group, e.g., 265 nm, 301 nm) is the preferred method for purity and degradation product analysis.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Conclusion
To ensure the quality and reliability of this compound, it is imperative to store it under appropriate conditions, primarily at or below -20°C in a dry, dark, and inert environment. The primary degradation risks are base-catalyzed deprotection of the Fmoc group and hydrolysis of the allyl ester. A systematic stability testing program, guided by ICH principles, should be implemented to establish a definitive shelf-life and confirm the recommended storage conditions.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. genscript.com [genscript.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This guide provides a comprehensive technical overview of the core principles of cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.
Core Principles of Cleavable Linkers
The ideal cleavable linker must strike a delicate balance between stability in the bloodstream and efficient cleavage at the target site.[1] Premature release of the payload can lead to systemic toxicity and a narrowed therapeutic window, while inefficient cleavage can render the ADC ineffective.[2] The design of cleavable linkers leverages the unique physiological and biochemical differences between the tumor microenvironment and healthy tissues.[3] These differences provide the triggers for selective payload release.
There are three main categories of cleavable linkers, classified by their cleavage mechanism:
-
Enzyme-Sensitive Linkers: These linkers are designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.[4]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of the endosomal and lysosomal compartments of cells compared to the physiological pH of the blood.[5][]
-
Glutathione-Sensitive Linkers: These linkers are designed to be cleaved by the high concentration of glutathione (B108866) (GSH) present in the intracellular environment of tumor cells.[7]
Types of Cleavable Linkers and Their Mechanisms of Action
Protease-Cleavable Linkers
Protease-sensitive linkers are among the most widely used in clinically approved and investigational ADCs.[4] They typically incorporate a dipeptide sequence that is recognized and hydrolyzed by lysosomal proteases, such as cathepsin B, which is often upregulated in cancer cells.[8]
Mechanism of Action:
-
The ADC binds to its target antigen on the surface of a cancer cell and is internalized via endocytosis.[3][9]
-
The ADC-antigen complex is trafficked to the lysosome.[10]
-
Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the dipeptide linker.[8]
-
This cleavage initiates a self-immolative cascade, leading to the release of the unmodified, active payload into the cytoplasm, where it can exert its cytotoxic effect.[11]
Commonly used dipeptide sequences include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[12] The choice of dipeptide can influence the cleavage rate and stability of the linker.
pH-Sensitive Linkers (Hydrazones)
Hydrazone linkers are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[]
Mechanism of Action:
-
Following internalization into the cancer cell, the ADC is trafficked to the endosome and then the lysosome.[3]
-
The lower pH in these compartments protonates the hydrazone linkage, making it susceptible to hydrolysis.[13]
-
Hydrolysis of the hydrazone bond cleaves the linker and releases the payload.[]
The rate of hydrolysis is dependent on the specific chemical structure of the hydrazone and the pH of its environment.[14]
Glutathione-Sensitive Linkers (Disulfides)
Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm. The cytoplasm of tumor cells has a much higher concentration of GSH, a reducing agent.[7]
Mechanism of Action:
-
The ADC, containing a disulfide linker, is stable in the bloodstream where GSH concentrations are low.
-
Upon internalization into a tumor cell, the high intracellular concentration of GSH reduces the disulfide bond.
-
This reduction cleaves the linker, releasing the payload into the cytoplasm.[7]
The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in circulation.
Quantitative Comparison of Cleavable Linkers
The selection of a cleavable linker is a critical decision in ADC development. The following tables summarize key quantitative data for different cleavable linkers to facilitate comparison.
| Linker Type | Linker Example | Stability Condition | Half-life / % Remaining | Reference |
| Protease-Cleavable | Val-Cit-PABC | Human Plasma (37°C) | >144 hours | [2] |
| Val-Ala-PABC | Human Plasma (37°C) | >144 hours | [2] | |
| Glu-Val-Cit | Mouse Plasma (4.5 days) | ~84% remaining | [12] | |
| Val-Cit | Mouse Plasma (4.5 days) | ~5% remaining | [12] | |
| pH-Sensitive (Hydrazone) | Acyl Hydrazone | pH 7.0 | > 2.0 hours | [15] |
| Acyl Hydrazone | pH 5.0 | 2.4 minutes | [15] | |
| Aliphatic Hydrazone (from EMCH) | pH 7.4 | 120 minutes | [1] | |
| Aliphatic Hydrazone (from AMBH) | pH 7.4 | 150 minutes | [1] | |
| Aliphatic Hydrazone | pH 5.5 | < 2 minutes | [1] | |
| Glutathione-Sensitive (Disulfide) | Hindered Disulfide | Human Plasma | Stable | [7] |
| Unhindered Disulfide | Human Plasma | Less Stable | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload release in plasma.
Materials:
-
ADC of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[4]
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[2][4]
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[4]
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol)[16]
-
Quenching solution (e.g., 2% formic acid)[4]
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) and cathepsin B (e.g., 20 nM) in the assay buffer.[4][16]
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.[4]
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions.
-
Incubate the cells with the ADC for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Mandatory Visualizations
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ddmckinnon.com [ddmckinnon.com]
- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Researcher's In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has become the cornerstone of modern peptide science, enabling the routine and efficient synthesis of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[1] Among the various SPPS methodologies, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely adopted due to its mild reaction conditions and suitability for the synthesis of complex and modified peptides.[2][3] This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations of Fmoc-SPPS.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] The synthesis cycle is predicated on the use of the base-labile Fmoc protecting group for the temporary protection of the α-amino group of the amino acids.[4] The side chains of the amino acids are protected by acid-labile groups, ensuring their stability throughout the synthesis cycles.[2] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[3]
The general workflow of Fmoc-SPPS involves the following key stages:
-
Resin Preparation: The solid support is prepared for the attachment of the first amino acid. This typically involves swelling the resin in a suitable solvent to ensure the accessibility of reactive sites.[1][5]
-
First Amino Acid Coupling (Loading): The C-terminus of the first Fmoc-protected amino acid is covalently attached to the functionalized resin.[5]
-
Deprotection: The Fmoc group is removed from the α-amino group of the resin-bound amino acid, exposing a free amine for the next coupling reaction.[5][6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the preceding amino acid, forming a peptide bond.[7][8]
-
Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[5]
-
Cleavage and Final Deprotection: Once the desired peptide chain is assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[1][2]
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques.[7]
Key Chemical Reactions in Fmoc-SPPS
The success of Fmoc-SPPS relies on a series of well-orchestrated chemical reactions. A fundamental understanding of these reactions is crucial for optimizing synthesis protocols and troubleshooting potential issues.
Fmoc Group Deprotection
The removal of the Fmoc protecting group is achieved by treatment with a secondary amine base, most commonly a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[2][5] The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system, leading to a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[6] The piperidine also acts as a scavenger for the electrophilic DBF, preventing its deleterious reaction with the newly liberated amine.[6]
Peptide Bond Formation (Coupling)
The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. This is typically achieved using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) and onium salts (e.g., HATU, HBTU).[5][9] These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide, resulting in the formation of a stable amide bond.[8]
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the Fmoc-SPPS cycle is critical for achieving a high overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the process.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Varies depending on the resin type and the scale of the synthesis. |
| Amino Acid Excess | 3 - 5 equivalents | Relative to the resin loading. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin loading. |
| Deprotection Solution | 20% (v/v) piperidine in DMF | A 5% piperidine solution may also be used.[6] |
| Deprotection Time | 3 - 20 minutes | Can be longer for sterically hindered amino acids or aggregated sequences.[6] |
| Coupling Time | 1 - 4 hours | Can be extended for difficult couplings.[7] |
| Cleavage Cocktail Volume | ~10 mL per gram of resin | Sufficient volume is needed to swell the resin and dissolve the peptide.[1] |
| Cleavage Time | 1 - 3 hours | Dependent on the specific peptide and side-chain protecting groups.[1] |
| Table 1: General Quantitative Parameters in Fmoc-SPPS |
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Notes |
| HCTU | 2 x 20 min | High | Good for standard and difficult couplings.[10] |
| HATU | 2 x 1 min | Very High | Often used for rapid and efficient couplings.[10] |
| COMU | 2 x 1 min to 2 x 20 min | Very High | Frequently produces high purity peptides.[10] |
| PyBOP | 2 x 20 min | Moderate to High | Can be less efficient with shorter coupling times.[10] |
| DIC/HOBt | 1 - 2 hours | Moderate | A classic and cost-effective coupling method.[9] |
| Table 2: Comparison of Common Coupling Reagents and Typical Coupling Times |
| Step | Theoretical Yield per Step | Overall Yield for a 20-mer Peptide | Overall Yield for a 50-mer Peptide |
| Standard | 99.0% | 81.8% | 60.5% |
| Optimized | 99.5% | 90.5% | 77.8% |
| High-Efficiency | 99.8% | 96.1% | 90.5% |
| Table 3: Theoretical Overall Yield Based on Stepwise Efficiency |
Experimental Protocols
The following are detailed methodologies for the key experiments in Fmoc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Weighing the Resin: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[7]
-
Swelling: Add a suitable solvent, typically DMF, to completely cover the resin.[1]
-
Agitation: Gently agitate the resin suspension at room temperature for at least 30-60 minutes to allow for complete swelling.[1] This step is crucial for ensuring the accessibility of the reactive sites within the resin beads.[1]
-
Washing: After swelling, drain the solvent and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[1]
Protocol 2: Fmoc Deprotection
-
Deprotection Solution Addition: Add a 20% (v/v) solution of piperidine in DMF to the swollen and washed resin.[7]
-
Reaction: Agitate the resin suspension for a specified period, typically 3-7 minutes.[7] For longer or more difficult deprotections, this step can be repeated.[9]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin extensively with DMF (at least 5 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 3: Amino Acid Coupling (using HCTU)
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 4.5 equivalents) and a coupling agent like HCTU (e.g., 4.5 equivalents) in DMF.[7] Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (e.g., 2 equivalents) to the solution.[7][11]
-
Addition to Resin: Add the prepared activation solution to the deprotected peptidyl-resin.
-
Coupling Reaction: Agitate the mixture at room temperature for at least 4 hours.[7] The reaction time can be extended, but generally should not exceed 24 hours.[7]
-
Washing: After the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
Protocol 4: Cleavage from the Resin and Side-Chain Deprotection
-
Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2. Subsequently, wash the resin with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM) to prepare for cleavage.[1]
-
Drying: Dry the peptidyl-resin under a stream of nitrogen or in a vacuum desiccator.[1]
-
Cleavage Cocktail Addition: Add a freshly prepared cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT)) to the dry peptidyl-resin.[1][2] The composition of the cocktail depends on the amino acid composition of the peptide.
-
Cleavage Reaction: Gently agitate the mixture at room temperature for 1-3 hours.[1]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate containing the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[1]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.[1]
Mandatory Visualizations
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. (PDF) Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis (2014) | Diego Arantes Teixeira Pires | 30 Citations [scispace.com]
- 9. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Fmoc-Gly-Gly-Allyl Propionate Antibody-Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) utilizing the Fmoc-Gly-Gly-allyl propionate (B1217596) linker. The following sections detail the necessary materials, experimental procedures, and characterization methods to generate a stable and effective Antibody-Drug Conjugate (ADC).
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the cytotoxic drug plays a critical role in the stability and efficacy of the ADC. The Fmoc-Gly-Gly-allyl propionate linker is a dipeptide-based linker that can be enzymatically cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cells, leading to the release of the cytotoxic payload.
This protocol outlines a multi-step process that includes the preparation of the linker-drug conjugate, the functionalization of the antibody, the conjugation reaction, and the purification and characterization of the final ADC.
Overview of the Conjugation Strategy
The overall workflow for the conjugation process involves several key stages:
-
Preparation of the Drug-Linker Moiety : This involves the synthesis of the this compound linker, its coupling to the cytotoxic drug, and subsequent deprotection steps to reveal the reactive functional groups for antibody conjugation.
-
Antibody Preparation : The monoclonal antibody is prepared for conjugation, typically by the reduction of interchain disulfide bonds to generate reactive thiol groups.
-
Conjugation Reaction : The prepared antibody and the activated drug-linker are mixed under controlled conditions to facilitate the formation of a stable covalent bond.
-
Purification : The resulting ADC is purified to remove any unreacted drug-linker, unconjugated antibody, and other reagents.
-
Characterization : The purified ADC is characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Gly-Gly-OH | Various | Peptide Synthesis Grade |
| Allyl Alcohol | Sigma-Aldrich | Anhydrous |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | Sigma-Aldrich | >99% |
| 4-Dimethylaminopyridine (B28879) (DMAP) | Sigma-Aldrich | >99% |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous |
| Diethyl Ether | Sigma-Aldrich | Anhydrous |
| Piperidine (B6355638) | Sigma-Aldrich | >99% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | >98% |
| Phenylsilane (B129415) | Sigma-Aldrich | >97% |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | >98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | >98% |
| Monoclonal Antibody (mAb) | User-supplied | >95% Purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | >98% |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Anhydrous |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | |
| Size Exclusion Chromatography (SEC) Column | GE Healthcare | |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters |
Synthesis of this compound
The synthesis of the linker involves the esterification of Fmoc-Gly-Gly-OH with allyl alcohol.
-
Dissolve Fmoc-Gly-Gly-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add allyl alcohol (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Preparation of the Drug-Linker Conjugate
This protocol assumes the cytotoxic drug has a suitable functional group (e.g., an amine) for coupling to the linker.
-
Fmoc Deprotection :
-
Dissolve the this compound in a solution of 20% piperidine in dimethylformamide (DMF).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure to obtain the deprotected H-Gly-Gly-allyl propionate.
-
-
Drug Coupling :
-
Couple the cytotoxic drug to the N-terminus of the deprotected linker using standard peptide coupling reagents such as HATU or HBTU.
-
Allyl Deprotection of the Drug-Linker Conjugate
The allyl ester is removed to reveal the carboxylic acid for subsequent activation. This deprotection is typically achieved using a palladium catalyst.[1][2]
-
Dissolve the drug-linker-allyl ester conjugate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add phenylsilane (15 equivalents) as a scavenger.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents).
-
Stir the reaction at room temperature for 1-3 hours.[3]
-
Monitor the reaction by LC-MS.
-
Upon completion, the solvent can be removed, and the product purified by chromatography.
Activation of the Drug-Linker
The carboxylic acid of the drug-linker is activated, typically as an N-hydroxysuccinimide (NHS) ester, to facilitate reaction with the antibody.
-
Dissolve the deprotected drug-linker in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
The activated drug-linker-NHS ester can be used immediately or stored under anhydrous conditions at low temperature.
Antibody Preparation (Partial Reduction)
This procedure generates reactive thiol groups from the interchain disulfide bonds of the antibody.[4][5]
-
Prepare the antibody solution in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, at a concentration of 5-10 mg/mL.[6]
-
Add a freshly prepared solution of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A molar ratio of 2-4 equivalents of TCEP to antibody is a common starting point.[7]
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF) into a conjugation buffer (e.g., PBS, pH 7.4).
ADC Conjugation
This step involves the reaction of the activated drug-linker with the reduced antibody.
-
To the solution of the reduced antibody, add a solution of the activated drug-linker-NHS ester in an organic co-solvent like DMSO. A 5-10 fold molar excess of the drug-linker is a typical starting point.[6] The final concentration of the organic solvent should generally be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent such as N-acetylcysteine or 2-mercaptoethanol.
ADC Purification
Purification is essential to remove unreacted drug-linker, unconjugated antibody, and other impurities.
-
Size Exclusion Chromatography (SEC) : This is a common method to separate the larger ADC from smaller molecules like the unreacted drug-linker and quenching agent.
-
Hydrophobic Interaction Chromatography (HIC) : HIC can be used to separate ADCs with different drug-to-antibody ratios (DAR).
-
Protein A Affinity Chromatography : This method can be used to purify the total antibody-containing species.[]
ADC Characterization
The purified ADC should be thoroughly characterized to ensure its quality and consistency.
| Parameter | Method | Typical Expected Value |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis Spectroscopy | 2 - 4 |
| Purity | Size Exclusion Chromatography (SEC-HPLC) | > 95% monomer |
| Aggregation | Size Exclusion Chromatography (SEC-HPLC) | < 5% |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | < 1% |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTT, CellTiter-Glo) | Potent and target-specific killing |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) | Comparable to unconjugated antibody |
Visualizations
Experimental Workflow
References
- 1. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Fmoc-Gly-Gly-allyl propionate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted cancer therapy aims to deliver cytotoxic agents specifically to tumor cells, thereby minimizing off-target toxicity and enhancing therapeutic efficacy. Antibody-drug conjugates (ADCs) represent a highly successful class of targeted therapies, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker. The linker plays a critical role in the stability and effectiveness of an ADC. Enzyme-cleavable linkers, which are designed to be stable in systemic circulation and release the payload upon internalization into cancer cells and exposure to specific lysosomal enzymes, are of particular interest.
Fmoc-Gly-Gly-allyl propionate (B1217596) is a dipeptide-based linker precursor that can be utilized in the synthesis of ADCs. The Gly-Gly dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the N-terminus during peptide synthesis, while the allyl propionate moiety protects a carboxylic acid functionality, which, after deprotection, can be conjugated to a payload.[3] This document provides detailed application notes and protocols for the conceptual use of Fmoc-Gly-Gly-allyl propionate in the development of a targeted ADC for cancer therapy.
Principle and Mechanism of Action
The central hypothesis for the use of a Gly-Gly linker in an ADC is its selective cleavage within the lysosomal compartment of cancer cells. The proposed mechanism of action is as follows:
-
Targeting and Internalization: An ADC constructed with a Gly-Gly linker targets a specific cancer antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly dipeptide linker.[4][5]
-
Payload Release and Action: The cleavage of the linker releases the cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage.[6]
The stability of the linker in systemic circulation is crucial to prevent premature release of the toxic payload and associated side effects.[2][4] Dipeptide linkers like Gly-Gly are generally designed to be stable at physiological pH but susceptible to enzymatic cleavage in the tumor microenvironment or intracellularly.[1][5]
Hypothetical Application: Development of an Anti-CAX-Gly-Gly-MMAE ADC
To illustrate the application of this compound, we describe the conceptual development of an ADC targeting "Cancer Antigen X" (CAX), a hypothetical tumor-associated antigen. The ADC, designated as Anti-CAX-Gly-Gly-MMAE, utilizes a monoclonal antibody targeting CAX, the Gly-Gly linker derived from this compound, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).
Signaling Pathway of ADC Action
Caption: Conceptual pathway of Anti-CAX-Gly-Gly-MMAE ADC action.
Experimental Protocols
The following are detailed protocols for the synthesis of the drug-linker conjugate, its conjugation to the antibody, and subsequent in vitro and in vivo evaluation.
Protocol 1: Synthesis of MMAE-Gly-Gly-COOH Drug-Linker
This protocol describes the synthesis of the drug-linker construct prior to conjugation with the antibody.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger for allyl group removal (e.g., Phenylsilane)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Coupling of MMAE to this compound: a. Dissolve this compound (1.2 eq), DIC (1.2 eq), and HOBt (1.2 eq) in DMF. b. Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid. c. Add MMAE (1 eq) to the reaction mixture. d. Stir the reaction overnight at room temperature. e. Monitor the reaction progress by HPLC-MS. f. Upon completion, precipitate the product by adding cold diethyl ether. g. Purify the Fmoc-Gly-Gly-allyl-MMAE conjugate by flash chromatography.
-
Fmoc Deprotection: a. Dissolve the purified Fmoc-Gly-Gly-allyl-MMAE in a solution of 20% piperidine in DMF. b. Stir for 30 minutes at room temperature. c. Monitor the removal of the Fmoc group by HPLC. d. Once complete, evaporate the solvent under reduced pressure.
-
Allyl Deprotection: a. Dissolve the resulting H₂N-Gly-Gly-allyl-MMAE in DCM. b. Add the palladium catalyst (0.1 eq) and the scavenger (e.g., phenylsilane, 5 eq). c. Stir the reaction under an inert atmosphere (e.g., Argon) for 2-4 hours at room temperature. d. Monitor the deprotection by HPLC-MS. e. Upon completion, filter the reaction mixture to remove the catalyst. f. Purify the final product, MMAE-Gly-Gly-COOH, by preparative HPLC. g. Lyophilize the purified product to obtain a white powder. h. Confirm the identity and purity of the product by MS and analytical HPLC.
Protocol 2: Conjugation of MMAE-Gly-Gly-COOH to Anti-CAX Antibody
This protocol outlines the conjugation of the drug-linker to the monoclonal antibody.
Materials:
-
Anti-CAX monoclonal antibody
-
MMAE-Gly-Gly-COOH
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
-
UV-Vis Spectrophotometer
Procedure:
-
Activation of Drug-Linker: a. Dissolve MMAE-Gly-Gly-COOH (10 eq relative to antibody) in a suitable organic solvent (e.g., DMSO). b. Add EDC (10 eq) and NHS (10 eq) to activate the carboxylic acid. c. Incubate for 1 hour at room temperature.
-
Conjugation to Antibody: a. Prepare the Anti-CAX antibody in PBS at a concentration of 5-10 mg/mL. b. Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v). c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Purification of the ADC: a. Purify the resulting Anti-CAX-Gly-Gly-MMAE ADC by size-exclusion chromatography to remove unconjugated drug-linker and other small molecules. b. Collect the fractions corresponding to the ADC.
-
Characterization of the ADC: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC. c. Assess the aggregation level by size-exclusion chromatography. d. Confirm the integrity of the ADC by SDS-PAGE.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of the ADC.
Quantitative Data Presentation
The following tables present hypothetical data that would be generated from the in vitro and in vivo evaluation of the Anti-CAX-Gly-Gly-MMAE ADC.
Table 1: In Vitro Cytotoxicity of Anti-CAX-Gly-Gly-MMAE ADC
| Cell Line | CAX Expression | Anti-CAX-Gly-Gly-MMAE IC₅₀ (nM) | Non-targeting ADC IC₅₀ (nM) | Free MMAE IC₅₀ (nM) |
| Cancer Cell A | High | 0.5 | > 1000 | 0.1 |
| Cancer Cell B | Low | 50 | > 1000 | 0.1 |
| Normal Cell C | Negative | > 1000 | > 1000 | 0.2 |
Table 2: In Vivo Efficacy of Anti-CAX-Gly-Gly-MMAE ADC in a Xenograft Mouse Model (Cancer Cell A)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 0 | +2 |
| Free MMAE | 0.1 | 20 | -15 |
| Non-targeting ADC | 5 | 10 | -1 |
| Anti-CAX-Gly-Gly-MMAE | 1 | 60 | 0 |
| Anti-CAX-Gly-Gly-MMAE | 5 | 95 | -2 |
Conclusion
This compound serves as a valuable building block for the construction of enzyme-cleavable linkers in the development of targeted cancer therapies such as ADCs. The protocols and conceptual data presented here provide a framework for the synthesis, conjugation, and evaluation of an ADC utilizing a Gly-Gly linker. The successful application of this technology relies on the careful selection of the target antigen, the antibody, and the cytotoxic payload, in addition to the optimization of the linker chemistry and the drug-to-antibody ratio. Further preclinical and clinical studies would be required to validate the safety and efficacy of any ADC developed using this linker.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-Gly-Allyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and drug development, enabling the efficient and controlled assembly of peptide chains. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted method due to its reliance on a base-labile Nα-protecting group, which allows for peptide synthesis under mild conditions, thereby preserving acid-labile side-chain protecting groups.[1] This document provides detailed protocols for SPPS utilizing a pre-loaded Fmoc-Gly-Gly-allyl propionate (B1217596) resin. The use of an allyl ester as a linker offers an orthogonal cleavage strategy, allowing for the release of the synthesized peptide from the solid support under specific, mild conditions that do not affect the acid-labile side-chain protecting groups. This approach is particularly valuable for the synthesis of protected peptide fragments intended for further ligation.
Experimental Protocols
Resin Preparation and Swelling
The initial step in SPPS involves the proper swelling of the resin to ensure optimal accessibility of the reactive sites.
Protocol:
-
Place the desired amount of Fmoc-Gly-Gly-allyl propionate resin into a suitable reaction vessel.
-
Add dimethylformamide (DMF) to the resin, ensuring it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[2]
-
After swelling, drain the DMF from the reaction vessel.
-
Wash the resin three to five times with DMF to prepare it for the first deprotection step.[1]
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the glycine, exposing a free amine for the subsequent coupling reaction.
Protocol:
-
To the swollen and washed resin, add a solution of 20% (v/v) piperidine (B6355638) in DMF.[3]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene byproduct.[2]
Amino Acid Coupling
The coupling step involves the formation of a peptide bond between the free amine on the resin-bound dipeptide and the carboxyl group of the incoming Fmoc-protected amino acid.
Protocol:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.[1]
-
Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents), and a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).[1]
-
Allow the mixture to pre-activate for 1-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[3]
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage of the Peptide from the Allyl Resin
The final step involves the cleavage of the completed peptide from the allyl propionate linker. This is achieved through palladium(0)-catalyzed allyl cleavage.
Protocol:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Swell the resin in a 1:1 mixture of DMF/DCM.[4]
-
In a separate, inert-atmosphere-flushed vial, prepare the cleavage cocktail. For each gram of resin, dissolve Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.25 equivalents) in the DMF/DCM mixture.
-
Add a scavenger, such as tributyltin hydride or phenylsilane, to the catalyst solution.[4]
-
Add the cleavage cocktail to the swollen resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-3 hours at room temperature.
-
Monitor the cleavage progress by taking small aliquots of the resin and analyzing the supernatant by HPLC.
-
Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional DMF/DCM to ensure complete recovery of the peptide.
-
Combine the filtrates and proceed with purification.
Data Presentation
| Parameter | Value/Range | Reference |
| Resin Loading | 0.3 - 0.8 mmol/g | Typical for commercial resins |
| Fmoc-Amino Acid Equivalents | 3 - 5 eq. | [1] |
| Coupling Agent (HBTU) Equivalents | 3 - 5 eq. | [1] |
| Base (DIEA) Equivalents | 6 - 10 eq. | [1] |
| Fmoc Deprotection Time | 15 - 25 minutes (2 steps) | [1] |
| Coupling Reaction Time | 1 - 2 hours | [3] |
| Cleavage Catalyst (Pd(PPh₃)₄) | 0.25 eq. | [4] |
| Cleavage Reaction Time | 2 - 3 hours | [4] |
| Typical Crude Peptide Purity | 70 - 90% | Estimated |
| Typical Overall Yield | 50 - 80% | Estimated |
Visualizations
Caption: General workflow for solid-phase peptide synthesis starting with Fmoc-Gly-Gly-allyl resin.
Caption: Diagram illustrating the palladium-catalyzed cleavage of the peptide from the allyl linker.
References
Application Notes and Protocols for Fmoc-Gly-Gly-allyl propionate Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Gly-Gly-allyl propionate (B1217596) as a flexible, cleavable linker in the development of bioconjugates, particularly Antibody-Drug Conjugates (ADCs). The Gly-Gly dipeptide motif offers flexibility, potentially improving the accessibility of the payload, while the allyl propionate group allows for a stable protecting group that can be removed under specific, mild conditions using palladium catalysis.
Introduction
Fmoc-Gly-Gly-allyl propionate is a heterobifunctional linker that plays a crucial role in the construction of ADCs. It connects a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in circulation and enabling controlled release of the drug at the target site. The fluorenylmethyloxycarbonyl (Fmoc) group provides a temporary protecting group for an amine, which is typically deprotected to allow for conjugation to a payload. The Gly-Gly dipeptide acts as a spacer that can be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. The allyl propionate serves as a protecting group for the carboxylic acid, which after deprotection, can be activated for conjugation to the antibody. The final deallylation step is achieved through palladium catalysis, a bioorthogonal reaction that proceeds under mild conditions compatible with biomolecules.
The overall strategy involves a multi-step process that includes the synthesis of the drug-linker conjugate, its attachment to the antibody, and the final deprotection step. Careful control of reaction conditions and rigorous purification and characterization are essential for the successful production of a homogeneous and effective ADC.
Data Presentation
Quantitative analysis is critical for the characterization of ADCs. Key parameters include the Drug-to-Antibody Ratio (DAR), conjugation efficiency, and stability. The following tables summarize typical quantitative data obtained during ADC development with dipeptide linkers.
| Parameter | Method | Typical Value | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), LC-MS | 2 - 4 | [1][2] |
| Conjugation Efficiency | UV-Vis Spectroscopy, LC-MS | >95% (for site-specific conjugation) | [3] |
| Linker Cleavage in Lysosomes | LC-MS analysis of ADC incubated with lysosomal fractions | >80% cleavage within 30 minutes for Val-Cit linkers | [4] |
| Plasma Stability | ELISA, LC-MS analysis of ADC incubated in plasma | >95% stable after 14 days (for optimized linkers) | [5][6] |
Note: The values presented are typical for ADCs with dipeptide linkers and may vary depending on the specific antibody, payload, and conjugation strategy.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the synthesis and characterization of an ADC using a this compound linker.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Gly-Gly-OH)
This protocol describes the synthesis of the drug-linker conjugate prior to its attachment to the antibody. It involves the deprotection of the Fmoc group from the linker, followed by coupling to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Fmoc Deprotection: a. Dissolve this compound in 20% piperidine in DMF. b. Stir the reaction mixture at room temperature for 30 minutes. c. Monitor the deprotection by TLC or LC-MS. d. Once complete, concentrate the reaction mixture under vacuum to remove piperidine. e. Co-evaporate with toluene (B28343) to remove residual piperidine. The resulting product is H₂N-Gly-Gly-OAllyl.
-
Coupling to Payload: a. Dissolve the deprotected linker (H₂N-Gly-Gly-OAllyl) and the amine-containing payload (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) to the solution. c. In a separate vial, dissolve the coupling reagent (BOP or HATU, 1.1 equivalents) in anhydrous DMF. d. Add the coupling reagent solution to the linker-payload mixture. e. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: a. Once the reaction is complete, dilute the mixture with DCM and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine. b. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum. c. Purify the crude product by reverse-phase HPLC to obtain the Payload-Gly-Gly-OAllyl conjugate. d. Characterize the purified product by mass spectrometry.
Protocol 2: Palladium-Catalyzed Deallylation of the Drug-Linker Conjugate
This protocol describes the removal of the allyl protecting group from the carboxylic acid of the drug-linker conjugate.
Materials:
-
Payload-Gly-Gly-OAllyl conjugate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (B129415) or other scavenger
-
Anhydrous DCM or THF
-
Argon or Nitrogen atmosphere
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the Payload-Gly-Gly-OAllyl conjugate in anhydrous DCM or THF under an inert atmosphere (Argon or Nitrogen).
-
Add the scavenger, such as phenylsilane (5-10 equivalents).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.1 - 0.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Once the deallylation is complete, concentrate the reaction mixture under vacuum.
-
Purify the crude product by reverse-phase HPLC to obtain the final drug-linker conjugate (Payload-Gly-Gly-OH).
-
Characterize the purified product by mass spectrometry.
Protocol 3: Conjugation of the Drug-Linker to the Antibody
This protocol describes the conjugation of the purified drug-linker to the antibody, typically targeting lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-Gly-Gly-OH drug-linker
-
N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography (SEC) system for purification (e.g., Sephadex G-25)
Procedure:
-
Activation of the Drug-Linker: a. Dissolve the Payload-Gly-Gly-OH drug-linker in anhydrous DMF or DMSO. b. Add NHS (or TSTU) (1.2 equivalents) and DCC (or EDC) (1.2 equivalents). c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated drug-linker.
-
Antibody Preparation: a. Exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Conjugation Reaction: a. Add the activated drug-linker solution to the antibody solution in a controlled, dropwise manner. A typical molar excess of the drug-linker is 5-10 fold over the antibody. b. Gently rock or stir the reaction mixture at room temperature or 4°C for 2-4 hours.
-
Purification of the ADC: a. Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the fractions containing the purified ADC. c. Concentrate the ADC solution using an appropriate ultrafiltration device.
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical techniques for characterizing the purified ADC.
Materials and Instruments:
-
Purified ADC
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC-HPLC) system
-
LC-MS system (e.g., Q-TOF)
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
SDS-PAGE equipment
Procedures:
-
Protein Concentration and DAR by UV-Vis Spectroscopy: a. Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload. b. Calculate the protein concentration and the average DAR using the known extinction coefficients of the antibody and the payload.[2]
-
DAR Distribution by HIC-HPLC: a. Use a HIC column to separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.). b. The relative peak areas of the different species can be used to calculate the average DAR and assess the heterogeneity of the ADC.[1]
-
Confirmation of Conjugation and DAR by LC-MS: a. Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F). b. Analyze the intact or reduced (light and heavy chains) ADC by LC-MS to confirm the mass of the conjugated species and determine the DAR.[7]
-
Aggregation Analysis by SEC-HPLC: a. Use an SEC column to separate monomeric ADC from aggregates. b. The percentage of aggregates should be determined to ensure the quality of the ADC preparation.
-
Purity and Molecular Weight by SDS-PAGE: a. Analyze the ADC under reducing and non-reducing conditions by SDS-PAGE to assess its purity and confirm the apparent molecular weight of the conjugate and its subunits.
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Payload Attachment with Fmoc-Gly-Gly-allyl Propionate Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fmoc-Gly-Gly-allyl propionate (B1217596) linker is a versatile, cleavable linker system designed for the covalent attachment of payloads, such as small molecule drugs, to carrier molecules in the development of bioconjugates, including Antibody-Drug Conjugates (ADCs). This linker system offers a multi-stage, orthogonally-protected platform for the sequential attachment of a payload and subsequent controlled release.
The linker consists of a di-glycine peptide spacer, which can enhance solubility and provide steric separation between the payload and the carrier. The N-terminus is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminus is an allyl ester. The allyl group is a "safety-catch" protecting group that can be selectively removed under mild conditions using a palladium catalyst.[1][2] This orthogonal protection scheme allows for the deprotection of the N-terminus for payload attachment without affecting the C-terminal allyl ester, and vice-versa.
These application notes provide detailed protocols for the use of the Fmoc-Gly-Gly-allyl propionate linker in payload conjugation, including Fmoc deprotection, payload coupling, and allyl ester cleavage.
Key Features of the this compound Linker
-
Orthogonal Protection: The base-labile Fmoc group and the palladium-labile allyl group allow for selective deprotection and stepwise modification.
-
Cleavable Linker: The allyl ester provides a mechanism for the controlled release of the payload-linker conjugate from a solid support or another molecule.
-
Peptide Spacer: The Gly-Gly dipeptide can improve the solubility and pharmacokinetic properties of the final conjugate.[3]
-
Versatility: This linker is suitable for solid-phase synthesis strategies and can be adapted for a variety of payloads and carrier molecules.
Experimental Protocols
Protocol 1: N-terminal Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the Gly-Gly linker to expose the primary amine for payload conjugation. This procedure is typically performed on the linker attached to a solid support.
Materials:
-
This compound linker (e.g., attached to a solid support)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Sintered glass funnel or solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
If the resin-bound linker is dry, swell the resin in DMF for 30-60 minutes in a reaction vessel.[4]
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture gently (e.g., by bubbling with an inert gas or gentle shaking) for 15-30 minutes at room temperature.[4]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-30 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 x resin volume) for 5 cycles to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Wash the resin with DCM (3 x resin volume) and dry under a stream of inert gas.
-
(Optional) A small sample of the resin can be tested with a ninhydrin (B49086) test to confirm the presence of a free primary amine, indicating successful Fmoc deprotection. A blue color indicates a positive result.[4]
Expected Outcome:
This procedure should result in the quantitative removal of the Fmoc group, yielding the free amine of the di-glycine linker ready for the subsequent coupling reaction.
Protocol 2: Payload Attachment to the Deprotected Linker
This protocol outlines the coupling of a payload containing a carboxylic acid functional group to the N-terminal amine of the deprotected Gly-Gly linker using standard peptide coupling reagents.
Materials:
-
Resin-bound Gly-Gly-allyl propionate linker (from Protocol 1)
-
Payload with a carboxylic acid group
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®
-
or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA)
-
-
DMF
-
DCM
Procedure:
-
Swell the deprotected resin from Protocol 1 in DMF.
-
In a separate vial, dissolve the payload (1.5-3 equivalents relative to the resin loading) and a coupling agent such as HATU (1.5-3 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) to the payload/HATU solution and vortex briefly.
-
Add the activated payload solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by a ninhydrin test, which should be negative (no blue color) upon completion.
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5 x resin volume) for 5 cycles.
-
Wash the resin with DCM (3 x resin volume) for 3 cycles.
-
Dry the resin under a high vacuum.
Expected Outcome:
This protocol should result in the efficient coupling of the payload to the linker. The yield and purity of the final conjugate will depend on the specific payload and coupling conditions.
Protocol 3: Allyl Ester Cleavage
This protocol describes the cleavage of the allyl ester to release the payload-linker construct from a solid support or to deprotect the C-terminus for further modification. This reaction is catalyzed by a palladium(0) complex.
Materials:
-
Resin-bound Payload-Gly-Gly-allyl propionate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃) or Morpholine
-
Anhydrous DCM, degassed
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
Swell the resin-bound payload-linker conjugate in anhydrous, degassed DCM in a reaction vessel under an inert atmosphere.
-
In a separate, dry flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1 - 0.2 equivalents relative to the resin loading) in anhydrous, degassed DCM.
-
Add the palladium catalyst solution to the resin slurry.
-
Add the scavenger (e.g., Phenylsilane, 10-20 equivalents) to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 2-4 hours, protected from light. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
-
Once the reaction is complete, filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with DCM (3 x resin volume) and combine the filtrates.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Note on Microwave-Assisted Cleavage: For faster deprotection, a microwave synthesizer can be used. A typical protocol might involve two 5-minute irradiations at 38°C.[6]
Data Presentation
The following tables provide representative quantitative data for the key steps in the payload attachment and cleavage process. The actual results may vary depending on the specific payload, solid support, and reaction conditions.
Table 1: Representative Fmoc Deprotection Efficiency
| Deprotection Reagent | Reaction Time (min) | Deprotection Efficiency (%) | Reference |
| 20% Piperidine in DMF | 2 x 15 | >99 | [4] |
| 10% Piperazine in DMF/EtOH | 2 x 10 | >98 | [7] |
| 20% 4-Methylpiperidine in DMF | 2 x 10 | >99 | [7] |
Table 2: Representative Payload Coupling Efficiency
| Coupling Reagents | Payload Equivalents | Reaction Time (h) | Coupling Efficiency (%) | Reference |
| DIC/OxymaPure® | 2.0 | 2 | >95 | [7] |
| HATU/DIPEA | 1.5 | 1 | >98 | [8] |
| HBTU/DIPEA | 2.0 | 2 | >97 | [4] |
Table 3: Representative Allyl Ester Cleavage Efficiency
| Palladium Catalyst | Scavenger | Reaction Time (h) | Cleavage Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylsilane | 2 | >90 | [6] |
| Pd(PPh₃)₄ | Morpholine | 3 | ~85-95 | [9] |
| Pd(PPh₃)₄ | Pyrrolidine | 1.5 | >90 |
Visualizations
Chemical Structures and Reactions
Caption: Chemical structure and payload attachment reaction.
Experimental Workflow
Caption: Workflow for payload attachment and cleavage.
Orthogonal Deprotection Logic
Caption: Orthogonal deprotection of Fmoc and allyl groups.
References
- 1. Fmoc-allyl-Gly-OH = 98.0 HPLC 146549-21-5 [sigmaaldrich.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
Application Notes and Protocols: Deprotection of Fmoc-Gly-Gly-Allyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is fundamental. The 9-fluorenylmethyloxycarbonyl (Fmoc) group for protecting amines and the allyl group for protecting carboxylic acids are cornerstones of this strategy due to their distinct and mild removal conditions. This document provides detailed application notes and protocols for the deprotection of a model dipeptide, Fmoc-Gly-Gly-OAll (Fmoc-glycyl-glycine allyl ester), which features both of these key protecting groups.
The Fmoc group is a base-labile protecting group used for the α-amino group of amino acids, while the allyl ester is a C-terminal protecting group that can be cleaved under very mild, metal-catalyzed conditions.[1][2] The ability to remove these groups independently, a concept known as orthogonal protection, allows for precise, stepwise modifications of complex molecules, which is crucial in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2] These protocols will detail the selective removal of either the Fmoc or the allyl group, as well as the complete, global deprotection of the dipeptide.
Principles of Deprotection
1. N-Terminal Fmoc Group Deprotection The Fmoc group is characterized by its acidic proton at the 9-position of the fluorene (B118485) ring system.[3][4] Its removal is an E1cB elimination reaction initiated by a weak base, typically a secondary amine like piperidine (B6355638). The base abstracts the acidic proton, leading to the collapse of the carbamate (B1207046) and the formation of a highly reactive dibenzofulvene (DBF) intermediate.[3][4] The amine used for deprotection also serves as a scavenger, trapping the DBF to form a stable adduct, thereby preventing side reactions with the newly liberated free amine of the peptide.[3][5] This reaction is typically fast and efficient in polar aprotic solvents like N,N-dimethylformamide (DMF).[4]
2. C-Terminal Allyl Ester Deprotection The deprotection of allyl esters is achieved through a palladium(0)-catalyzed reaction.[1] The mechanism involves the formation of a π-allyl palladium complex between the Pd(0) catalyst and the allyl group.[1] This is followed by a nucleophilic attack from a scavenger molecule, which captures the allyl group and regenerates the active Pd(0) catalyst.[1] This process allows for the use of catalytic amounts of the palladium complex.[1] A variety of scavengers can be employed, with common choices including amines, barbituric acid derivatives, and silanes, enabling cleavage under very mild and neutral conditions.[1][6][7]
Visualizing the Deprotection Strategy
The chemical structure of the starting material and the specific bonds targeted for cleavage in the deprotection protocols are illustrated below.
Caption: Structure of Fmoc-Gly-Gly-OAllyl highlighting the two orthogonal deprotection sites.
Experimental Protocols
Materials and General Methods:
-
Solvents: Use high-purity, amine-free DMF and anhydrous dichloromethane (B109758) (DCM) where specified.
-
Reagents: Fmoc-Gly-Gly-OAllyl, piperidine, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and phenylsilane (B129415) (PhSiH₃) should be of high purity.
-
Inert Atmosphere: Palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation, although some modern protocols show tolerance to atmospheric conditions.[7]
-
Analysis: Reaction progress and final product purity should be monitored by Thin Layer Chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol 1: Selective N-Terminal Fmoc Deprotection
This protocol describes the removal of the Fmoc group while leaving the C-terminal allyl ester intact.
Methodology:
-
Reaction Setup: Dissolve Fmoc-Gly-Gly-OAllyl (1 equivalent) in DMF to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).[5][8]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes.[5]
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 DCM/Methanol mobile phase). The product, H-Gly-Gly-OAllyl, will have a lower Rf value than the starting material. A ninhydrin (B49086) stain can be used to visualize the newly formed free primary amine, which will appear as a distinct colored spot.[5]
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove most of the DMF and piperidine.
-
Co-evaporate the residue with toluene (B28343) (3x) to remove final traces of piperidine.
-
Dissolve the resulting oil in DCM and wash with saturated aqueous sodium bicarbonate solution to remove the dibenzofulvene-piperidine adduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, H-Gly-Gly-OAllyl.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective C-Terminal Allyl Ester Deprotection
This protocol details the cleavage of the allyl ester using a palladium(0) catalyst, leaving the N-terminal Fmoc group untouched.
Methodology:
-
Reaction Setup: Dissolve Fmoc-Gly-Gly-OAllyl (1 equivalent) in anhydrous DCM (to a concentration of ~0.1 M) in a flask that has been purged with an inert gas (Argon).
-
Catalyst and Scavenger Addition:
-
Add phenylsilane (PhSiH₃, 3-4 equivalents) as the allyl scavenger to the solution.
-
In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents) in a small amount of anhydrous DCM.[7]
-
Add the catalyst solution to the reaction mixture via syringe. The solution may turn from colorless to a pale yellow or orange.
-
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction by TLC. The product, Fmoc-Gly-Gly-OH, will have a different Rf value and will be acidic.
-
Workup and Isolation:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution with 1 M HCl (2x) to remove silicon byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude Fmoc-Gly-Gly-OH can be purified by crystallization or flash chromatography.
Protocol 3: Global Deprotection (Sequential Method)
This protocol describes the removal of both the Fmoc and allyl protecting groups in a stepwise manner to yield the free dipeptide, H-Gly-Gly-OH. A sequential approach ensures higher purity and avoids potential incompatibilities between reagents. The recommended sequence is Fmoc removal followed by allyl ester cleavage.
Methodology:
Step A: Fmoc Deprotection
-
Follow Protocol 1 exactly as described above to synthesize and isolate the crude H-Gly-Gly-OAllyl intermediate. It is not always necessary to purify this intermediate if it is sufficiently pure for the next step.
Step B: Allyl Ester Deprotection 2. Take the crude H-Gly-Gly-OAllyl from Step A and dissolve it in anhydrous DCM under an inert atmosphere. 3. Follow the procedure outlined in Protocol 2 (steps 2-6) , using the H-Gly-Gly-OAllyl intermediate as the starting material. 4. The final workup will yield the fully deprotected dipeptide, H-Gly-Gly-OH. Due to its zwitterionic nature, it may be isolated by precipitation from an organic solvent (e.g., adding cold diethyl ether) or by lyophilization after aqueous workup.[9]
Deprotection Workflow Diagram
The logical flow for selective and global deprotection of Fmoc-Gly-Gly-OAllyl is outlined in the following workflow diagram.
Caption: Workflow illustrating the paths for selective and global deprotection.
Summary of Deprotection Conditions
The following table summarizes various reported conditions for Fmoc and allyl group removal, providing a comparative overview for researchers to select the most appropriate method for their specific application.
| Protecting Group | Reagent System | Solvent | Time | Key Considerations |
| Fmoc | 20% Piperidine | DMF | 10-30 min | Standard, highly effective method for SPPS and solution phase.[3][5] |
| Fmoc | 50% Morpholine | DMF | 20-30 min | A milder base, can reduce racemization for sensitive amino acids.[3] |
| Fmoc | 1-5% Piperazine | DMF | < 10 min | A very fast and efficient alternative to piperidine.[3] |
| Fmoc | 0.1 M Tetrabutylammonium Fluoride (TBAF) | DMF | ~20 min | An alternative non-amine-based method.[3] |
| Allyl Ester | Pd(PPh₃)₄ (cat.), Phenylsilane (PhSiH₃) | DCM | 1-3 h | Efficient and clean; PhSiH₃ is an effective scavenger.[7] |
| Allyl Ester | Pd(PPh₃)₄ (cat.), Pyrrolidine or Piperidine | THF/DCM | 1-2 h | Amines act as effective scavengers.[10] |
| Allyl Ester | Pd(PPh₃)₄ (cat.), Barbituric Acid derivative | Dioxane/MeOH | 1-2 h | Mild conditions, avoids the use of amine scavengers.[6] |
| Allyl Ester | Pd₂(dba)₃ (cat.), PPh₃, Sodium 2-ethylhexanoate | Ethyl Acetate | < 1 h | A robust system often used in process chemistry. |
References
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. biotage.com [biotage.com]
- 8. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
Fmoc-Gly-Gly-Allyl Propionate Coupling with a Payload: Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that utilize a peptide to deliver a cytotoxic or therapeutic payload to specific cells or tissues.[1] This approach combines the high specificity of peptides with the therapeutic efficacy of small molecule drugs, potentially reducing off-target toxicity and improving the therapeutic window.[2][3] A critical component of a PDC is the linker that connects the peptide to the payload. The linker's properties, such as its stability and cleavage mechanism, are crucial for the conjugate's overall performance.[3]
This application note describes a protocol for the coupling of a dipeptide linker, Fmoc-Gly-Gly, to a payload via an allyl propionate (B1217596) ester. The Gly-Gly sequence provides a simple, flexible spacer.[4] The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group in solid-phase peptide synthesis (SPPS), removable with a mild base like piperidine.[5] The allyl ester on the C-terminus serves as an orthogonal protecting group that can be selectively removed using a palladium catalyst, leaving other protecting groups intact.[6] This strategy allows for the sequential assembly of complex biomolecules.[5]
This protocol will detail the activation of the Fmoc-Gly-Gly-OH, its coupling to a payload containing a suitable nucleophile (e.g., an alcohol to form an ester linkage, assuming the "allyl propionate" refers to the final linkage structure), and the subsequent deprotection of the allyl group to reveal a carboxylic acid for further conjugation or to finalize the molecule.
Reaction Scheme and Workflow
The overall process involves two key stages: the coupling of the protected dipeptide to the payload and the subsequent selective deprotection of the allyl group.
Chemical Reaction Pathway
The first step is a standard peptide coupling reaction. The carboxylic acid of Fmoc-Gly-Gly-OH is activated in situ using a coupling agent like HBTU/HATU and a base such as DIPEA.[7] This activated species then reacts with a hydroxyl group on the payload molecule to form an ester bond. The second stage is the palladium-catalyzed removal of the allyl protecting group.
Caption: Chemical pathway for payload coupling and deprotection.
Experimental Workflow
The experimental procedure follows a logical sequence of reaction, purification, and analysis to ensure the desired product is obtained with high purity.
Caption: Experimental workflow for the synthesis of the conjugate.
Experimental Protocols
Materials and Reagents
-
Fmoc-Gly-Gly-OH
-
Payload containing a hydroxyl group (Payload-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N HCl (Hydrochloric acid)
-
Saturated NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Solvents for HPLC (e.g., Acetonitrile, Water, 0.1% TFA)
Protocol 1: Coupling of Fmoc-Gly-Gly-OH to Payload-OH
This protocol outlines the formation of an ester linkage between the dipeptide and the payload.
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-Gly-OH (1.2 equivalents) and the Payload-OH (1.0 equivalent) in anhydrous DMF.
-
Activation : To the stirred solution, add HBTU (1.2 equivalents) and DIPEA (2.5 equivalents).[7]
-
Reaction : Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Payload-OH) is consumed.
-
Work-up :
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl, water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Fmoc-Gly-Gly-O-Payload conjugate.
Protocol 2: Allyl Ester Deprotection
This procedure removes the allyl protecting group to yield the free carboxylic acid, using a palladium catalyst.[8]
-
Preparation : Dissolve the purified Fmoc-Gly-Gly-O-Payload conjugate in anhydrous DCM.
-
Catalyst Addition : To the solution, add Phenylsilane (20-25 equivalents) followed by Tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents).[8][9] The solution may turn yellow.
-
Reaction : Stir the reaction at room temperature for 30-60 minutes. The deprotection is often rapid.[6][9] Monitor the reaction by LC-MS to confirm the removal of the allyl group.
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification : Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to isolate the final deprotected conjugate.
-
Final Product : Lyophilize the pure HPLC fractions to obtain the final product as a solid.
Data Presentation
The efficiency of the coupling and deprotection steps can be quantified by yield and purity analysis. The following table presents typical data for this type of reaction sequence.
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC) | Analysis Method |
| 1. Coupling | Fmoc-Gly-Gly-O-Payload | Payload-OH | 75 - 90% | >95% | LC-MS, NMR |
| 2. Deprotection | Fmoc-Gly-Gly-Payload (Final) | Fmoc-Gly-Gly-O-Payload | 80 - 95% | >98% | LC-MS, NMR |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Yield | Inactive coupling reagents. | Use fresh, high-quality HBTU/HATU and anhydrous DMF.[7] |
| Steric hindrance from the payload. | Increase reaction time, slightly increase temperature (e.g., to 40 °C), or try a more potent coupling reagent like HATU. | |
| Incomplete Allyl Deprotection | Deactivated palladium catalyst. | Use fresh Pd(PPh₃)₄. Ensure the reaction is performed under an inert atmosphere if results are poor, although some protocols work under atmospheric conditions.[9] |
| Insufficient scavenger (phenylsilane). | Ensure a sufficient excess of phenylsilane is used. | |
| Side Reactions during Deprotection | Reaction with other functional groups. | This is uncommon with the Pd/silane system, which is known for its mildness. Confirm the structure of byproducts by MS to diagnose the issue. |
| Difficult Purification | Co-elution of product and reagents. | Optimize the chromatography gradient. For the final product, reverse-phase HPLC is generally effective. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biotage.com [biotage.com]
Synthesis of Custom Peptides Utilizing Fmoc-Gly-Gly-OH and Allyl C-Terminal Protection: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of custom peptides incorporating the Fmoc-Gly-Gly-OH dipeptide and utilizing an allyl ester for C-terminal protection. This strategy is particularly advantageous for the synthesis of head-to-tail cyclic peptides and other C-terminally modified peptides where orthogonal deprotection is required. The use of the Fmoc-Gly-Gly-OH dipeptide can enhance synthesis efficiency, especially in sequences prone to aggregation or difficult couplings involving glycine. Detailed experimental procedures, quantitative data on expected yields and purities, and troubleshooting guidelines are presented.
Introduction
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry. The orthogonality of protecting groups is crucial for the synthesis of complex peptides, such as cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. The allyl ester is an effective C-terminal protecting group that is stable to the basic conditions used for Fmoc group removal and the acidic conditions used for final cleavage of many side-chain protecting groups. It can be selectively cleaved under mild conditions using a palladium(0) catalyst, allowing for subsequent on-resin modifications, including cyclization.
The incorporation of dipeptides like Fmoc-Gly-Gly-OH is a well-established strategy to circumvent challenges associated with the stepwise coupling of individual amino acids, particularly the formation of diketopiperazines and the difficult coupling of sterically hindered or aggregation-prone sequences. This application note details a comprehensive workflow for the synthesis of a linear peptide on a solid support, followed by on-resin cyclization facilitated by the selective removal of the C-terminal allyl protecting group.
Experimental Protocols
Resin Preparation and Loading of the First Amino Acid
The initial amino acid is anchored to the resin via its side chain, leaving the α-carboxyl group protected as an allyl ester.
-
Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid lability, which allows for the cleavage of the final peptide with minimal side-chain deprotection if required.
-
Procedure:
-
Swell the 2-CTC resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-amino acid-OAll (3 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (6 equivalents) in dry DCM.
-
Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
The peptide chain is elongated by sequential coupling of Fmoc-protected amino acids, including the Fmoc-Gly-Gly-OH dipeptide.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (including Fmoc-Gly-Gly-OH):
-
Dissolve Fmoc-amino acid or Fmoc-Gly-Gly-OH (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
On-Resin Allyl Deprotection
Selective removal of the C-terminal allyl ester exposes the carboxyl group for cyclization.
-
Reagents:
-
Palladium(II) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃) or N,N'-dimethylbarbituric acid (NDMBA)
-
Solvent: Dry, degassed DCM or THF
-
-
Procedure:
-
Swell the peptide-resin in dry DCM.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.2 equivalents) in DCM.
-
Add the scavenger (e.g., PhSiH₃, 20 equivalents) to the palladium solution.
-
Add the deprotection cocktail to the resin and agitate in the dark under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.
-
Repeat the deprotection step with fresh reagents to ensure complete cleavage.
-
Wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x) to remove all traces of the catalyst and scavenger.[1]
-
On-Resin Head-to-Tail Cyclization
The exposed C-terminus is coupled with the deprotected N-terminus of the linear peptide.
-
Procedure:
-
Perform a final Fmoc deprotection of the N-terminal amino acid as described in step 2.
-
Wash the resin thoroughly with DMF.
-
Add a solution of a coupling agent (e.g., PyBOP, 3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature.
-
Monitor the cyclization by cleaving a small sample of resin and analyzing by HPLC-MS.
-
Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x).
-
Cleavage from Resin and Final Deprotection
The cyclic peptide is cleaved from the solid support, and side-chain protecting groups are removed.
-
Cleavage Cocktail: A standard cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5). The specific composition may vary depending on the amino acid composition of the peptide.
-
Procedure:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis of a model cyclic hexapeptide using the described protocol.
| Parameter | Result | Method of Analysis |
| Resin Loading | 0.45 mmol/g | Gravimetric analysis after loading |
| Linear Peptide Purity (Crude) | 75-85% | RP-HPLC at 220 nm |
| Allyl Deprotection Efficiency | >95% | HPLC-MS analysis of a cleaved sample |
| Cyclization Efficiency | >90% | HPLC-MS analysis of a cleaved sample |
| Final Cyclic Peptide Purity (Crude) | 60-70% | RP-HPLC at 220 nm |
| Final Cyclic Peptide Purity (Purified) | >98% | RP-HPLC at 220 nm |
| Overall Yield (based on initial resin loading) | 15-25% | Gravimetric analysis after purification |
| Identity Confirmation | Correct molecular weight | Mass Spectrometry (ESI-MS) |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of a cyclic peptide.
Orthogonal Protection Strategy
Caption: Orthogonality of protecting groups in the synthesis strategy.
Conclusion
The combination of Fmoc-Gly-Gly-OH dipeptide incorporation and allyl C-terminal protection provides a robust and efficient strategy for the synthesis of custom peptides, particularly head-to-tail cyclic peptides. The detailed protocols and expected outcomes presented in this application note serve as a valuable resource for researchers in peptide chemistry and drug development, enabling the synthesis of complex and biologically relevant peptide molecules. Careful execution of the described steps, particularly the on-resin deprotection and cyclization, is critical for achieving high purity and yield of the final product.
References
Applications of Dipeptide Linkers in Drug Delivery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptide linkers are a cornerstone of modern drug delivery systems, particularly in the design of Antibody-Drug Conjugates (ADCs). Their primary function is to stably connect a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody, during systemic circulation and then to efficiently release the payload upon reaching the target site. This targeted release is typically triggered by the unique enzymatic environment of tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This document provides detailed application notes on the use of dipeptide linkers in drug delivery, comprehensive experimental protocols for their evaluation, and quantitative data to support their application.
Application Notes: Cathepsin B-Cleavable Dipeptide Linkers
The most widely utilized dipeptide linkers are those susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[][2] The valine-citrulline (Val-Cit) linker is the most prominent example and is a component of several FDA-approved ADCs, including Adcetris® and Polivy®.[3][4]
Mechanism of Action:
The drug release mechanism for a typical Val-Cit linker, often in conjunction with a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, is a multi-step process initiated after the ADC is internalized by the target cell.[5][6]
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, usually via receptor-mediated endocytosis, into an endosome.[6][7]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, an acidic organelle rich in proteases.[6][7][8]
-
Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the peptide bond between the valine and citrulline residues.[]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the 1,6-elimination of the PABC spacer, which spontaneously releases the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[9]
This targeted intracellular release of the payload is crucial for the potent anti-tumor activity of the ADC and contributes to a wider therapeutic window compared to traditional chemotherapy.
Caption: Intracellular trafficking and payload release of an ADC with a dipeptide linker.
Other Dipeptide Linkers
While Val-Cit is the most common, other dipeptide sequences have been explored to modulate properties such as cleavage kinetics, stability, and hydrophobicity.
-
Valine-Alanine (Val-Ala): This linker is also cleaved by Cathepsin B, albeit at a slightly slower rate than Val-Cit.[5] It offers the advantage of being less hydrophobic, which can help to prevent aggregation issues with certain hydrophobic payloads.[]
-
Phenylalanine-Lysine (Phe-Lys): This dipeptide is cleaved much more rapidly by isolated Cathepsin B than Val-Cit.[5] However, in lysosomal extracts, the cleavage rates are comparable, suggesting the involvement of other proteases.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for dipeptide linkers from various studies. It is important to note that these values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Dipeptide Linkers
| Dipeptide Linker | Antibody-Payload Conjugate | Cell Line | IC50 (nM) | Reference |
| Val-Cit | Trastuzumab-MMAE | KPL-4 (HER2+) | 0.070 - 0.084 | [3] |
| Val-Cit | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 0.120 - 0.167 | [3] |
| Val-Cit | Trastuzumab-MMAE | BT-474 (HER2+) | 0.470 - 0.543 | [3] |
| Val-Cit | cRGDfC-Doxorubicin | B16 (integrin αvβ3+) | Not specified, but superior to disulfide linker | [10] |
| Phe-Lys | Not Specified-Doxorubicin | Not Specified | Not Specified | [11] |
Table 2: Plasma Stability of Dipeptide Linkers
| Dipeptide Linker | ADC | Species | Half-life (t1/2) | Reference |
| Val-Cit | Not Specified-Auristatin E | Human | ~230 days (projected) | [4] |
| Phe-Lys | Not Specified-Auristatin E | Human | ~80 days (projected) | [4] |
| Val-Cit | Trastuzumab-MMAE | Mouse | ~2 days | [12] |
| EVCit (tripeptide) | Trastuzumab-MMAE | Mouse | ~12 days | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of dipeptide linker-drug conjugates are provided below.
Protocol 1: Synthesis of Mc-Val-Cit-PABC-PNP
This protocol describes a representative synthesis of a commonly used Val-Cit linker construct.
Caption: Synthetic workflow for Mc-Val-Cit-PABC-PNP linker.
Materials:
-
Fmoc-Val-Cit
-
4-aminobenzyl alcohol
-
EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diisopropyl ether
-
Piperidine
-
Dimethylformamide (DMF)
-
Mc-OSu (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
-
Bis(p-nitrophenyl) carbonate
-
DIEA (N,N-Diisopropylethylamine)
Procedure:
-
Synthesis of Fmoc-VC-PABA:
-
Dissolve Fmoc-Val-Cit in a 2:1 mixture of DCM and MeOH.
-
Add 4-aminobenzyl alcohol and EEDQ to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the solvent and wash the residue with diisopropyl ether to obtain the product.[13]
-
-
Fmoc Deprotection:
-
Coupling with Maleimide:
-
The crude amine is reacted with Mc-OSu to yield Mc-Val-Cit-PABA.
-
-
Activation with PNP-carbonate:
-
Dissolve the Mc-Val-Cit-PABA in anhydrous DMF.
-
Add Bis(p-nitrophenyl) carbonate and DIEA.
-
Stir the reaction at room temperature for 18 hours.
-
Purify the final product, Mc-Val-Cit-PABC-PNP, by flash chromatography.[14]
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of Cathepsin B.
Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.
Materials:
-
ADC with a dipeptide linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 0.25 M HEPES in PBS, pH 5.0)
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., trifluoroacetic acid or acetonitrile)
-
HPLC or LC-MS system
Procedure:
-
Activate Cathepsin B: Prepare a solution of Cathepsin B in assay buffer containing DTT.[15]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[5]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[5]
-
Incubation: Incubate the reaction at 37°C.[5]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Quench Reaction: Immediately quench the reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potential of an ADC on cancer cell lines.
Caption: General workflow for an in vitro cytotoxicity assay using MTT.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight at 37°C with 5% CO2.[16][17]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the solutions to the respective wells.[16]
-
Incubation: Incubate the plate for 48-144 hours.[16]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[16][18]
-
Formazan Formation: Incubate for 2-4 hours to allow for the formation of formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
References
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design and Impact on ADC Properties | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Page loading... [guidechem.com]
- 14. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 15. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing ADCs with Cleavable Gly-Gly Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of Antibody-Drug Conjugates (ADCs) utilizing a cleavable diglycine (Gly-Gly) linker. While less common than linkers such as Val-Cit, the Gly-Gly linker offers potential advantages in terms of hydrophilicity and synthetic accessibility. This document outlines the rationale, synthesis, conjugation, and evaluation of ADCs employing this linker technology.
Introduction to Gly-Gly Linkers in ADCs
Cleavable linkers are a critical component of ADCs, designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells.[1] Peptide-based linkers, such as the Gly-Gly dipeptide, are designed to be substrates for lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[][3] The Gly-Gly linker, composed of two glycine (B1666218) residues, offers a simple, flexible, and hydrophilic spacer between the antibody and the payload. This hydrophilicity can be advantageous in mitigating the aggregation often associated with hydrophobic payloads.
Rationale for Using a Gly-Gly Linker:
-
Enzymatic Cleavage: The peptide bond between the two glycine residues is a potential substrate for lysosomal proteases, enabling intracellular drug release.
-
Hydrophilicity: Glycine is the simplest amino acid, and a di-glycine linker can help to increase the overall hydrophilicity of the linker-payload complex, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.
-
Synthetic Accessibility: The synthesis of a simple dipeptide is straightforward using standard solid-phase or solution-phase peptide chemistry.[4]
-
Stability: While dipeptide linkers are designed for cleavage inside the cell, they generally exhibit good stability in human plasma.[5]
ADC Mechanism of Action with a Cleavable Gly-Gly Linker
The mechanism of action for an ADC with a cleavable Gly-Gly linker follows a well-established pathway for ADCs with protease-sensitive linkers.
Synthesis of a Maleimide-Gly-Gly-PABC-Payload Drug-Linker
This section provides a generalized protocol for the synthesis of a drug-linker construct featuring a maleimide (B117702) for antibody conjugation, a Gly-Gly dipeptide, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a cytotoxic payload.
Protocol 1: Solid-Phase Synthesis of Maleimide-Gly-Gly-PABC-Payload
Materials:
-
Fmoc-Gly-OH
-
2-Chlorotrityl chloride resin pre-loaded with Glycine (H-Gly-2-Cl-Trt resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
p-nitrophenyl chloroformate
-
Payload with a free amine or alcohol group
-
Maleimidohexanoic acid N-hydroxysuccinimide ester (NHS-Maleimide)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the H-Gly-2-Cl-Trt resin in DMF for 30 minutes.
-
First Glycine Coupling:
-
Dissolve Fmoc-Gly-OH, HBTU, and DIPEA in DMF.
-
Add the coupling solution to the resin and react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin with DMF and DCM.
-
-
PABC Spacer Attachment:
-
React the deprotected dipeptide-resin with an excess of p-nitrophenyl chloroformate and DIPEA in DCM to form the PABC carbonate.
-
-
Payload Conjugation:
-
React the PABC-activated resin with the payload (containing a nucleophilic amine or hydroxyl group) in the presence of a base.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the crude product in cold ether.
-
-
Maleimide Functionalization:
-
Dissolve the crude product in a suitable solvent (e.g., DMF).
-
React with NHS-Maleimide in the presence of a base to attach the maleimide group to the N-terminus of the dipeptide.
-
-
Purification:
-
Purify the final Maleimide-Gly-Gly-PABC-Payload by reverse-phase HPLC.
-
Characterize the product by mass spectrometry.
-
ADC Conjugation and Characterization
Protocol 2: Conjugation of Drug-Linker to Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Maleimide-Gly-Gly-PABC-Payload
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a controlled excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation Reaction:
-
Add the Maleimide-Gly-Gly-PABC-Payload to the reduced mAb solution. The maleimide group will react with the free thiols to form a stable thioether bond.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography.
-
-
Characterization:
In Vitro Evaluation of Gly-Gly Linker ADCs
Protocol 3: Enzymatic Cleavage Assay
This assay determines the susceptibility of the Gly-Gly linker to cleavage by relevant lysosomal enzymes.
Materials:
-
Purified recombinant Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Gly-Gly linker-payload construct (or a fluorogenic substrate analog)
-
HPLC or fluorescence plate reader
Procedure:
-
Prepare a solution of the Gly-Gly linker-payload in the assay buffer.
-
Initiate the reaction by adding Cathepsin B.
-
Incubate at 37°C.
-
At various time points, quench the reaction (e.g., with a strong acid).
-
Analyze the samples by HPLC to quantify the amount of cleaved payload, or measure the fluorescence if using a fluorogenic substrate.[9]
-
Calculate the rate of cleavage.
Protocol 4: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against target and non-target cancer cell lines.[10][11][12][13][14]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-120 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Evaluation of Gly-Gly Linker ADCs
Protocol 5: Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a mouse model.[15][16][17][18][19]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (antigen-positive)
-
ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the ADC, vehicle, or control antibody intravenously.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
Data Presentation and Comparison
The following tables provide a comparative summary of data for different dipeptide linkers to offer context for the expected performance of a Gly-Gly linker ADC.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Dipeptide Linkers
| Linker | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Val-Cit | MMAE | Karpas-299 | ~0.01 | [5] |
| Val-Ala | MMAE | SU-DHL-6 | ~0.1 | [5] |
| Ala-Ala | GRM | TNF-alpha stimulated cells | Potency varies with DAR | [6] |
| Gly-Gly | MMAE | (Hypothetical) | To be determined | N/A |
Table 2: Comparative In Vivo Stability of ADCs with Different Peptide Linkers
| Linker | ADC | Animal Model | Linker Half-life | Reference |
| Val-Cit | cAC10-MMAE | Mouse | ~144 hours | [20] |
| Val-Cit | cAC10-MMAE | Cynomolgus Monkey | ~230 hours | [20] |
| Gly-Gly-Gly | Trastuzumab-DM1 | Mouse | High stability, comparable to non-cleavable | [] |
| Gly-Gly | (Hypothetical) | Mouse | To be determined | N/A |
Conclusion
The development of ADCs with cleavable Gly-Gly linkers presents a promising avenue for creating effective and well-tolerated cancer therapeutics. The protocols and information provided in these application notes offer a foundational framework for the synthesis, conjugation, and evaluation of such ADCs. While further research is needed to fully characterize the specific properties of the Gly-Gly linker, its inherent hydrophilicity and synthetic simplicity make it an attractive candidate for future ADC development. Researchers are encouraged to use these guidelines as a starting point for their own investigations into this novel linker technology.
References
- 1. mdpi.com [mdpi.com]
- 3. acrobiosystems.com [acrobiosystems.com]
- 4. peptide.com [peptide.com]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
common side reactions with allyl protecting groups in SPPS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the use of allyl protecting groups (Alloc, O-Allyl) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using allyl-based protecting groups in SPPS?
Allyl protecting groups, such as allyloxycarbonyl (Alloc) for amines and allyl esters for carboxylic acids, offer significant advantages in SPPS due to their unique cleavage conditions. They are fully orthogonal to the most common SPPS strategies, meaning they are stable under the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine).[1][2] This orthogonality allows for selective deprotection of specific side chains or the C-terminus, which is invaluable for the synthesis of complex peptides like cyclic peptides, branched peptides, or those requiring site-specific modifications on the solid support.[3]
Q2: What is the most common side reaction during the deprotection of allyl groups, and what causes it?
The most prevalent side reaction is the N-alkylation of the newly deprotected amine.[4][5] This occurs when the reactive π-allyl-palladium intermediate, formed during the cleavage reaction, is attacked by the free amine of the peptide, leading to the formation of an undesired N-allyl byproduct.[5] This side reaction effectively caps (B75204) the peptide chain, preventing further elongation. The key to preventing this is the use of an efficient "scavenger" or "allyl group acceptor" that can trap the allyl cation more effectively than the deprotected amine.[6]
Q3: What are the recommended scavengers to prevent N-allylation, and how do they compare?
Several scavengers are effective at preventing N-allylation. The choice of scavenger can impact reaction time and efficiency.
-
Phenylsilane (B129415) (PhSiH₃): A widely used and effective scavenger that acts as a hydride donor.[6][7] It is typically used in excess (e.g., 20 equivalents).
-
Dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃): A highly efficient scavenger that can lead to quantitative removal of the Alloc group with no detectable N-allyl byproduct.[1][6] It is often used in higher excess (e.g., 40 equivalents).[6]
-
Meldrum's acid (MA) and Triethylsilane (TES-H): A newer, highly effective combination used with an air-stable palladium catalyst, which has been shown to eliminate N-allylated byproducts.[4]
-
Morpholine or N-Methylmorpholine (NMM)/Acetic Acid: These have also been used, but some studies suggest they are less effective than silanes or borane complexes at preventing side reactions.[2][6]
Q4: My allyl deprotection reaction is incomplete. What are the potential causes and solutions?
Incomplete deprotection can arise from several factors:
-
Catalyst Inactivity: The Pd(0) catalyst, typically Pd(PPh₃)₄, is sensitive to oxidation and can lose activity upon exposure to air.[4][7] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that the catalyst is fresh or properly stored.
-
Insufficient Reagents: Ensure the correct equivalents of the palladium catalyst and scavenger are used relative to the resin loading. It may be necessary to repeat the deprotection step.
-
Reaction Time/Temperature: Traditional room temperature deprotections can be slow.[3] Extending the reaction time or gently heating the reaction can improve conversion. Microwave-assisted deprotection can significantly reduce reaction times to as little as 5-10 minutes at low temperatures (e.g., 38°C).[3][7]
-
Poor Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail to allow reagents access to the reaction sites.
Q5: How can I detect the N-allyl byproduct?
The most effective way to detect the N-allyl byproduct is by cleaving a small sample of the peptide from the resin and analyzing it by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[5] The N-allyl adduct will have a mass increase of +40.03 Da (C₃H₄) compared to the desired deprotected peptide. The byproduct will also typically have a different retention time in the HPLC chromatogram.
Q6: Are there any other, less common, side reactions to be aware of?
While N-allylation is the primary concern, another potential side reaction is the reduction of the allyl group's double bond. This is particularly a risk if using hydrazine-based reagents for the removal of other protecting groups (like ivDde) in the presence of diazine impurities. This can be suppressed by adding allyl alcohol to the hydrazine (B178648) reagent.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Starting material remains) | 1. Inactive Pd(0) catalyst due to oxidation. 2. Insufficient equivalents of catalyst or scavenger. 3. Short reaction time or low temperature. 4. Poor resin swelling. | 1. Use fresh Pd(PPh₃)₄ and maintain an inert atmosphere. Consider using a more air-stable catalyst like Pd(PPh₃)₂Cl₂.[4] 2. Recalculate and add fresh deprotection cocktail. It is safe to repeat the deprotection step. 3. Increase reaction time or consider microwave heating (e.g., 2 x 5 min at 38°C).[3] 4. Ensure resin is fully swollen in the reaction solvent before adding reagents. |
| N-Allyl Byproduct Detected (+40 Da mass addition) | 1. Inefficient scavenger. 2. Scavenger depleted or insufficient equivalents used. 3. Deprotected amine is a poor nucleophile (e.g., secondary amine), leading to slower scavenging. | 1. Switch to a more efficient scavenger system. Dimethylamine borane or the Meldrum's acid/TES-H system are reported to be highly effective.[4][6] 2. Increase the equivalents of the scavenger (e.g., 20-40 eq). 3. Increase reaction time with a highly efficient scavenger to ensure the allyl cation is trapped before it can react with the peptide. |
| Reaction Mixture Turns Black | 1. Palladium catalyst has decomposed to palladium black. | This is often a sign of catalyst degradation but does not always mean the reaction has failed. If deprotection is incomplete, the solution is to repeat the step with fresh catalyst. Ensure extensive washing of the resin after the reaction to remove palladium residues. |
| Fmoc Group is Partially Cleaved | 1. Use of a nucleophilic scavenger that is also basic enough to attack the Fmoc group (e.g., morpholine). | Use a non-basic scavenger like phenylsilane or dimethylamine borane.[6] The deprotection is typically run under near-neutral conditions to preserve Fmoc and other acid/base labile groups.[1] |
Quantitative Data Summary
The choice of scavenger and reaction conditions significantly impacts the prevention of the N-allyl side product. The following table summarizes a comparison of different scavenger systems for the deprotection of an Alloc-protected secondary amine on solid phase.
| Scavenger System | Equivalents (Scavenger) | Time | Deprotected Product (%) | N-Allyl Byproduct (%) | Reference |
| Me₂NH·BH₃ | 40 | 40 min | 100% | 0% | [6] |
| PhSiH₃ | 20 | 2 x 20 min | Incomplete | Present | [6] |
| Morpholine | 40 | 40 min | Incomplete | Present | [6] |
Table based on data for Alloc removal from secondary amines, which can be more challenging than from primary amines.[6]
Key Experimental Protocols
Protocol 1: Classical Palladium(0)-Catalyzed Deprotection with Phenylsilane
This protocol is a standard method for removing Alloc or allyl ester protecting groups under an inert atmosphere.
-
Swell the peptide-resin (1 eq) in anhydrous Dichloromethane (DCM) for 30 minutes.
-
Drain the solvent.
-
In a separate flask, under an inert atmosphere (Argon or Nitrogen), dissolve Pd(PPh₃)₄ (0.1-0.25 eq) in DCM.
-
To the palladium solution, add Phenylsilane (PhSiH₃, 20 eq).
-
Add the complete deprotection solution to the swollen resin.
-
Gently agitate the resin suspension at room temperature for 2 hours. Alternatively, perform two treatments of 20-30 minutes each with a fresh solution.
-
Drain the reaction mixture.
-
Wash the resin extensively to remove the catalyst and scavenger byproducts. A typical wash sequence is: DCM (5x), DMF (3x), 0.5% DIPEA in DMF (2x), DCM (5x).
-
Confirm complete deprotection by cleaving a small sample of resin and analyzing by HPLC/MS.
Protocol 2: Microwave-Assisted Deprotection
This protocol significantly accelerates the deprotection process.
-
Place the peptide-resin (1 eq) in a microwave-safe reaction vessel and swell in DMF.
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2 eq) and Phenylsilane (20 eq) in DMF.
-
Add the deprotection solution to the resin.
-
Place the vessel in a microwave peptide synthesizer and irradiate at a constant low temperature (e.g., 38°C) for 5 minutes.[3]
-
Drain and repeat the irradiation step with a fresh deprotection solution for another 5 minutes.
-
Drain the reaction solution and wash the resin thoroughly as described in Protocol 1.
Protocol 3: Metal-Free Deprotection with Iodine
This is a sustainable alternative that avoids the use of palladium.
-
Swell the peptide-resin (1 eq) in a solvent mixture of PolarClean/Ethyl Acetate (1:4).
-
Prepare the deprotection reagent by dissolving Iodine (I₂, 5 eq) in a mixture of water and the PolarClean/EtOAc solvent system (e.g., I₂/H₂O 1:8).
-
Add the iodine solution to the resin.
-
Heat the reaction mixture to 50°C and agitate for 1.5 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with the PolarClean/EtOAc solvent mixture, followed by DCM.
-
Verify complete removal of the Alloc group by HPLC and mass spectrometry after a test cleavage.
Visualizations
Caption: General experimental workflow for on-resin Alloc deprotection.
Caption: Simplified mechanism of palladium-catalyzed Alloc deprotection.
References
- 1. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing Fmoc-Gly-Gly-Allyl Propionate Coupling Efficiency
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Gly-Gly-allyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific peptide coupling step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of Fmoc-Gly-Gly-OH to an allyl propionate functionalized resin or surface.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step, indicating unreacted free amines.[1]
-
Mass spectrometry (MS) analysis of the final product shows a significant peak corresponding to the mass of the peptide without the Gly-Gly unit (deletion sequence).[1]
-
Low overall yield of the final product after cleavage.[2]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Insufficient Activation of Fmoc-Gly-Gly-OH | 1. Optimize Coupling Reagent: Switch to a more potent coupling reagent. HATU is generally more efficient than HBTU, especially for challenging couplings.[3] For a cost-effective option, a carbodiimide (B86325) like DIC in conjunction with an additive such as HOBt or Oxyma Pure can be effective. 2. Pre-activation: Allow the Fmoc-Gly-Gly-OH, coupling reagent, and base (e.g., DIPEA) to pre-activate in DMF for 1-2 minutes before adding the mixture to the resin.[1][3] | The formation of a highly reactive activated ester of Fmoc-Gly-Gly-OH is crucial for efficient acylation of the free amine on the allyl propionate support. |
| Steric Hindrance | 1. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight.[1] 2. Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated Fmoc-Gly-Gly-OH.[1][2] | Although glycine (B1666218) is not sterically hindered, the dipeptide structure might require more time to orient correctly for an efficient reaction. Double coupling helps to drive the reaction to completion. |
| Poor Resin Swelling | 1. Ensure Adequate Swelling: Before the coupling reaction, ensure the resin is adequately swollen in a suitable solvent like DMF or DCM for at least 30 minutes.[2] | Proper swelling of the resin is essential for exposing the reactive sites and allowing efficient diffusion of reagents. |
| Suboptimal Reagent Concentration | 1. Increase Equivalents: Use a higher excess of Fmoc-Gly-Gly-OH and coupling reagents (e.g., increase from 3 to 5 equivalents relative to the resin loading).[1] | Increasing the concentration of reactants can shift the reaction equilibrium towards the product, improving the coupling efficiency. |
| Peptide Aggregation | 1. Use Chaotropic Salts: In cases of suspected on-resin aggregation, the addition of chaotropic salts like LiCl to the coupling solution can help disrupt secondary structures. | While less common for a short dipeptide, aggregation can hinder reagent access to the reactive sites. |
Issue 2: Formation of Side Products
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude product.
-
MS analysis reveals masses that do not correspond to the target peptide or simple deletion sequences.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Racemization | 1. Use Additives: When using carbodiimide coupling reagents like DIC, always include an racemization-suppressing additive such as HOBt or Oxyma Pure.[4] 2. Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially if racemization is a concern.[5] | The glycine residues in Fmoc-Gly-Gly-OH are not chiral and therefore not prone to racemization. However, if this dipeptide is being coupled to a chiral amine, the choice of coupling conditions can be important. |
| Instability of the Allyl Ester | 1. Avoid Strong Bases: While the allyl ester is generally stable under standard Fmoc-SPPS conditions, prolonged exposure to strong bases should be avoided.[6] Ensure efficient washing after the deprotection step to remove all traces of piperidine (B6355638). | The allyl ester linkage could be susceptible to cleavage under harsh basic conditions. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for coupling Fmoc-Gly-Gly-OH to an allyl propionate support?
A1: For routine couplings, both uronium/aminium salt reagents (HATU, HBTU) and carbodiimide-based methods (DIC/HOBt) are effective.[3][7] HATU is often considered more efficient for difficult couplings and can lead to faster reaction times and higher purity.[3] For a balance of cost and efficiency, DIC in combination with HOBt or Oxyma Pure is a widely used and reliable choice.[7]
Q2: How can I monitor the completion of the coupling reaction?
A2: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[2] A negative result (yellow/orange beads) indicates a complete coupling reaction, while a positive result (blue/purple beads) signifies that free amines are still present and the coupling is incomplete.[1]
Q3: Is it better to use the pre-formed Fmoc-Gly-Gly-OH dipeptide or to couple Fmoc-Gly-OH sequentially?
A3: Using the pre-formed Fmoc-Gly-Gly-OH dipeptide can be more efficient as it reduces the number of cycles in your solid-phase synthesis. This can be particularly advantageous for longer peptide sequences to improve overall yield and reduce the chances of deletion sequences.
Q4: Can the allyl propionate group be cleaved during the Fmoc deprotection step?
A4: The allyl ester is orthogonal to the Fmoc protecting group.[6] The standard 20% piperidine in DMF solution used for Fmoc deprotection does not cleave the allyl ester.[8] The allyl group is typically removed at the end of the synthesis using a palladium catalyst, such as Pd(PPh3)4, and a scavenger.[8][9]
Q5: What are the ideal solvent conditions for this coupling reaction?
A5: N,N-Dimethylformamide (DMF) is the most common and effective solvent for Fmoc-SPPS coupling reactions due to its excellent resin-swelling properties and ability to dissolve most reagents.[10] In some cases, a mixture of DMF and Dichloromethane (DCM) can be used.[4] Ensure that the solvent is of high purity and anhydrous to prevent any side reactions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gly-Gly-OH using HATU
This protocol is a general guideline for the coupling of Fmoc-Gly-Gly-OH to an allyl propionate-functionalized solid support.
Materials:
-
Allyl propionate-functionalized resin
-
Fmoc-Gly-Gly-OH (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)[1]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive blue result is expected).
-
Activation of Fmoc-Gly-Gly-OH: In a separate vessel, dissolve Fmoc-Gly-Gly-OH, HATU, and DIPEA in DMF. Allow the solution to stand for 1-2 minutes to pre-activate.[1]
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.[1]
-
Monitoring the Reaction: After the desired reaction time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/orange beads) indicates the reaction is complete.[1]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
Data Presentation
| Coupling Reagent | Class | Relative Reactivity | Advantages | Potential Issues |
| HATU | Uronium/Aminium Salt | Very High | Fast reaction times, high efficiency, especially for difficult couplings, low racemization.[3] | Higher cost compared to carbodiimides. |
| HBTU | Uronium/Aminium Salt | High | Widely used, good efficiency for most couplings.[3] | Can be less effective than HATU for hindered couplings; risk of side reactions.[1] |
| HCTU | Uronium/Aminium Salt | High | Cost-effective alternative to HATU with similar efficiency.[11] | |
| DIC/HOBt | Carbodiimide | Moderate-High | Low cost, effective at suppressing racemization.[7] | Produces a diisopropylurea byproduct that needs to be washed away. |
| DIC/Oxyma Pure | Carbodiimide | High | Good efficiency with a reduced risk of racemization compared to HOBt.[1] |
Visualizations
Caption: A flowchart illustrating the key steps in the solid-phase synthesis for coupling Fmoc-Gly-Gly-OH to an allyl propionate functionalized resin.
Caption: A decision tree to guide researchers through troubleshooting steps when encountering low coupling efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02650K [pubs.rsc.org]
- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 8. Fmoc-Gly-(d-Gly)-allyl propionate [chembk.com]
- 9. rsc.org [rsc.org]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. americanlaboratory.com [americanlaboratory.com]
preventing premature cleavage of Fmoc-Gly-Gly-allyl propionate linker
Welcome to the technical support center for the Fmoc-Gly-Gly-allyl propionate (B1217596) linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature cleavage of this linker during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Fmoc-Gly-Gly-allyl propionate linker?
The this compound linker is a cleavable linker commonly used in the synthesis of complex biomolecules, such as Antibody-Drug Conjugates (ADCs).[1] The Fmoc group provides temporary protection of the N-terminus during peptide chain elongation, while the allyl ester allows for orthogonal cleavage under specific conditions, ensuring the integrity of the rest of the molecule.
Q2: What are the standard conditions for cleaving the allyl propionate linker?
The allyl propionate linker is stable to the acidic and basic conditions typically used in Fmoc-based SPPS.[2][3] Its cleavage requires a specific palladium(0)-catalyzed reaction.[3] This is typically achieved using a reagent cocktail containing a palladium source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger in an appropriate solvent.
Q3: Is the allyl propionate linker susceptible to cleavage by piperidine (B6355638) during Fmoc deprotection?
The allyl ester linkage is designed to be orthogonal to the base-labile Fmoc group.[2][3] This means it is generally stable under the standard conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[2][3] However, prolonged exposure or harsh basic conditions may lead to a low level of premature cleavage.
Troubleshooting Guide: Preventing Premature Cleavage
This guide addresses the specific issue of premature cleavage of the this compound linker.
Problem: Loss of peptide from the resin, suggesting premature cleavage of the allyl propionate linker.
Initial Workflow for Diagnosing the Issue
Caption: Troubleshooting workflow for premature linker cleavage.
Step-by-Step Troubleshooting
-
Verify Fmoc Deprotection Conditions:
-
Question: Are your Fmoc deprotection times excessive?
-
Action: Standard Fmoc deprotection with 20% piperidine in DMF should be brief (e.g., two treatments of 5-10 minutes each).[4] Avoid unnecessarily long exposure of the resin-bound peptide to the basic solution.
-
-
Analyze Piperidine Solution:
-
Question: Is your piperidine solution fresh and of high quality?
-
Action: Old or degraded piperidine can contain impurities that may contribute to side reactions. Use freshly prepared solutions from high-purity reagents.
-
-
Check Coupling Reaction Efficiency:
-
Question: Are your coupling reactions going to completion?
-
Action: Inefficient coupling can lead to repeated and prolonged deprotection steps, increasing the overall time the linker is exposed to basic conditions. Use an appropriate coupling reagent and monitor reaction completion.
-
-
Review Washing Protocols:
-
Question: Are you thoroughly washing the resin after each deprotection and coupling step?
-
Action: Inadequate washing can lead to the accumulation of residual reagents that may cause linker degradation over subsequent cycles. Ensure a rigorous washing protocol is in place.
-
-
Optimize Fmoc Deprotection:
-
Question: Can you use milder deprotection conditions?
-
Action: If premature cleavage is still suspected, consider reducing the piperidine concentration or the duration of the deprotection steps. For particularly sensitive sequences, alternative, milder bases could be explored, though this may require significant protocol optimization.
-
Data on Linker Stability
While the allyl ester linker is robustly orthogonal to Fmoc deprotection, extended exposure to basic conditions can result in minor cleavage. Precise quantitative data on the rate of cleavage under various SPPS conditions is not extensively documented in peer-reviewed literature. However, the qualitative stability is well-established. The following table summarizes the expected stability under different conditions.
| Condition | Reagent | Temperature | Expected Stability of Allyl Propionate Linker |
| Standard Fmoc Deprotection | 20% Piperidine in DMF | Room Temperature | High (minimal to no cleavage expected with standard protocols) |
| Extended Fmoc Deprotection | 20% Piperidine in DMF | Room Temperature | Moderate (risk of low-level cleavage increases with time) |
| Standard Coupling | DIC/HOBt or HATU in DMF | Room Temperature | High |
| Final Cleavage (Allyl Group) | Pd(PPh₃)₄ / Scavenger in DCM/DMF | Room Temperature | Complete Cleavage (intended reaction) |
| Final Cleavage (Side Chains) | TFA-based cocktails | Room Temperature | High |
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol is adapted from standard solution-phase peptide coupling methods.
-
Materials:
-
Fmoc-Gly-Gly-OH
-
Allyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve Fmoc-Gly-Gly-OH (1 equivalent) and DMAP (0.1 equivalents) in DCM.
-
Add allyl alcohol (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of EtOAc in hexane.
-
Protocol 2: Loading of this compound onto Hydroxymethyl Resin (e.g., Wang Resin)
This protocol describes the esterification of the linker to a hydroxyl-functionalized solid support.
-
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the resin in DMF in a reaction vessel for 1-2 hours.
-
Wash the swollen resin with DCM.
-
In a separate flask, dissolve this compound (2-3 equivalents relative to resin loading) and DMAP (0.2 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (2-3 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a standard Fmoc quantification protocol (spectrophotometric analysis of the dibenzofulvene-piperidine adduct upon Fmoc removal).
-
Protocol 3: Selective Cleavage of the Allyl Propionate Linker
This protocol details the on-resin cleavage of the allyl ester.
-
Materials:
-
Peptide-bound resin with the allyl propionate linker
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or another suitable scavenger
-
Dichloromethane (DCM), degassed
-
-
Procedure:
-
Swell the resin in degassed DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents) and PhSiH₃ (5-10 equivalents) in degassed DCM.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Monitor the cleavage progress by taking small samples of the resin and analyzing the cleaved peptide by HPLC-MS.
-
Once cleavage is complete, wash the resin extensively with DCM, DMF, and a chelating solvent (e.g., a solution of sodium diethyldithiocarbamate) to remove palladium residues.
-
Proceed with the next steps of the synthesis or final deprotection and cleavage from the solid support if applicable.
-
References
Technical Support Center: Fmoc-Gly-Gly-allyl propionate Plasma Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Gly-Gly-allyl propionate (B1217596). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during in vitro plasma stability experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for Fmoc-Gly-Gly-allyl propionate in human plasma?
A1: The primary degradation pathways for this compound in human plasma are enzymatic cleavage of the peptide backbone and hydrolysis of the allyl propionate ester. The Fmoc (Fluorenylmethyloxycarbonyl) group is generally stable under physiological pH and is not known to be a substrate for common plasma enzymes; its cleavage is primarily base-catalyzed.[1]
Q2: Which enzymes in plasma are responsible for the degradation?
A2: The peptide bond of the Gly-Gly dipeptide is susceptible to cleavage by various peptidases present in plasma. The allyl propionate ester is a potential substrate for plasma esterases. Human plasma contains several types of esterases, including butyrylcholinesterase, paraoxonase, and albumin, which can hydrolyze ester bonds.[2][3]
Q3: I am observing rapid degradation of my compound. What is the most likely cause?
A3: Rapid degradation is most likely due to the enzymatic hydrolysis of the allyl propionate ester by plasma esterases or the cleavage of the Gly-Gly peptide bond by peptidases. Dipeptides, in general, can be cleared rapidly from plasma.[4]
Q4: Is the Fmoc protecting group stable in plasma?
A4: The Fmoc group is known for its lability to basic conditions, typically removed with piperidine (B6355638) in organic solvents during solid-phase peptide synthesis.[1] It is generally considered stable under the neutral pH conditions of a plasma stability assay and is not a known substrate for plasma enzymes. However, unexpected instability could arise from non-enzymatic chemical degradation if the plasma sample has a pH outside the neutral range.
Q5: How can I differentiate between the degradation of the peptide backbone and the hydrolysis of the allyl ester?
A5: Utilizing analytical techniques like HPLC or LC-MS can help differentiate between these degradation pathways. By monitoring the appearance of specific metabolites, you can identify the cleavage site. For example, the appearance of Fmoc-Gly-Gly would indicate the hydrolysis of the allyl ester, while the presence of Gly-Gly-allyl propionate would suggest the loss of the Fmoc group (though less likely). Cleavage of the peptide bond would result in smaller fragments like Fmoc-Gly and Gly-allyl propionate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid and complete loss of parent compound | High activity of plasma esterases or peptidases. | 1. Verify Plasma Quality: Ensure the plasma is properly stored and handled to maintain normal enzymatic activity. Repeated freeze-thaw cycles can alter enzyme activity.2. Use Enzyme Inhibitors (for mechanistic studies): To identify the class of enzymes responsible, specific inhibitors can be added to the plasma. For example, use a broad-spectrum serine protease inhibitor for peptidases or specific esterase inhibitors. This is for investigational purposes to understand the degradation pathway, not for routine stability assessment.3. Shorten Initial Time Points: Sample at very early time points (e.g., 0, 1, 5, 15 minutes) to capture the initial degradation kinetics. |
| Inconsistent results between experimental repeats | Variability in plasma batches or handling. | 1. Standardize Plasma Source: Use a pooled lot of plasma for all related experiments to minimize donor-to-donor variability in enzyme activity.2. Consistent Sample Handling: Ensure identical incubation times, temperatures, and quenching procedures for all samples.[5][6] |
| Unexpected degradation products observed | Chemical instability or non-specific binding. | 1. Control Experiments: Incubate the compound in buffer at the same pH and temperature as the plasma assay to check for inherent chemical instability.2. Check for Adsorption: Analyze the sample tubes to ensure the compound is not adsorbing to the plasticware. Using low-protein-binding tubes can mitigate this. |
| Difficulty in quantifying the parent compound or its metabolites | Analytical method limitations. | 1. Method Optimization: Ensure your HPLC or LC-MS method is optimized for the separation of the parent compound and its expected metabolites.2. Sample Preparation: Optimize the protein precipitation step to ensure efficient removal of plasma proteins without co-precipitation of the analyte. A common method is precipitation with 2 volumes of cold acetonitrile (B52724) or a 1:1 mixture of acetonitrile and ethanol.[5][6] |
Data Presentation
Table 1: Hypothetical Plasma Stability Data for this compound
| Time (minutes) | % Remaining Parent Compound | Major Metabolite Detected |
| 0 | 100 | - |
| 5 | 85 | Fmoc-Gly-Gly |
| 15 | 60 | Fmoc-Gly-Gly |
| 30 | 35 | Fmoc-Gly-Gly, Fmoc-Gly |
| 60 | 10 | Fmoc-Gly-Gly, Fmoc-Gly |
| 120 | <1 | Fmoc-Gly-Gly, Fmoc-Gly |
Note: This is example data and actual results may vary.
Table 2: Kinetic Parameters of Dipeptide Degradation in Human Plasma
| Dipeptide | Half-life (t½) in 80% plasma | Degradation Pathway |
| His-Pro-NH2 | 5.3 min | Hydrolysis of peptide bond (major), Deamidation (minor) |
| His-Pro | 2.2 min | - |
Source: Adapted from Browne et al., 1982.[4] This table provides context on the rapid degradation of some dipeptides in plasma.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in human plasma.
1. Materials:
-
This compound
-
Human plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes (low-protein-binding)
-
HPLC system with a C18 column
2. Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN).
-
Reaction Mixture Preparation:
-
Pre-warm human plasma and PBS to 37°C.
-
In a microcentrifuge tube, mix plasma and PBS. A common ratio is 1:1 (v/v) to reduce viscosity and matrix effects, though undiluted plasma can also be used.[5][6]
-
Spike the plasma/PBS mixture with the stock solution to achieve the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to avoid protein precipitation.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 100 µL of cold ACN containing an internal standard). The 2:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.[5][6]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a specific volume onto the HPLC system.
-
Analyze the samples using a suitable gradient elution method with a mobile phase consisting of water and ACN, both containing 0.1% TFA.
-
Monitor the elution of the parent compound and any metabolites at an appropriate UV wavelength (e.g., 265 nm for the Fmoc group).
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Normalize the peak areas to that of the internal standard (if used).
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate and half-life (t½).
-
Visualizations
Caption: Potential degradation pathways of this compound in plasma.
Caption: Experimental workflow for the in vitro plasma stability assay.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
challenges in Fmoc-Gly-Gly-allyl propionate deprotection
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the deprotection of Fmoc-Gly-Gly-allyl propionate (B1217596). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Fmoc-Gly-Gly-allyl propionate?
This compound is a protected dipeptide commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the N-terminal amine, while the allyl ester protects the C-terminal carboxylic acid. This orthogonal protection scheme allows for selective deprotection. For instance, the allyl group can be removed to allow for on-resin cyclization or side-chain modifications, while the Fmoc group is stable under these conditions.[1][2]
Q2: What does "orthogonal deprotection" mean in this context?
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different chemical conditions without affecting the others.[1][3] For this compound:
-
The Fmoc group is base-labile and is typically removed using a piperidine (B6355638) solution.[4][5]
-
The allyl ester is removed under mild, neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger.[1][6] This allows a researcher to choose which end of the dipeptide to deprotect first, offering significant flexibility in complex peptide synthesis.
Q3: What are the most common challenges encountered during the deprotection of this dipeptide?
The most frequent issues include:
-
Incomplete Allyl Ester Deprotection: Failure to completely remove the allyl group, leading to impurities in subsequent steps.
-
Premature Fmoc Group Removal: The basic conditions sometimes used in allyl deprotection cocktails can inadvertently cleave the Fmoc group.[6]
-
Palladium Catalyst Contamination: Residual palladium from the allyl deprotection can contaminate the final peptide product and is often difficult to remove.[7][8]
-
Side Reactions: Unwanted reactions, such as side chain-to-side chain coupling, can occur if deprotection is not clean and efficient.[1]
Troubleshooting Guides
Problem 1: Incomplete Allyl Ester Deprotection
Symptom: HPLC or Mass Spectrometry analysis shows a significant amount of starting material (allyl-protected peptide) remaining after the deprotection reaction.
Possible Causes & Solutions:
-
Inactive Catalyst: The Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation. Historically, this has required reactions to be performed under inert (e.g., argon) atmospheres.[9]
-
Insufficient Scavenger: A nucleophilic scavenger is required to trap the allyl group from the palladium complex, regenerating the catalyst. Incomplete reactions can result from an insufficient amount or a suboptimal choice of scavenger.
-
Poor Reagent Solubility: In solid-phase synthesis, poor swelling of the resin or insolubility of the catalyst can limit reagent access to the peptide.[6]
Workflow for Troubleshooting Incomplete Allyl Deprotection
Caption: Troubleshooting workflow for incomplete allyl ester removal.
Comparative Data for Allyl Scavengers
| Scavenger | Typical Equivalents | Conditions | Efficacy & Notes |
| Phenylsilane | 15-20 eq. | Pd(PPh₃)₄ in DCM or DMF | Highly effective; often used in modern microwave-assisted protocols.[2][9] |
| Morpholine (B109124) | Excess | Pd(PPh₃)₄ in CHCl₃/THF | Effective, but can act as a base and cause premature Fmoc deprotection.[6] |
| Sulfinic Acids | ~1.2 eq. | Pd(PPh₃)₄ in THF | Reported to be highly effective, leading to faster reactions and higher yields.[10] |
| Dimedone | Excess | Pd(PPh₃)₄ in THF | Mild scavenger, useful for sensitive substrates.[11] |
| N,N'-Dimethylbarbituric acid | 4-5 eq. | Pd(PPh₃)₄ in DCM | Effective scavenger that avoids basic conditions. |
Problem 2: Palladium Catalyst Contamination
Symptom: The final peptide product is discolored (often gray or black), and elemental analysis or ICP-MS indicates high levels of palladium.
Possible Causes & Solutions:
-
Inefficient Removal: Palladium complexes can strongly adhere to the peptide or solid support. Standard washing may be insufficient.
-
Catalyst Precipitation: The catalyst or its byproducts may precipitate on the resin.
Logical Diagram for Palladium Removal
Caption: Logical steps for removing palladium contamination post-deprotection.
Palladium Scavenging Options
| Scavenger Type | Example | Typical Conditions | Efficacy |
| Thiol-Based Silica Resins | SiliaMetS® Thiol, MP-TMT | Stirring with crude product in solution overnight. | Highly effective for removing various palladium species. Can reduce levels from >2000 ppm to <20 ppm.[7][12][13][14] |
| Solution-Phase Chelators | Sodium Diethyldithiocarbamate (B1195824) | 0.5% (w/v) solution in DMF, treat resin for 30 mins.[15] | Effective for on-resin scavenging before peptide cleavage. |
| Activated Carbon | N/A | Stirring with crude product in solution. | Can be effective but may lead to loss of the desired peptide due to non-specific adsorption.[12] |
Problem 3: Premature or Incomplete Fmoc Group Deprotection
Symptom:
-
Premature Removal: Appearance of byproducts where the N-terminus has been modified during the allyl deprotection step.
-
Incomplete Removal: The subsequent amino acid coupling fails, leading to deletion sequences.
Possible Causes & Solutions:
-
Basic Scavengers: Using basic scavengers like morpholine for allyl deprotection can attack the acid-labile proton on the Fmoc group's fluorene (B118485) ring.[5][6] Solution: Switch to a non-basic scavenger like phenylsilane or N,N'-dimethylbarbituric acid.[2]
-
Peptide Aggregation: For longer peptides, aggregation can hinder access of the piperidine to the N-terminal Fmoc group. While less common for a dipeptide, it's a known issue in SPPS.[4] Solution: Use a stronger base cocktail (e.g., 2% DBU in 20% piperidine/DMF) or increase deprotection time and temperature.[4]
Fmoc Deprotection Mechanism
Caption: Simplified mechanism of base-mediated Fmoc deprotection.
Experimental Protocols
Protocol 1: Microwave-Assisted Allyl Ester Deprotection
This modern protocol minimizes reaction time and can often be performed in an open flask, mitigating issues with catalyst oxidation.[2][9]
-
Resin Swelling: Swell the Fmoc-Gly-Gly-allyl-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Reagent Preparation: Prepare a deprotection cocktail by dissolving Pd(PPh₃)₄ (0.2-0.25 equivalents relative to resin loading) and phenylsilane (15-20 equivalents) in DCM.
-
Reaction: Drain the DCM from the resin and add the deprotection cocktail.
-
Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer and heat to 38-40°C for 5 minutes.
-
Repeat: Drain the solution and add a fresh deprotection cocktail. Repeat the microwave irradiation for another 5 minutes.
-
Washing: Drain the resin and wash thoroughly with DCM (3x), DMF (3x), and 0.5% DIPEA in DMF (2x).
-
Palladium Scavenging: Treat the resin with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF for 30 minutes to scavenge residual palladium.[15]
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.
Protocol 2: Standard Fmoc Group Deprotection
This is the standard procedure for removing the N-terminal Fmoc group.[4]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged.
-
Agitation: Agitate the mixture at room temperature for 3 minutes.
-
Drain and Repeat: Drain the solution, add a fresh 20% piperidine/DMF solution, and agitate for an additional 10-15 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Enhancing ADC Solubility with Fmoc-Gly-Gly-allyl propionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Antibody-Drug Conjugates (ADCs) using the Fmoc-Gly-Gly-allyl propionate (B1217596) linker.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation and purification of ADCs, with a focus on solubility-related problems.
Issue 1: Poor Solubility of Fmoc-Gly-Gly-allyl propionate-Payload Conjugate During Preparation
-
Symptom: The linker-payload conjugate precipitates out of solution during preparation or before addition to the antibody.
-
Potential Causes:
-
High Hydrophobicity: The cytotoxic payload is often highly hydrophobic, and even with the hydrophilic Gly-Gly motif, the overall construct can have limited aqueous solubility.[]
-
Inappropriate Solvent: The solvent system may not be optimal for both the linker and the payload.
-
-
Troubleshooting Steps:
-
Co-solvent Optimization: Introduce a minimal amount of a water-miscible organic co-solvent such as DMSO or DMA to the reaction buffer to increase the solubility of the linker-payload.[2] It is crucial to keep the percentage of the organic solvent low (typically <10%) to avoid denaturation of the antibody.
-
pH Adjustment: Evaluate the pH of the buffer. While the conjugation reaction has an optimal pH range (e.g., 6.5-7.5 for thiol-maleimide chemistry), slight adjustments may improve the solubility of the linker-payload without significantly compromising the reaction efficiency.[2]
-
Temperature Control: Gently warming the solution might help in solubilizing the conjugate, but this should be done with caution to avoid degradation of the payload or linker.
-
Issue 2: ADC Aggregation Post-Conjugation
-
Symptom: Size Exclusion Chromatography (SEC) analysis reveals a significant increase in high molecular weight species (aggregates) after the conjugation reaction.[3]
-
Potential Causes:
-
Increased Hydrophobicity: The addition of the drug-linker to the antibody increases its overall hydrophobicity, promoting self-association and aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[]
-
Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for maintaining the stability of the conjugated antibody.
-
-
Troubleshooting Steps:
-
DAR Optimization: If aggregation is severe, consider reducing the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR.
-
Formulation Screening: Screen different buffer systems for the purification and final formulation of the ADC. Key parameters to evaluate include pH, buffer species, and the addition of excipients like surfactants (e.g., polysorbate 20/80) or stabilizers (e.g., sucrose, trehalose).[4]
-
Hydrophilic Linker Modification: While this compound is designed to be more hydrophilic, for extremely hydrophobic payloads, consider linkers with longer hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) chains.[][6][7]
-
Issue 3: Low Yield of Monomeric ADC After Purification
-
Symptom: The final yield of the purified, monomeric ADC is lower than expected.
-
Potential Causes:
-
Troubleshooting Steps:
-
Solubility Enhancement During Purification: Add solubility-enhancing excipients to the purification buffers.
-
Purification Method Optimization: For Hydrophobic Interaction Chromatography (HIC), optimize the salt concentration and gradient to achieve better separation of species with different DARs. For SEC, ensure the mobile phase composition minimizes secondary hydrophobic interactions with the column matrix.[8][9][10]
-
Controlled Conjugation: Ensure the conjugation reaction is well-controlled to produce a more homogeneous product, which can simplify the purification process.
-
Frequently Asked Questions (FAQs)
Q1: Why is improving ADC solubility important?
A1: Improving ADC solubility is crucial for several reasons:
-
Reduces Aggregation: Poorly soluble ADCs are prone to aggregation, which can lead to reduced efficacy, increased immunogenicity, and altered pharmacokinetic profiles.[11]
-
Enhances Stability: Soluble ADCs are generally more stable during storage and in circulation.[11]
-
Improves Manufacturability: A soluble ADC is easier to purify and formulate, leading to more consistent production.[11]
-
Better Pharmacokinetics: Improved solubility can lead to a longer circulation half-life and better tumor accumulation.[6]
Q2: How does the Gly-Gly motif in this compound contribute to solubility?
A2: The glycine (B1666218) residues in the linker are small and polar, which can increase the overall hydrophilicity of the linker-payload construct.[12] This helps to offset the hydrophobicity of the cytotoxic drug, thereby improving the solubility of the resulting ADC.[13]
Q3: Can I use this compound with any payload?
A3: While this linker can be used with a variety of payloads, its effectiveness in improving solubility will depend on the intrinsic hydrophobicity of the payload. For extremely hydrophobic drugs, a linker with a longer or more hydrophilic spacer (e.g., PEG) may be necessary to achieve the desired solubility and stability.[7]
Q4: What is the recommended storage for this compound?
A4: this compound should be stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months), protected from moisture and light.[14]
Q5: How do I monitor ADC aggregation and solubility?
A5: The primary methods for monitoring ADC aggregation and solubility are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is the gold standard for quantifying aggregates (high molecular weight species), monomer, and fragments (low molecular weight species).[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to assess the distribution of different drug-to-antibody ratio (DAR) species. An increase in hydrophobicity can be an indicator of potential solubility issues.[8]
-
Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates and to measure the size distribution of particles in a solution.
Quantitative Data
The following table summarizes the expected impact of using a hydrophilic linker like this compound compared to a more hydrophobic linker on key ADC characteristics. The values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.
| Parameter | Hydrophobic Linker | Hydrophilic Linker (e.g., with Gly-Gly) | Rationale |
| Aggregation (%) | 10 - 30% | < 10% | The hydrophilic nature of the linker reduces intermolecular hydrophobic interactions that lead to aggregation.[6] |
| Solubility in Aqueous Buffer | Low to Moderate | Moderate to High | The hydrophilic spacer increases the overall polarity of the ADC, improving its interaction with aqueous solvents.[15] |
| Plasma Half-life | Shorter | Longer | Reduced hydrophobicity can lead to decreased clearance by the reticuloendothelial system.[6] |
| Achievable DAR | Lower (e.g., 2-4) | Potentially Higher (e.g., 4-8) | The improved solubility can allow for the attachment of more drug molecules before aggregation becomes a limiting factor.[6] |
Experimental Protocols
Protocol 1: General Antibody-Linker Conjugation
This protocol provides a general workflow for conjugating a linker-payload to an antibody via reduced interchain disulfides.
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload conjugate in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the linker-payload solution to the reduced antibody with gentle stirring. A typical molar excess of linker-payload is 5-10 fold over the antibody.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted linker-payload and to separate monomeric ADC from aggregates.
-
Alternatively, use HIC to separate ADC species with different DARs.
-
Protocol 2: ADC Aggregate Analysis by Size Exclusion Chromatography (SEC)
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A suitable SEC column for protein analysis (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). For ADCs with high hydrophobicity, the addition of a small amount of organic modifier (e.g., 5-15% isopropanol) may be necessary to reduce secondary interactions with the column.[10][16]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each.
Protocol 3: ADC DAR and Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0). The addition of an organic modifier like isopropanol (B130326) to Buffer B may be required for elution of highly hydrophobic species.[17]
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Data Analysis: The different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). The retention time is proportional to the hydrophobicity.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation and solubility issues.
Caption: General experimental workflow for ADC synthesis and analysis.
Caption: Conceptual pathway of ADC mechanism of action.
References
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. thesolubilitycompany.com [thesolubilitycompany.com]
- 12. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Fmoc-Gly-Gly-allyl propionate
Welcome to the technical support center for the optimization of drug-to-antibody ratios (DAR) using the Fmoc-Gly-Gly-allyl propionate (B1217596) linker system. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their antibody-drug conjugate (ADC) development workflows.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Fmoc-Gly-Gly-allyl propionate linker?
A1: Each part of the linker has a specific function:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the terminal amine of the glycine. It is removed to allow for the conjugation of the payload (drug).
-
Gly-Gly (Glycylglycine): A dipeptide spacer that can provide spatial separation between the antibody and the drug. This spacing can be crucial for maintaining the antibody's binding affinity and can influence the ADC's solubility and pharmacokinetic properties.
-
Allyl propionate: An ester group that serves as a protecting group for the carboxylic acid. The allyl group can be selectively removed under mild conditions using a palladium catalyst, revealing a reactive carboxylic acid for conjugation to a drug or further modification.
Q2: What are the key challenges when using a multi-step linker like this compound?
A2: The multi-step nature of this linker presents several challenges:
-
Antibody stability: The antibody must remain stable and functional throughout multiple reaction steps, including conjugation of the linker, deprotection of the Fmoc group, and deprotection of the allyl ester.
-
Reaction efficiency: Each reaction step must be highly efficient to achieve a homogenous final product with the desired DAR.
-
Purification: Intermediate and final products need to be purified to remove excess reagents and byproducts, which can be challenging with a large biomolecule like an antibody.
-
Characterization: Extensive analytical characterization is required at each stage to confirm the success of the reaction and to determine the DAR.
Q3: Which analytical techniques are recommended for characterizing the ADC and determining the DAR?
A3: A combination of techniques is essential for comprehensive characterization:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a standard method for determining the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) and calculating the average DAR.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC, or its subunits (light and heavy chains) after reduction, to confirm conjugation and determine the DAR.[2][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate and quantify the light and heavy chains with different drug loads.[4]
-
Size Exclusion Chromatography (SEC-HPLC): Used to assess the level of aggregation in the ADC preparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of ADCs using this compound.
Issue 1: Low or No Conjugation of the Linker to the Antibody
| Potential Cause | Troubleshooting Step |
| Inactive linker | Ensure the carboxylic acid of the this compound is properly activated (e.g., as an NHS ester) immediately before conjugation. Verify the quality of the activating reagents. |
| Suboptimal reaction pH | For lysine (B10760008) conjugation via NHS esters, the pH of the reaction buffer should be between 8.0 and 8.5.[] Lower pH values will result in protonated lysine amines that are poor nucleophiles. |
| Presence of primary amines in the buffer | Buffers containing primary amines (e.g., Tris) will compete with the antibody's lysine residues for the activated linker. Use amine-free buffers such as PBS or borate (B1201080) buffer. |
| Insufficient molar excess of linker | Increase the molar excess of the activated linker to the antibody. A typical starting point is a 10-20 fold molar excess. |
| Antibody aggregation | Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to minimize aggregation. Ensure the antibody concentration is not too high. |
Issue 2: Incomplete Fmoc Deprotection
| Potential Cause | Troubleshooting Step |
| Inefficient deprotection reagent | A common reagent for Fmoc deprotection is a solution of 20% piperidine (B6355638) in an organic solvent like DMF.[6][7] Ensure the piperidine solution is fresh. |
| Antibody denaturation | The use of high concentrations of organic solvents can denature the antibody. Minimize the percentage of organic solvent in the reaction mixture and perform the reaction at a controlled temperature. Consider alternative, milder basic conditions if denaturation is suspected. |
| Short reaction time | While Fmoc deprotection is typically fast, ensure a sufficient reaction time (e.g., 10-30 minutes) to allow the base to access the Fmoc groups on the large antibody molecule. |
| Inadequate purification | After deprotection, promptly remove the piperidine and the dibenzofulvene byproduct by purification, for example, using size exclusion chromatography. |
Issue 3: Inefficient Drug Conjugation after Fmoc Deprotection
| Potential Cause | Troubleshooting Step |
| Re-protonation of the deprotected amine | After Fmoc deprotection and purification, ensure the buffer pH is suitable for the subsequent drug conjugation chemistry. For example, for conjugation with an NHS-activated drug, the pH should be around 7.5-8.5. |
| Steric hindrance | The drug molecule may be sterically hindered from accessing the newly exposed amine. Consider using a drug-linker with a longer spacer. |
| Hydrolysis of activated drug | If using an activated form of the drug (e.g., NHS ester), ensure it is added to the reaction mixture promptly after preparation to avoid hydrolysis. |
Issue 4: Incomplete Allyl Ester Deprotection
| Potential Cause | Troubleshooting Step |
| Inactive palladium catalyst | The palladium catalyst, such as Pd(PPh₃)₄, is sensitive to air and moisture.[8] Use fresh catalyst and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Presence of catalyst poisons | Certain functional groups can poison the palladium catalyst. Ensure the antibody and buffer components are free from potential inhibitors. |
| Insufficient scavenger | A scavenger, such as dimedone or morpholine, is required to trap the allyl cation. Ensure the appropriate scavenger is used at a sufficient concentration. |
| Antibody denaturation | The conditions for allyl deprotection, which may involve organic co-solvents, should be optimized to prevent antibody denaturation. Perform small-scale trials to find the optimal balance between deprotection efficiency and antibody stability.[9] |
Experimental Protocols
Protocol 1: General Workflow for ADC Synthesis
This protocol outlines the general steps for creating an ADC using the this compound linker. Optimization will be required for specific antibodies and drugs.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Fmoc-Gly-Gly-allyl Propionate Antibody-Drug Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics necessitates rigorous analytical characterization to ensure their safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key analytical methods for the characterization of ADCs featuring an "Fmoc-Gly-Gly-allyl propionate" linker. This specific linker chemistry, comprising a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a di-glycine peptide motif, and an allyl propionate (B1217596) ester, presents unique analytical considerations.
This document outlines the principles, detailed experimental protocols, and expected data outputs for a suite of orthogonal analytical techniques. By presenting this information in a comparative format, we aim to assist researchers in selecting the most appropriate methods for their specific analytical challenges during the development and quality control of these complex biomolecules.
Orthogonal Analytical Strategy
A comprehensive understanding of an ADC's critical quality attributes (CQAs) cannot be achieved with a single analytical technique. Therefore, an orthogonal approach, employing multiple methods that measure the same or related attributes based on different physicochemical principles, is essential. This guide focuses on a selection of widely adopted techniques for ADC analysis.
Figure 1. Orthogonal analytical workflow for ADC characterization.
Comparison of Key Analytical Methods
The following table summarizes the primary analytical techniques discussed in this guide, highlighting their applications, strengths, and limitations in the context of an this compound ADC.
| Analytical Method | Primary Application | Strengths | Limitations |
| UV/Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | Simple, rapid, and requires minimal sample preparation.[1][][3] | Provides only an average DAR and no information on drug distribution.[1][] Requires distinct absorbance maxima for the antibody and the drug-linker. The Fmoc group's UV absorbance may interfere. |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and quantification of drug-loaded species. | Resolves different drug-loaded species (DAR0, DAR2, etc.) under native conditions.[4][5] | High salt concentrations in mobile phases can be incompatible with mass spectrometry.[6] Resolution can be affected by the hydrophobicity of the linker. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Analysis of reduced antibody subunits and assessment of conjugation homogeneity. | High resolution for separating light and heavy chains with different drug loads.[5][7] | Denaturing conditions may not be suitable for all ADCs.[1] Analysis of intact ADC is often challenging.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) - Intact Mass | Determination of intact mass, confirmation of DAR, and identification of major drug-loaded species. | Provides accurate mass measurements of the intact ADC and its variants.[8][9] Can be performed under native conditions.[10] | Sensitivity can be lower for heterogeneous samples. In-source fragmentation of the labile Fmoc group or allyl ester is a possibility. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Peptide Mapping | Identification of conjugation sites and characterization of linker stability. | Precisely locates the amino acid residues where the drug-linker is attached.[11][12][13] Can identify linker-related modifications. | Requires extensive sample preparation (enzymatic digestion). Hydrophobic drug-loaded peptides can be challenging to analyze.[11] |
Detailed Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the differential absorbance of the antibody and the drug-linker at specific wavelengths to calculate the average number of drugs conjugated to the antibody.[1][][3]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Measure the UV/Vis spectrum of the unconjugated antibody and determine its extinction coefficient at 280 nm (ε_Ab,280_).
-
Measure the UV/Vis spectrum of the this compound-drug conjugate and determine its extinction coefficient at its maximum absorbance wavelength (λ_max_). Also, determine its extinction coefficient at 280 nm (ε_drug,280_). The Fmoc group has a strong absorbance around 266 nm and 290 nm, which needs to be accounted for.
-
-
Sample Measurement:
-
Dilute the this compound ADC sample to a suitable concentration in a non-interfering buffer (e.g., PBS).
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug-linker (A_λmax_).
-
-
Calculation of Average DAR:
-
The concentrations of the antibody (C_Ab_) and the drug (C_drug_) can be calculated using the following simultaneous equations based on the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_drug,280_ * C_drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_drug,λmax_ * C_drug_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_drug_ / C_Ab_.
-
Hypothetical Data Table:
| Parameter | Value |
| ε_Ab,280_ | 210,000 M⁻¹cm⁻¹ |
| λ_max_ (Fmoc-drug) | 290 nm |
| ε_drug,290_ | 7,800 M⁻¹cm⁻¹ |
| ε_drug,280_ | 5,500 M⁻¹cm⁻¹ |
| A_280_ (ADC sample) | 1.2 |
| A_290_ (ADC sample) | 0.45 |
| Calculated Average DAR | 3.8 |
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic this compound-drug linker increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs.[4][14]
Experimental Protocol:
-
HPLC System: A biocompatible HPLC system is recommended due to the high salt concentrations used.[15]
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 30 minutes).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
Hypothetical HIC Profile and Data Table:
| Peak | Retention Time (min) | Relative Peak Area (%) | Assigned DAR Species |
| 1 | 8.5 | 10 | DAR 0 |
| 2 | 12.1 | 35 | DAR 2 |
| 3 | 15.3 | 45 | DAR 4 |
| 4 | 18.2 | 8 | DAR 6 |
| 5 | 20.5 | 2 | DAR 8 |
| Calculated Average DAR | 3.2 |
Average DAR is calculated as the weighted average of the peak areas.
Figure 2. HIC experimental workflow for DAR analysis.
Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
This method involves the reduction of the interchain disulfide bonds of the ADC, followed by the separation of the resulting light and heavy chains by RP-HPLC. This allows for the determination of the drug load on each subunit.[5][7]
Experimental Protocol:
-
ADC Reduction:
-
Incubate the ADC sample with a reducing agent (e.g., dithiothreitol, DTT) at a suitable concentration and temperature (e.g., 10 mM DTT at 37°C for 30 minutes).
-
-
RP-HPLC Analysis:
-
Column: A wide-pore C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at 280 nm.
-
Hypothetical RP-HPLC Data Table for Reduced ADC:
| Peak | Retention Time (min) | Relative Peak Area (%) | Assigned Subunit |
| 1 | 10.2 | 20 | Unconjugated Light Chain (L0) |
| 2 | 11.5 | 30 | Conjugated Light Chain (L1) |
| 3 | 18.7 | 15 | Unconjugated Heavy Chain (H0) |
| 4 | 20.1 | 25 | Singly Conjugated Heavy Chain (H1) |
| 5 | 21.3 | 10 | Doubly Conjugated Heavy Chain (H2) |
| Calculated Average DAR | 3.4 |
Average DAR is calculated based on the weighted average of the light and heavy chain peak areas and their respective drug loads.
LC-MS (Intact Mass) Analysis
Intact mass analysis by LC-MS provides the molecular weight of the entire ADC, allowing for the confirmation of the average DAR and the identification of different drug-loaded species.[8][9]
Experimental Protocol:
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase column suitable for large proteins (e.g., C4) or a size-exclusion chromatography (SEC) column for native analysis.
-
Mobile Phase (RP): Formic acid and acetonitrile gradient.
-
Mobile Phase (Native SEC): Ammonium acetate (B1210297) or ammonium bicarbonate buffer.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolution of the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
Hypothetical Intact Mass Data Table:
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,000 | 148,002 | 8 |
| DAR 2 | 149,200 | 149,203 | 38 |
| DAR 4 | 150,400 | 150,405 | 42 |
| DAR 6 | 151,600 | 151,608 | 10 |
| DAR 8 | 152,800 | 152,811 | 2 |
| Calculated Average DAR | 3.8 |
Theoretical mass is based on the antibody mass plus the mass of the corresponding number of this compound-drug linkers.
Figure 3. Workflow for intact mass analysis by LC-MS.
LC-MS/MS (Peptide Mapping) for Conjugation Site Analysis
Peptide mapping is the gold standard for identifying the specific amino acid residues to which the drug-linker is attached.[11][12][13]
Experimental Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC in a buffer containing a chaotropic agent (e.g., urea).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
-
Enzymatic Digestion:
-
Digest the ADC with a specific protease (e.g., trypsin) overnight.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a reversed-phase C18 column.
-
Analyze the eluting peptides with a high-resolution mass spectrometer operating in data-dependent acquisition mode to obtain MS and MS/MS spectra.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the antibody sequence to identify peptides and pinpoint the modified residues based on the mass shift corresponding to the this compound-drug linker.
-
Hypothetical Peptide Mapping Results:
-
Identification of a tryptic peptide with a mass increase corresponding to the mass of the linker-drug.
-
MS/MS fragmentation of the modified peptide confirming the sequence and localizing the modification to a specific lysine (B10760008) or cysteine residue.
Conclusion
The comprehensive characterization of an this compound ADC requires a multi-faceted analytical approach. While UV/Vis spectroscopy offers a rapid assessment of the average DAR, chromatographic techniques such as HIC and RP-HPLC provide crucial information on drug load distribution and subunit heterogeneity. Mass spectrometry, in its various forms, delivers unambiguous confirmation of molecular weight, DAR, and the precise location of drug conjugation.
The presence of the Fmoc group and the allyl propionate ester in the linker necessitates careful consideration of potential analytical artifacts, such as in-source decay in mass spectrometry or instability under certain chromatographic conditions. By employing the orthogonal methods outlined in this guide, researchers can build a robust analytical package to ensure the quality, consistency, and safety of these promising therapeutic agents.
References
- 1. pharmiweb.com [pharmiweb.com]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 13. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-Gly-Gly-allyl Propionate ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the characterization of antibody-drug conjugates (ADCs) featuring a cleavable Fmoc-Gly-Gly-allyl propionate (B1217596) linker. We present objective comparisons of analytical strategies, supported by established experimental data from analogous ADCs, and detailed protocols to aid in the design and execution of your analytical workflows.
Introduction to Fmoc-Gly-Gly-allyl Propionate ADCs and Analytical Challenges
Antibody-drug conjugates represent a rapidly growing class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. The this compound linker is a type of cleavable linker, designed to release the payload under specific conditions.
The structural complexity and heterogeneity of ADCs present significant analytical challenges.[1][2] Mass spectrometry has emerged as an indispensable tool for the in-depth characterization of these molecules, providing information on the drug-to-antibody ratio (DAR), the location of drug conjugation, and the stability of the linker-payload.[1][3][4]
Mass Spectrometry Strategies for ADC Analysis
The analysis of ADCs by mass spectrometry can be broadly categorized into three levels: intact mass analysis, middle-down analysis, and bottom-up analysis (peptide mapping). Each approach provides unique and complementary information.
Intact Mass Analysis: Determining Drug-to-Antibody Ratio (DAR)
Intact mass analysis is crucial for determining the average DAR and the distribution of different drug-loaded species. This can be performed under both denaturing and native conditions.
-
Denaturing Conditions (Reversed-Phase LC-MS): This approach provides good separation of different ADC species but requires the disruption of the protein's native structure.
-
Native Conditions (Size-Exclusion or Ion-Exchange LC-MS): Native MS preserves the non-covalent interactions within the ADC, which is particularly important for ADCs conjugated via interchain cysteines.[5]
Comparison of Intact Mass Analysis Techniques:
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Denaturing LC-MS | Separation by hydrophobicity using reversed-phase chromatography followed by MS analysis of the denatured ADC. | High resolution separation of different DAR species. | May not be suitable for all ADC formats (e.g., non-covalently linked). | Routine DAR determination for many ADC types. |
| Native LC-MS | Separation by size (SEC) or charge (IEX) followed by MS analysis of the intact, folded ADC.[5] | Preserves non-covalent interactions, essential for certain ADCs. Provides information on higher-order structure. | Lower chromatographic resolution compared to RP-LC. | DAR determination of cysteine-linked ADCs and analysis of protein complexes. |
Middle-Down Analysis: Subunit Characterization
Middle-down MS involves the analysis of large fragments of the ADC, typically generated by enzymatic digestion (e.g., with IdeS) or chemical reduction of disulfide bonds. This approach simplifies the complex spectrum of the intact ADC, allowing for more detailed characterization of individual subunits (e.g., light chain, heavy chain, or Fab and Fc fragments).[4][6][7]
Advantages of Middle-Down Analysis:
-
Provides domain-specific information, such as the DAR of the light chain versus the heavy chain.
-
Facilitates the localization of the conjugation site to a specific subunit.
-
Can be used to identify and characterize post-translational modifications on different domains.
Bottom-Up Analysis (Peptide Mapping): Pinpointing Conjugation Sites
Peptide mapping is the gold standard for identifying the precise amino acid residues where the drug-linker is attached.[8][9][10][11][12] This technique involves the complete enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
Key Considerations for Peptide Mapping of ADCs:
-
Enzyme Selection: Trypsin is commonly used, but other proteases may be necessary to achieve complete sequence coverage.
-
Chromatography: Reversed-phase chromatography is typically employed, and gradients must be optimized to ensure the separation of drug-conjugated peptides, which are often more hydrophobic.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is the most common fragmentation technique.[13][14] The resulting fragment ions provide sequence information that allows for the unambiguous identification of the conjugated peptide and the site of modification.
Predicted Mass Spectrometry Behavior of the this compound Linker
While specific experimental data for ADCs with an this compound linker is not widely published, we can predict its fragmentation behavior based on the known fragmentation patterns of its constituent parts.
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is known to be labile in the gas phase and can be readily cleaved during MS/MS analysis. This will likely result in a characteristic neutral loss.
-
Gly-Gly Dipeptide: The peptide bonds of the glycine-glycine linker are expected to fragment under CID conditions, producing b- and y-type ions that can confirm the sequence of the linker.[15][16][17]
-
Allyl Propionate Ester: Ester bonds can also be cleaved during CID. The fragmentation of the allyl propionate ester is likely to occur at the ester bond, leading to the release of the payload or a fragment thereof.
Hypothetical Fragmentation Pathway for a Payload Conjugated via this compound Linker:
Caption: Predicted fragmentation of the linker-payload.
Experimental Protocols
Protocol 1: DAR Determination by Intact Mass Analysis (Denaturing Conditions)
-
Sample Preparation:
-
Dilute the ADC to a final concentration of 0.1-1 mg/mL in a solution of 0.1% formic acid in water.
-
For ADCs with interchain disulfide bonds that are not conjugated, reduction with a mild reducing agent like DTT may be necessary prior to analysis to separate light and heavy chains.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5-95% B over 15-30 minutes.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Full MS scan in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
-
Protocol 2: Conjugation Site Analysis by Peptide Mapping
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature the ADC (e.g., with urea (B33335) or guanidine-HCl), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide).
-
Digestion: Perform in-solution or in-gel digestion with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for peptide separation (e.g., 2-40% B over 60-120 minutes).
-
MS System: High-resolution tandem mass spectrometer.
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the most intense precursor ions for fragmentation by CID.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Include the mass of the linker-payload as a variable modification to identify the conjugated peptides and pinpoint the exact site of attachment.
-
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized in clear and concise tables for easy comparison.
Table 1: Example DAR Profile of an ADC
| DAR Species | Relative Abundance (%) |
| DAR0 | 5.2 |
| DAR2 | 25.8 |
| DAR4 | 48.3 |
| DAR6 | 18.1 |
| DAR8 | 2.6 |
| Average DAR | 3.9 |
Table 2: Comparison of Different Cleavable Linkers in ADCs
| Linker Type | Cleavage Mechanism | Key MS/MS Fragments | Stability in Plasma |
| This compound | Enzymatic/Chemical | Fmoc neutral loss, b/y ions from Gly-Gly, payload fragments | Predicted to be stable |
| Val-Cit | Cathepsin B | b/y ions from Val-Cit, PABC spacer fragments | High |
| Hydrazone | pH-sensitive (acidic) | Payload-specific fragments | Moderate |
| Disulfide | Reductive | Payload-thiol fragments | Variable, dependent on steric hindrance |
Visualization of Experimental Workflow
Caption: Mass spectrometry workflows for ADC analysis.
References
- 1. criver.com [criver.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 9. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 14. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gln-Gly cleavage: a dominant dissociation site in the fragmentation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to the In Vitro Stability of Fmoc-Gly-Gly-Allyl Propionate and Alternative Linkers
Introduction to Linker Stability
The linker in a bioconjugate plays a pivotal role in ensuring that the payload (e.g., a cytotoxic drug) remains attached to the targeting moiety (e.g., an antibody or peptide) while in circulation, and is released at the desired site of action. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy.[1] In vitro stability assays are therefore essential to predict the in vivo behavior of a linker. The stability of a linker is primarily influenced by its chemical structure and its susceptibility to enzymatic and chemical degradation in biological media.
The Fmoc-Gly-Gly-allyl propionate (B1217596) linker comprises three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A protecting group for the N-terminus, which is typically removed during solid-phase peptide synthesis (SPPS) and is not present in the final bioconjugate.
-
Gly-Gly dipeptide: A simple, flexible spacer. Dipeptide sequences can be susceptible to cleavage by peptidases present in plasma and within cells.
-
Allyl propionate ester: An ester linkage that is generally stable under physiological conditions but can be selectively cleaved under specific chemical conditions, typically using palladium catalysts.[1][2][3][4][5]
Comparative Overview of Linker Stability
The in vitro stability of a linker is not absolute and depends on the specific biological environment. A qualitative comparison of the Fmoc-Gly-Gly-allyl propionate linker with other common linker types is presented below.
| Linker Type | Cleavage Mechanism | Expected Plasma Stability | Key Considerations |
| This compound | Primarily chemical (Pd-catalyzed); potentially enzymatic (peptidases for Gly-Gly) | Expected to be high for the allyl ester bond; the Gly-Gly bond may be susceptible to peptidases. | The allyl ester is not designed for biological cleavage. Its stability will largely depend on the absence of specific esterases that can hydrolyze it and the susceptibility of the Gly-Gly bond to plasma proteases. |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | High in plasma, cleaved in the lysosomal compartment.[6][] | A well-established linker for ADCs, demonstrating good stability in human plasma.[6] |
| Hydrazone | pH-sensitive | Moderately stable at physiological pH (7.4), cleaves at lower pH of endosomes/lysosomes.[1] | Can exhibit lower plasma stability compared to other cleavable linkers.[6] |
| Disulfide | Redox-sensitive | Moderately stable; cleaved by reducing agents like glutathione, which is more concentrated inside cells.[1] | Stability can be modulated by steric hindrance around the disulfide bond.[6] |
| Non-cleavable (e.g., Thioether) | Requires degradation of the antibody backbone for payload release. | Very high plasma stability.[6] | Offers high stability but may have a limited "bystander effect" where the payload can kill neighboring target cells.[6] |
Experimental Protocols for In Vitro Stability Assessment
To quantitatively assess the in vitro stability of the this compound linker (or more accurately, the Gly-Gly-allyl propionate portion in a final conjugate), the following experimental protocols are recommended.
Plasma Stability Assay
This assay evaluates the stability of the linker-drug conjugate in plasma, mimicking its journey in the bloodstream.[8]
Objective: To determine the rate of cleavage of the linker-drug conjugate in plasma from different species (e.g., human, mouse, rat).
Materials:
-
Linker-drug conjugate
-
Freshly prepared plasma (with anticoagulant like EDTA or heparin) from the desired species
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO).
-
Spike the linker-drug conjugate into pre-warmed plasma at 37°C to a final concentration of 1-10 µM.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a volume of cold acetonitrile (typically 2-3 times the aliquot volume) to precipitate plasma proteins.
-
Vortex and centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze it by LC-MS/MS to quantify the remaining intact linker-drug conjugate and any released payload.
-
The half-life (t½) of the conjugate in plasma is then calculated from the degradation curve.
Lysosomal Stability Assay
This assay assesses the stability of the linker within the lysosomal compartment, a common site for payload release for ADCs.
Objective: To evaluate the rate of linker cleavage in the presence of lysosomal enzymes.
Materials:
-
Linker-drug conjugate
-
Isolated liver lysosomes (commercially available)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 4.5-5.0)
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate.
-
Incubate the linker-drug conjugate with isolated liver lysosomes in the lysosomal assay buffer at 37°C.
-
At specified time points, take aliquots and quench the enzymatic reaction with cold acetonitrile.
-
Process the samples as described in the plasma stability assay.
-
Analyze the supernatant by LC-MS/MS to quantify the intact conjugate and the released drug.
Data Presentation
The quantitative data from the in vitro stability assays should be summarized in tables for clear comparison.
Table 1: Plasma Stability of Linker-Drug Conjugates
| Linker | Species | Half-life (t½) in hours | % Remaining at 24h |
| Gly-Gly-allyl propionate | Human | Experimental Data | Experimental Data |
| Gly-Gly-allyl propionate | Mouse | Experimental Data | Experimental Data |
| Val-Cit-PABC (Control) | Human | >240 | >95% |
| Hydrazone (Control) | Human | ~30 | <10% |
Table 2: Lysosomal Stability of Linker-Drug Conjugates
| Linker | % Cleavage at 4h (pH 5.0) |
| Gly-Gly-allyl propionate | Experimental Data |
| Val-Cit-PABC (Control) | >90% |
| Non-cleavable (Control) | <5% |
Visualizing Experimental Workflows
Conclusion
The in vitro stability of the this compound linker is a critical parameter that requires experimental validation. While the allyl ester bond is expected to be stable in biological media, the dipeptide Gly-Gly spacer may be susceptible to enzymatic cleavage. The provided protocols for plasma and lysosomal stability assays offer a robust framework for quantifying the stability of this linker and comparing it to established alternatives. The choice of linker should be guided by the specific requirements of the therapeutic agent, including the desired site of action and mechanism of payload release. By systematically applying these in vitro assays, researchers can make informed decisions to advance the most promising drug conjugate candidates into further development.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genovis.com [genovis.com]
A Comparative Guide to the In Vivo Stability of ADCs with Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by balancing targeted payload delivery and systemic toxicity.[1] Peptide linkers, designed to be cleaved by enzymes overexpressed in the tumor microenvironment, such as cathepsin B, are a cornerstone of modern ADC design.[2][] However, their performance, particularly their stability in circulation, can vary significantly, impacting preclinical evaluation and clinical outcomes.[2][4][5] This guide provides an objective comparison of the in vivo stability of various peptide linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Comparative In Vivo Stability of Peptide Linkers
The Valine-Citrulline (Val-Cit) dipeptide is the most established and widely utilized protease-cleavable linker in ADCs.[2][][6] Its design leverages the high concentration of lysosomal proteases like cathepsin B within tumor cells to trigger payload release.[][6] However, a significant challenge in preclinical development is the Val-Cit linker's susceptibility to premature cleavage in rodent plasma by enzymes like carboxylesterase 1c (Ces1c), which is not reflective of its stability in human plasma.[5][7] This discrepancy can complicate the interpretation of efficacy and safety data from murine models.[2][5]
To address these stability issues, several innovative peptide linker strategies have been developed. These include modifying the peptide sequence, incorporating protecting groups, or designing tandem-cleavage systems that require multiple enzymatic events to liberate the payload.[2][8]
The following table summarizes quantitative data from comparative in vivo and in vitro plasma stability studies of different peptide linker technologies.
| Linker Type | ADC Model / System | Species | Stability Metric / Finding | Reference |
| Val-Cit-PABC | Anti-CD79b-MMAE | Rat | ~20% payload loss after 7 days in plasma at 37°C. | [9] |
| Tandem-Cleavage (Glucuronide-VC) | Anti-CD79b-MMAE | Rat | No observable payload loss after 7 days in plasma at 37°C. | [9] |
| Val-Cit-PABC | Generic ADC | Mouse | Unstable in mouse plasma due to hydrolysis by Ces1c enzyme. | [7] |
| OHPAS Linker | Generic ADC | Mouse | Stable in mouse plasma, resisting Ces1c-mediated hydrolysis. | [7] |
| Asn-Containing Linkers (e.g., Asn-Asn) | Anti-Her2/Anti-CD20-MMAE | Mouse | High stability in mouse and human serum; resistant to Ces1c cleavage. | [2][9] |
| Val-Cit | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [1] |
| Val-Cit | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [1] |
Mechanisms of Action and Experimental Workflows
The efficacy of an ADC with a peptide linker depends on a sequence of events, from systemic circulation to intracellular payload release. Understanding this pathway and the methods to evaluate it is crucial for ADC development.
Intracellular Processing of a Cathepsin B-Cleavable ADC
The diagram below illustrates the typical intracellular trafficking and activation pathway for an ADC featuring a Val-Cit linker. Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. It is then trafficked through the endosomal pathway to the lysosome, where acidic pH and high concentrations of proteases, like Cathepsin B, facilitate the cleavage of the peptide linker and subsequent release of the cytotoxic payload.[5][10][11]
General Workflow for In Vivo Stability Assessment
Evaluating the in vivo stability of an ADC is a multi-step process that involves administering the conjugate to an animal model and quantifying the levels of intact ADC and released payload in plasma over time.[12][13]
Key Experimental Protocols
Accurate assessment of ADC stability requires robust bioanalytical methods. The most common techniques are ligand-binding assays (e.g., ELISA) to measure intact, payload-bearing ADC and liquid chromatography-mass spectrometry (LC-MS/MS) to measure the concentration of prematurely released free payload.[1][12]
Protocol 1: ELISA-Based Quantification of Intact ADC
This method quantifies the concentration of ADC that remains fully conjugated with its payload in plasma samples.[1]
-
Animal Dosing: Administer the ADC intravenously (IV) to the selected animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples into anticoagulant-treated tubes at specified time points post-administration (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h). Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.
-
Plate Coating: Coat a 96-well microtiter plate with a capture antibody specific for the ADC's monoclonal antibody backbone. Incubate overnight at 4°C, then wash to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 3% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature, then wash.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. The intact ADC in the samples will bind to the capture antibody. Incubate for 2 hours at room temperature, then wash.
-
Detection: Add an enzyme-conjugated detection antibody that specifically recognizes the cytotoxic payload (e.g., an anti-MMAE antibody). This ensures that only ADCs with the payload still attached are detected. Incubate for 1 hour at room temperature, then wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the concentration of intact ADC in the samples by interpolating from the standard curve.
Protocol 2: LC-MS/MS-Based Quantification of Free Payload
This method provides a highly sensitive and specific measurement of the cytotoxic drug that has been released from the ADC into circulation.[1][12]
-
Sample Collection: Collect and process plasma samples as described in the ELISA protocol.
-
Sample Preparation (Protein Precipitation): To a small volume of plasma (e.g., 50 µL), add a larger volume of a cold organic solvent (e.g., 200 µL of acetonitrile) containing a known concentration of an internal standard (a stable isotope-labeled version of the payload). Vortex vigorously to precipitate plasma proteins.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload and the internal standard. Evaporate the solvent and reconstitute in a mobile phase-compatible solution.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the payload from other plasma components on a suitable column (e.g., C18).
-
Mass Spectrometry (MS/MS): Ionize the payload using electrospray ionization (ESI) and detect it using Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both the payload and the internal standard to ensure specificity and accurate quantification.
-
-
Data Analysis: Construct a standard curve by spiking known amounts of the payload into control plasma. Determine the concentration of free payload in the study samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of ADC Linker Technologies: Fmoc-Gly-Gly-allyl propionate vs. Val-Cit
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparison of two distinct cleavable linker systems: the well-established Valine-Citrulline (Val-Cit) linker and the less characterized Fmoc-Gly-Gly-allyl propionate (B1217596) linker.
This comparison synthesizes available data on their mechanisms of action, stability, and impact on ADC performance. It is important to note that while extensive data exists for the Val-Cit linker, which is incorporated in several FDA-approved ADCs, specific experimental data for ADCs utilizing the Fmoc-Gly-Gly-allyl propionate linker is limited in the public domain. Therefore, some properties of the latter are inferred from the behavior of its constituent Gly-Gly dipeptide and the chemical nature of the allyl propionate group.
At a Glance: Key Differences
| Feature | This compound Linker | Val-Cit Linker |
| Cleavage Mechanism | Presumed to be enzymatic, likely by lysosomal proteases. | Primarily cleaved by Cathepsin B in the lysosome.[] |
| Plasma Stability | Expected to be high due to the stability of peptide bonds. | Generally stable in human plasma, but can be susceptible to premature cleavage by carboxylesterases in mouse plasma.[2][3] |
| Drug Release | Predicted to occur intracellularly following enzymatic cleavage. | Occurs intracellularly in the lysosome, often followed by a self-immolative cascade to release the unmodified payload.[4][][] |
| Hydrophobicity | Likely to be less hydrophobic than Val-Cit linkers. | More hydrophobic, which can contribute to ADC aggregation, especially at high drug-to-antibody ratios (DARs).[7] |
| Clinical Precedent | No known ADCs in clinical trials. | Utilized in several FDA-approved ADCs, including Adcetris® and Polivy®.[2][] |
Delving Deeper: Mechanism of Action and Drug Release
The efficacy of a cleavable linker hinges on its ability to remain stable in systemic circulation and efficiently release its cytotoxic payload within the target cancer cell.
This compound: The precise drug release mechanism for this linker has not been extensively documented in peer-reviewed literature. However, based on its Gly-Gly dipeptide structure, it is hypothesized to be a substrate for lysosomal proteases. Glycine-rich linkers are known for their flexibility, which may facilitate access by enzymes.[4][8][9] The cleavage of the peptide bond would likely initiate the release of the drug. The role of the allyl propionate group in this process is not fully elucidated but it is presumed to be a protecting group for a carboxylic acid functionality on the drug or a component of the linker itself, which would be removed during the final stages of ADC synthesis or potentially intracellularly.
Val-Cit Linker: The mechanism of the Val-Cit linker is well-understood.[4][] After the ADC is internalized by the target cell and trafficked to the lysosome, the Val-Cit dipeptide is recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[] This cleavage frequently triggers a self-immolative cascade, often involving a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified, active payload.[4][] This targeted release mechanism contributes to the high therapeutic index of Val-Cit-containing ADCs.
Caption: General workflow of ADC internalization and payload release.
Stability Profile: A Critical Determinant of Safety and Efficacy
The stability of the linker in plasma is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.
This compound: Based on the general stability of peptide bonds, a Gly-Gly linker is expected to exhibit good stability in human plasma.[] Glycine-rich sequences are generally flexible and hydrophilic, which can contribute to improved pharmacokinetics and reduced aggregation of the ADC.[][10]
Val-Cit Linker: The Val-Cit linker demonstrates high stability in human plasma.[2] However, a notable limitation is its susceptibility to cleavage by the carboxylesterase Ces1c in mouse plasma, leading to premature drug release in preclinical mouse models.[2][3] This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which shows enhanced stability in mouse plasma while retaining its susceptibility to cathepsin B cleavage.[2] The hydrophobicity of the Val-Cit linker can also contribute to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[7]
Performance in ADCs: A Comparative Overview
The ultimate measure of a linker's utility is its performance in the context of an ADC.
This compound: Due to the lack of specific studies, a direct evaluation of this linker's performance in ADCs is not possible. However, the related Gly-Gly-Phe-Gly tetrapeptide linker is used in the FDA-approved ADC, Enhertu. This suggests that Gly-Gly containing linkers can be effective components of successful ADCs, demonstrating good plasma stability and efficient payload release.[][11][]
Val-Cit Linker: The Val-Cit linker has a proven track record in clinically successful ADCs. Its ability to provide stable drug conjugation in circulation and efficient intracellular drug release has made it a go-to choice for many ADC developers. The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a key advantage of ADCs with cleavable linkers like Val-Cit, particularly in treating heterogeneous tumors.[13][14][]
Caption: Comparative summary of this compound and Val-Cit linkers.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, an isotype control ADC, and the free payload for a period of 72-96 hours.
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in human and mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Collection: At each time point, collect aliquots of the plasma samples.
-
Analysis of Intact ADC: Analyze the amount of intact ADC remaining at each time point using methods such as ELISA or hydrophobic interaction chromatography (HIC).
-
Quantification of Released Payload: Precipitate the plasma proteins and quantify the amount of free payload in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the half-life of the ADC in plasma and the rate of payload release.
In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, test ADC).
-
ADC Administration: Administer the ADCs and controls, typically via intravenous injection.
-
Tumor Volume Measurement: Measure tumor volumes periodically using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Conclusion
The Val-Cit linker is a well-established and clinically validated technology that offers a reliable platform for ADC development, characterized by its specific cleavage by Cathepsin B and good stability in human plasma. Its primary drawback is its instability in preclinical mouse models, which has necessitated the development of next-generation variants.
The this compound linker represents a less explored alternative. Based on the properties of similar Gly-Gly containing linkers, it holds the potential for good plasma stability and a more hydrophilic profile, which could be advantageous in reducing ADC aggregation. However, the lack of comprehensive experimental data on its performance in ADCs, including its precise cleavage mechanism and in vivo efficacy, underscores the need for further research to fully understand its potential as a viable linker technology. Researchers considering this linker should be prepared to undertake extensive characterization to validate its performance characteristics.
References
- 2. pharmiweb.com [pharmiweb.com]
- 3. Oxidative cleavage of allyl ethers by an oxoammonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. genovis.com [genovis.com]
- 9. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Payloads
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and overall therapeutic index. This guide provides an objective comparison of these two linker strategies, with a focus on their application with common payloads like auristatins and maytansinoids, supported by experimental data and detailed methodologies.
Introduction to Linker Technology in ADCs
Linkers are the crucial bridge in ADCs, ensuring the potent payload remains securely attached to the antibody until it reaches the target cancer cell.[1] An ideal linker must be stable in the bloodstream to prevent premature drug release and associated systemic toxicity, while facilitating efficient payload liberation at the tumor site.[2] The two primary categories of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms.[3]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as the presence of certain enzymes, acidic pH, or a high concentration of reducing agents like glutathione (B108866).[3] This allows for the release of the payload in its unmodified, potent form.
Non-cleavable linkers , in contrast, remain stably attached to the payload. The release of the active drug metabolite relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4] This process results in the payload being released with the linker and an attached amino acid residue from the antibody.
Mechanisms of Payload Release
The choice of linker directly impacts how and where the cytotoxic payload is released, which in turn affects the ADC's potency and safety profile.
Cleavable Linker Mechanisms
Cleavable linkers exploit the unique physiological conditions of tumor cells. The three main strategies are:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptides like valine-citrulline (vc), are cleaved by lysosomal proteases such as Cathepsin B, which are overexpressed in many tumor cells.[3]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, like hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are selectively reduced in the cytoplasm of tumor cells, where the concentration of glutathione is significantly higher than in the bloodstream.[3]
The release of a membrane-permeable payload from a cleavable linker can lead to the "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[5]
References
- 1. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 2. Payloads of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
Efficacy of Antibody-Drug Conjugates: A Comparative Guide to Dipeptide Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker dictates the stability of the ADC in circulation and the efficiency of payload release within the target cancer cell. This guide provides a comparative analysis of ADCs featuring dipeptide-based cleavable linkers, with a focus on widely used Val-Cit and Val-Ala linkers, for which substantial in vitro data exists. We also introduce Fmoc-Gly-Gly-allyl propionate (B1217596) as a key building block for the synthesis of custom dipeptide linkers and discuss non-cleavable linkers as a point of comparison.
Data Presentation: In Vitro Cytotoxicity of ADCs with Dipeptide and Non-Cleavable Linkers
The following tables summarize the in vitro cytotoxicity, represented by half-maximal inhibitory concentration (IC50) values, of various ADCs. These values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the antigen expression level of the cancer cell lines used in the assays.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit Linkers
| Antibody-Payload Conjugate | Cell Line | Antigen Expression | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | N87 | High HER2 | 13 - 43 | [1] |
| Trastuzumab-vc-MMAE | BT474 | High HER2 | 13 - 43 | [1] |
| Trastuzumab-vc-MMAE | HCC1954 | High HER2 | < 173 | [1] |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 | Moderate HER2 | 25 - 80 (for DAR >3.5) | [1] |
| Anti-CD25-PBD Dimer | CD25-expressing lymphoma lines | N/A | (pM range) | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Val-Ala Linkers
| Antibody-Payload Conjugate | Cell Line | Antigen Expression | IC50 (pM) | Reference |
| Trastuzumab-va-PBD | SK-BR-3 | HER2-positive | Potent (comparable to Val-Cit) | [3] |
| Anti-CD79b-va-MMAE | Jeko-1 | CD79b-positive | Potent (comparable to Val-Cit) | [4] |
| A07-108-T289C-va-PBD | MDA-MB-361 | Target-positive | Single-digit pM | [5] |
Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Non-Cleavable Linkers
| Antibody-Payload Conjugate | Cell Line | Antigen Expression | IC50 | Reference |
| Trastuzumab-MCC-DM1 (Kadcyla®) | HER2-positive cell lines | High HER2 | Generally less potent in vitro than cleavable linker ADCs | [6] |
| A07-108-T289C-PBD (non-cleavable) | MDA-MB-361 | Target-positive | Single-digit pM | [5] |
Fmoc-Gly-Gly-allyl propionate as a Linker Building Block:
This compound is a chemical precursor used in the synthesis of cleavable dipeptide linkers. The Gly-Gly dipeptide sequence can be recognized and cleaved by certain intracellular proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. While direct, publicly available in vitro efficacy data for an ADC utilizing a complete linker derived from this specific precursor is limited, its performance would be expected to align with other protease-cleavable dipeptide linkers. The ultimate efficacy of an ADC with a Gly-Gly linker would depend on the efficiency of its cleavage by lysosomal proteases and the subsequent release of the cytotoxic payload.
Experimental Protocols
Accurate and reproducible assessment of ADC efficacy is crucial for preclinical development. Below are detailed methodologies for key cell-based assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[7]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the induction of apoptosis (programmed cell death) by the ADC.
Materials:
-
Target cancer cell lines
-
ADC constructs
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an optimal density.
-
ADC Treatment: Treat cells with the ADC at various concentrations (e.g., 1x, 5x, and 10x the predetermined IC50 value) and include an untreated control.
-
Incubation: Incubate the plate for a time course (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a luminometer.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC constructs
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging: At the end of the incubation, wash the cells with PBS and acquire images using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the number of viable GFP-positive (Ag-) cells in the presence of the ADC compared to the untreated control. A reduction in the number of GFP-positive cells indicates a bystander effect.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. ADCT-301, a Pyrrolobenzodiazepine (PBD) Dimer-Containing Antibody-Drug Conjugate (ADC) Targeting CD25-Expressing Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Study of Dipeptide Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used dipeptide linkers in the development of Antibody-Drug Conjugates (ADCs), with a focus on Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). The selection of a suitable linker is critical as it significantly impacts the stability, efficacy, and safety profile of an ADC. This document summarizes key performance data, outlines detailed experimental protocols for linker evaluation, and presents visual representations of relevant biological and experimental pathways.
Introduction to Dipeptide Linkers in ADCs
Dipeptide linkers are a cornerstone of cleavable linker technology in ADC design. They are engineered to be stable in systemic circulation and to be selectively cleaved by proteases, such as Cathepsin B, that are overexpressed in the lysosomal compartment of tumor cells. This targeted release mechanism is crucial for delivering the cytotoxic payload specifically to cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. The most prevalent dipeptide linkers in clinical development are Val-Cit and Val-Ala.
Comparative Analysis of Val-Cit and Val-Ala Linkers
Val-Cit has been the most widely used dipeptide linker in approved and clinical-stage ADCs.[1] However, Val-Ala has emerged as a viable alternative with certain advantageous properties. The following sections and tables provide a head-to-head comparison of these two linkers based on key performance parameters.
Data Presentation
Table 1: Comparative Plasma Stability of Val-Cit and Val-Ala Containing ADCs
| Linker | Species | Plasma Half-life (t½) | Key Findings |
| Val-Cit | Human | Highly Stable (>230 days for model substrates)[2] | Generally stable in human plasma, making it suitable for clinical applications.[3][4] |
| Val-Cit | Mouse | Unstable (<1 hour to a few days)[4][] | Susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation in murine models.[6] |
| Val-Ala | Human | Stable[2] | Exhibits high stability in human plasma, comparable to Val-Cit. |
| Val-Ala | Mouse | Improved stability compared to Val-Cit[2] | Less susceptible to cleavage by mouse Ces1c, offering a more reliable profile in preclinical mouse studies. |
| Glu-Val-Cit | Mouse | ~12 days | Addition of a glutamic acid residue at the P3 position significantly enhances stability in mouse plasma.[4][7] |
Table 2: Impact of Dipeptide Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker | High DAR Capability | Aggregation at High DAR | Key Findings |
| Val-Cit | Challenging to achieve high DAR due to aggregation.[1] | Increased aggregation, for instance, 1.80% for a DAR of ~7.[8] | The hydrophobicity of the Val-Cit linker can lead to aggregation issues with high DAR ADCs, particularly with hydrophobic payloads.[6] |
| Val-Ala | Can achieve DAR up to 7.4 with limited aggregation (<10%).[1][3] | Less aggregation in high DAR constructs compared to Val-Cit.[1][] | The lower hydrophobicity of Val-Ala makes it more amenable to the development of high DAR ADCs with reduced aggregation propensity.[1][3] |
Table 3: Cathepsin B Cleavage Efficiency and In Vitro Cytotoxicity
| Linker | Cathepsin B Cleavage Efficiency | In Vitro Cytotoxicity (IC50) | Key Findings |
| Val-Cit | Efficiently cleaved by Cathepsin B and other lysosomal proteases like Cathepsin L, S, and F.[] | Potent cytotoxicity in antigen-positive cell lines. | Both linkers are effective substrates for Cathepsin B, leading to efficient payload release and potent cell-killing activity. |
| Val-Ala | Efficiently cleaved by Cathepsin B. May have a slower cleavage rate than Val-Cit in some contexts but generally comparable. | Potent cytotoxicity, often comparable to Val-Cit containing ADCs. | The subtle differences in cleavage kinetics do not always translate to significant differences in in vitro potency. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to assist researchers in their own comparative studies.
Plasma Stability Assay (LC-MS Method)
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species (e.g., human, mouse).
Methodology:
-
ADC Incubation:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma (human or mouse) at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots (e.g., 10 µL) of the plasma/ADC mixture.[3]
-
-
Protein Precipitation:
-
To each aliquot, add 3-4 volumes of cold acetonitrile (B52724) containing 1% formic acid to precipitate plasma proteins.[3][6]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.
-
Alternatively, the intact or partially degraded ADC can be analyzed. For this, the ADC can be captured from the plasma using protein A magnetic beads, washed, and then eluted before LC-MS analysis. This allows for the determination of the average Drug-to-Antibody Ratio (DAR) over time.
-
-
Data Analysis:
-
Quantify the concentration of the released payload or the change in average DAR over time.
-
Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of intact ADC against time.[6]
-
Lysosomal Cleavage Assay
Objective: To evaluate the susceptibility of the dipeptide linker to cleavage by lysosomal proteases, primarily Cathepsin B.
Methodology:
-
Preparation of Lysosomal Lysate:
-
Prepare a lysosomal extract from a relevant cancer cell line.
-
Alternatively, use recombinant human Cathepsin B.
-
-
Fluorogenic Substrate Assay:
-
Synthesize a model substrate consisting of the dipeptide linker (e.g., Cbz-Val-Cit) conjugated to a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the linker releases the fluorophore, resulting in a measurable increase in fluorescence.[7]
-
Prepare a solution of the peptide-AMC substrate in an appropriate assay buffer (pH 5.0-6.0 with DTT).
-
Initiate the reaction by adding the lysosomal lysate or activated Cathepsin B.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at 37°C.
-
-
ADC Cleavage Assay:
-
Incubate the ADC with the lysosomal lysate or Cathepsin B.
-
At various time points, stop the reaction and analyze the release of the payload by LC-MS/MS.
-
-
Data Analysis:
-
For the fluorogenic assay, determine the rate of cleavage from the slope of the fluorescence versus time plot.
-
For the ADC cleavage assay, quantify the amount of released payload over time.
-
If conducting kinetic studies, determine the Michaelis-Menten parameters (Km and kcat) by measuring the initial reaction velocities at varying substrate concentrations.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in cell culture medium.
-
Add the ADC solutions to the cells and incubate for a period of 48-144 hours.
-
-
Cell Viability Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: General mechanism of action for an ADC with a cleavable dipeptide linker.
Caption: Enzymatic cleavage and self-immolation of a Val-Cit-PABC linker.
Caption: Workflow for the comparative evaluation of ADC dipeptide linkers.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Linkers: Benchmarking Fmoc-Gly-Gly-allyl propionate Against Its Cleavable Counterparts
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical decision in the synthesis of complex molecules such as peptides and antibody-drug conjugates (ADCs). The linker's stability during synthesis and its efficient cleavage to release the final product are paramount. This guide provides an objective comparison of Fmoc-Gly-Gly-allyl propionate (B1217596) with other widely used cleavable linkers, supported by experimental data and detailed protocols.
Fmoc-Gly-Gly-allyl propionate belongs to the class of allyl-based cleavable linkers, which offer the advantage of being orthogonal to the commonly used acid- and base-labile protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS). This means that the allyl group can be selectively removed under mild conditions without affecting other protecting groups on the molecule. This guide will compare the performance of this allyl linker against other common cleavable linker types: acid-labile, photocleavable, and hydrazinolysis-labile linkers.
Data Presentation: A Comparative Overview of Cleavable Linker Performance
The following table summarizes the key performance characteristics of this compound and other representative cleavable linkers. The data presented is a synthesis of information from various sources and aims to provide a comparative baseline for linker selection. It is important to note that actual performance can vary depending on the specific substrate and reaction conditions.
| Linker Type | Representative Linker | Cleavage Conditions | Cleavage Time | Cleavage Yield | Stability |
| Allyl | This compound | Pd(PPh₃)₄, Phenylsilane (B129415) in DCM | 30 min - 2 h | High (>90%) | Stable to TFA and piperidine.[1][2] |
| Acid-Labile | Rink Amide Linker | 95% TFA, 2.5% H₂O, 2.5% TIS | 30 min - 2 h | High (>90%)[3] | Labile to strong acids. Stable to piperidine. |
| Photocleavable | o-Nitrobenzyl Ester | UV light (350-365 nm) | 5 - 60 min | Variable (can be >80%)[4][5] | Stable to TFA and piperidine.[6] |
| Hydrazinolysis-Labile | Ester Linkage | Hydrazine (B178648) hydrate (B1144303) in EtOH, reflux | 10 h | High (>90%) | Labile to strong nucleophiles. |
Experimental Protocols
Detailed methodologies for the cleavage of each linker type are provided below to facilitate reproducible experimental design.
Protocol 1: Cleavage of this compound (Allyl Linker)
This protocol describes the palladium-catalyzed deallylation of a resin-bound peptide.
Materials:
-
Resin-bound peptide with an allyl ester linkage
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Swell the resin-bound peptide in anhydrous DCM in a reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to the resin loading) in anhydrous DCM.
-
Add the Pd(PPh₃)₄ solution to the resin suspension.
-
Add phenylsilane (5 to 20 equivalents relative to the resin loading) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by taking a small sample of the resin, washing it thoroughly, and analyzing the cleaved product by HPLC-MS.
-
Once the cleavage is complete, filter the resin and wash it with DCM, DMF, and methanol.
-
The cleaved product is in the filtrate and can be purified by standard methods.
Protocol 2: Cleavage of Rink Amide Linker (Acid-Labile Linker)
This protocol outlines the standard procedure for cleaving a peptide from a Rink Amide resin using a trifluoroacetic acid (TFA) cocktail.[1]
Materials:
-
Peptidyl-Rink Amide resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Cleavage vessel with a sintered glass filter
Procedure:
-
Wash the peptidyl-resin with DCM to remove any residual DMF and then dry the resin.
-
In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin in the cleavage vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 1 to 2 hours with occasional swirling.
-
Filter the cleavage mixture into a collection tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form. Allow the precipitation to complete by storing at -20°C for at least 30 minutes.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove scavengers and organic impurities.
-
Dry the peptide pellet under vacuum.
Protocol 3: Cleavage of o-Nitrobenzyl Ester (Photocleavable Linker)
This protocol describes the general procedure for the photolytic cleavage of an o-nitrobenzyl ester.
Materials:
-
Substrate with an o-nitrobenzyl ester linker dissolved in a suitable solvent (e.g., methanol, dioxane, or aqueous buffer)
-
UV lamp (e.g., Black Ray XX-15 UV lamp with an emission peak at 365 nm)
-
Quartz reaction vessel or cuvette
Procedure:
-
Dissolve the substrate in a solvent that is transparent at the wavelength of irradiation.
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at a wavelength of 350-365 nm. The distance from the lamp and the irradiation time will depend on the specific linker and the intensity of the lamp. A typical time frame is 5 to 60 minutes.[4]
-
Monitor the cleavage progress by analytical techniques such as HPLC or TLC.
-
Once the cleavage is complete, the product can be isolated using standard purification methods.
Protocol 4: Cleavage of Ester Linkage via Hydrazinolysis
This protocol provides a general method for the cleavage of an ester linkage on a solid support using hydrazine.[7]
Materials:
-
Resin-bound substrate with an ester linkage
-
Hydrazine hydrate (100%)
-
Ethanol (B145695) (EtOH)
-
Reaction vessel with a reflux condenser
Procedure:
-
Swell the resin-bound substrate in ethanol in a reaction vessel.
-
Add pyridine (1 equivalent relative to the ester) to the suspension.
-
Heat the mixture to 60°C for 10 minutes to activate the ester group.
-
Add hydrazine hydrate (4 equivalents relative to the ester) to the reaction mixture.
-
Heat the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by taking a small aliquot of the supernatant and analyzing it by TLC or HPLC-MS.
-
After completion, cool the reaction mixture to room temperature and filter the resin.
-
The cleaved product (in the form of a hydrazide) will be in the filtrate and can be purified by crystallization or chromatography.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in linker cleavage and subsequent analysis.
Caption: General experimental workflow for cleavable linker analysis.
Caption: Cleavage pathways for different linker types.
References
- 1. peptide.com [peptide.com]
- 2. diva-portal.org [diva-portal.org]
- 3. nbinno.com [nbinno.com]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Fmoc-Gly-Gly-allyl propionate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of Fmoc-Gly-Gly-allyl propionate (B1217596), a protected dipeptide commonly utilized in peptide synthesis.
Immediate Safety and Handling Precautions
Potential Hazards:
-
Fmoc-protected amino acids: Generally treated as hazardous chemical waste.[1][2] Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust.[1]
-
Allyl propionate: Classified as a flammable liquid and vapor.[3] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[3] It is also very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE): When handling Fmoc-Gly-Gly-allyl propionate for disposal, wearing appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat or a chemical-resistant apron.[2]
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or vapors.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
Disposal of Solid Waste:
-
Containerization: Collect all solid waste of this compound, including any contaminated materials like weighing paper or gloves, in a designated, compatible, and clearly labeled hazardous waste container.[2] The container should be made of a material that will not react with the chemical, such as high-density polyethylene (B3416737) (HDPE), and must be kept closed when not in use.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Flammable," "Toxic," "Irritant"), and the date the waste was first added to the container.[2]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[2]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Adhere to all institutional, local, regional, and national regulations for hazardous waste disposal.[4]
Disposal of Liquid Waste:
Liquid waste may be generated during the use of this compound in peptide synthesis, particularly during the deprotection of the Fmoc group, which typically involves a solution of a weak base like 20% piperidine (B6355638) in dimethylformamide (DMF).[1]
-
Collection: Collect all liquid waste containing this compound or its byproducts in a sealable, chemically compatible container.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.
-
Storage: Store the container in a designated hazardous waste area.
-
Disposal: Dispose of the liquid waste through your institution's hazardous waste management program.
Hazard Data Summary
| Hazard Classification | Allyl Propionate | Fmoc-Protected Amino Acids |
| Physical Hazards | Flammable liquid and vapor.[3] | Generally combustible solids. |
| Health Hazards | Harmful if swallowed, in contact with skin, or inhaled.[3] Causes skin and serious eye irritation.[3] May cause respiratory irritation. | May be harmful if inhaled or swallowed. May cause respiratory tract irritation. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[4] | Prevent from entering drains or waterways.[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-Gly-Gly-allyl propionate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gly-Gly-allyl propionate (B1217596). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
1. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting, compliant with EN 166 or ANSI Z87.1 standards.[3] |
| Face Shield | Recommended when there is a risk of splashing.[4] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable for handling the solid and its solutions.[4][5] Dispose of contaminated gloves after use.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn.[4] |
| Full Suit | Consider a full suit for large-scale operations or in case of a significant spill.[1][2] | |
| Respiratory Protection | Dust Respirator | Use a type N95 (US) or type P1 (EN 143) dust mask when handling the powder to avoid inhalation.[1][6] |
2. Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep in a dry and well-ventilated place.
-
Recommended storage is at -20°C for long-term stability.[8][9]
3. Accidental Release Measures
Small Spill:
-
Wear appropriate PPE.
-
Use appropriate tools to carefully sweep or scoop up the spilled solid into a designated waste container.[1][2]
-
Avoid generating dust.[7]
-
Clean the spill area with a suitable solvent and decontaminate surfaces.
Large Spill:
-
Evacuate the area.
-
Wear a full suit, splash goggles, dust respirator, boots, and gloves.[1][2] A self-contained breathing apparatus (SCBA) may be necessary.[2]
-
Use a shovel to place the spilled material into a convenient waste disposal container.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal Plan
All waste materials, including the compound itself, contaminated consumables (e.g., gloves, wipes), and empty containers, must be disposed of as chemical waste. Follow all federal, state, and local environmental regulations for chemical waste disposal.[2] Do not discharge into the environment without proper handling of wastewater.[7]
5. Experimental Protocol: Fmoc Deprotection
Fmoc deprotection is a common procedure involving this class of compounds.[10] The following is a general protocol for the removal of the Fmoc group.
Materials:
-
Fmoc-protected peptide resin
-
20% piperidine (B6355638) in dimethylformamide (DMF) (v/v)
-
Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Swell the Fmoc-protected peptide resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for a specified time (e.g., 2 x 10 minutes).[11]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12][13]
-
The resin is now ready for the next coupling step.
Note: Both piperidine and DMF require careful handling in a fume hood due to their hazardous properties.
Workflow for Safe Handling of Fmoc-Gly-Gly-allyl propionate
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Fmoc-allyl-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. genscript.com [genscript.com]
- 11. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
